molecular formula C13H9BrF2O B1517032 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene CAS No. 1019446-40-2

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Cat. No.: B1517032
CAS No.: 1019446-40-2
M. Wt: 299.11 g/mol
InChI Key: NKDIUIJJGSWMNU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a useful research compound. Its molecular formula is C13H9BrF2O and its molecular weight is 299.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-11-7-10(15)5-6-13(11)17-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDIUIJJGSWMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651334
Record name 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source EPA DSSTox
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Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019446-40-2
Record name 2-Bromo-4-fluoro-1-[(2-fluorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a halogenated ether of significant interest in medicinal chemistry and materials science. The synthetic strategy is centered on the robust and well-established Williamson ether synthesis. We will dissect the synthesis of the requisite precursors, detail the core etherification protocol, and provide in-depth mechanistic insights. This document is intended for researchers, chemists, and professionals in drug development who require a reliable and reproducible synthetic route, supported by safety data and procedural logic.

Retrosynthetic Strategy and Mechanistic Foundation

The molecular architecture of the target compound, this compound, logically lends itself to a convergent synthesis strategy. The central ether linkage is the most strategic point for disconnection. This retrosynthetic analysis points to the Williamson ether synthesis , a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide.[1][2]

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The key steps involve the deprotonation of an alcohol (or in this case, a phenol) to form a potent nucleophile, the alkoxide (or phenoxide), which then attacks a primary or secondary alkyl halide, displacing the halide leaving group in a single, concerted step.[3][4]

Our forward synthesis, therefore, requires two key precursors:

  • Nucleophile Precursor: 2-Bromo-4-fluorophenol

  • Electrophile: 2-Fluorobenzyl bromide

The overall synthetic pathway is visualized below.

G cluster_0 Precursor Synthesis cluster_1 Core Reaction 4-Fluorophenol 4-Fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 4-Fluorophenol->2-Bromo-4-fluorophenol Electrophilic Bromination Target_Molecule This compound 2-Bromo-4-fluorophenol->Target_Molecule Williamson Ether Synthesis 2-Fluorobenzyl_bromide 2-Fluorobenzyl bromide 2-Fluorobenzyl_bromide->Target_Molecule

Figure 1: Overall synthetic workflow.

Precursor Synthesis and Characterization

Synthesis of 2-Bromo-4-fluorophenol

The first precursor is synthesized via the electrophilic bromination of 4-fluorophenol.[5][6] The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and fluoro (-F) substituents. The hydroxyl group is a powerful activating, ortho-, para-director. Since the para position is blocked by the fluorine atom, the incoming bromine electrophile is directed with high selectivity to the ortho position.[1][5]

Experimental Protocol: Bromination of 4-Fluorophenol [5][6]

  • Reaction Setup: In a 2L reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 200g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

  • Cooling: Cool the mixture to between 5°C and 10°C using an ice bath.

  • Bromine Addition: Prepare a solution of 300g (1.875 mol) of bromine in 150 ml of dichloroethane. Add this solution dropwise to the reaction flask while vigorously stirring and maintaining the internal temperature between 5°C and 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Prepare a quenching solution of 33g (0.26 mol) of sodium sulfite in 200 ml of water. Add this solution to the reaction mixture to neutralize any unreacted bromine and stir for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with a mixed alkaline solution (10% NaOH / 20% NaHCO3) to remove any acidic impurities.

  • Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate. Filter and evaporate the solvent using a rotary evaporator to yield 2-Bromo-4-fluorophenol as a yellow liquid. A typical yield is around 95%.[6]

Characterization of 2-Fluorobenzyl Bromide

2-Fluorobenzyl bromide is a commercially available reagent that serves as the electrophile in our core reaction. It is a potent lachrymator and skin irritant, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7][8] As an alkylating agent, it is highly reactive towards nucleophiles.[7][9]

The Williamson Ether Synthesis: Core Protocol

With both precursors in hand, the final ether linkage is formed. The phenolic proton of 2-bromo-4-fluorophenol is weakly acidic and can be readily removed by a moderately strong base, such as potassium carbonate, to generate the nucleophilic phenoxide in situ.

Mechanistic Overview

The reaction proceeds via a classic SN2 pathway. The generated 2-bromo-4-fluorophenoxide ion acts as the nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide. This backside attack results in the displacement of the bromide ion and the formation of the new C-O ether bond.

G cluster_mech Williamson Ether Synthesis Mechanism Base Base (e.g., K₂CO₃) Phenoxide 2-Bromo-4-fluorophenoxide (Nucleophile) Base->Phenoxide Product Target Molecule Phenoxide->Product SN2 Attack Phenol Phenol Phenol->Phenoxide Deprotonation Leaving_Group Br⁻ Electrophile Electrophile Electrophile->Product Electrophile->Leaving_Group Displacement

Figure 2: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and 200 mL of acetone or dimethylformamide (DMF).

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add 2-fluorobenzyl bromide (1.05 eq) to the mixture via a syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-70°C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium salts and wash with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Dissolve the resulting residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Data Summary and Safety Considerations

Reagent and Product Data
CompoundFormulaMol. Weight ( g/mol )FormBoiling Point (°C)Hazards
4-Fluorophenol C₆H₅FO112.10Solid185Harmful if swallowed, skin/eye irritation
Bromine Br₂159.81Liquid58.8Severe burns, toxic if inhaled
2-Bromo-4-fluorophenol C₆H₄BrFO191.00Liquid145/20mmHg[6]Harmful if swallowed, causes skin/eye irritation[10][11]
2-Fluorobenzyl bromide C₇H₆BrF189.02Liquid84-85/15mmHg[12]Causes severe skin burns and eye damage[8]
Potassium Carbonate K₂CO₃138.21SolidN/AEye/skin irritation
Target Product C₁₃H₉BrF₂O299.11--Data not available; handle with care
Safety Protocol

All manipulations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves are mandatory. For handling bromine and 2-fluorobenzyl bromide, a face shield and appropriate respiratory protection are strongly recommended.[7][8]

  • Bromine Handling: Bromine is highly corrosive and volatile. It should be handled with extreme care, and a neutralizing agent (e.g., sodium thiosulfate solution) should be readily available.

  • Alkylating Agents: 2-Fluorobenzyl bromide is a potent lachrymator and alkylating agent.[7] Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step process involving the initial bromination of 4-fluorophenol followed by a Williamson ether synthesis with 2-fluorobenzyl bromide. This guide provides a robust and detailed protocol, grounded in established chemical principles, to facilitate the reliable production of this valuable chemical intermediate for research and development purposes. Adherence to the outlined safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • Williamson ether synthesis - Wikipedia. Available from: [Link]

  • Williamson ether synthesis (video) - Khan Academy. Available from: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available from: [Link]

  • Williamson Ether Synthesis - ChemTalk. Available from: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • 2-Bromo-4-fluorophenol | C6H4BrFO | CID 605472 - PubChem. Available from: [Link]

  • Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.
  • Synthesis of 2-bromo-4-fluorobenzyl bromide - PrepChem.com. Available from: [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure. Available from: [Link]

  • Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. Available from: [Link]

  • 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem. Available from: [Link]

Sources

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene: Properties, Synthesis, and Reactivity for Drug Discovery

Abstract

This compound is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its unique arrangement of a reactive bromine atom for cross-coupling, a metabolically influential fluorine atom, and a cleavable benzyl ether protecting group provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of the compound's chemical properties, detailed protocols for its multi-step synthesis, and an in-depth analysis of its reactivity. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying strategic and mechanistic insights essential for researchers, scientists, and drug development professionals to effectively utilize this intermediate in their synthetic campaigns.

Molecular Overview and Physicochemical Properties

The strategic placement of orthogonal functional groups makes this molecule a valuable intermediate. The aryl bromide serves as a primary handle for palladium-catalyzed cross-coupling reactions, while the fluoro substituents can enhance the pharmacokinetic properties of derivative compounds, such as metabolic stability and binding affinity.[1][2] The 2-fluorobenzyl group acts as a robust protecting group for the phenol, which can be removed in later synthetic stages.

Chemical Structure

Caption: Structure of this compound.

Key Identifiers & Properties
PropertyValueReference
IUPAC Name This compound-
Molecular Formula C₁₃H₉BrF₂O[3]
Molecular Weight 299.11 g/mol [3]
CAS Number Not assigned (Similar: 1019123-17-1 for 4-F-benzyl)[3]
Appearance Expected to be a solid or oil-
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)-
Storage Store in a cool, dry, well-ventilated area[4][5]

Note: As this specific isomer is a niche research chemical, comprehensive, experimentally verified data is not widely published. Properties are based on closely related analogs and theoretical values.

Synthesis and Purification

The synthesis of the title compound is logically approached via a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This requires the preparation of two key precursors: 2-Bromo-4-fluorophenol and 2-fluorobenzyl bromide.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond disconnection at the ether linkage, simplifying the complex target molecule into readily available or easily synthesized starting materials.

retrosynthesis cluster_target Target Molecule cluster_precursors Key Precursors cluster_starting Starting Materials Target This compound Precursor1 2-Bromo-4-fluorophenol Target->Precursor1 C-O Disconnect (Williamson Ether) Precursor2 2-Fluorobenzyl bromide Target->Precursor2 Start1 4-Fluorophenol Precursor1->Start1 Bromination Start2 2-Fluorotoluene Precursor2->Start2 Benzylic Bromination (NBS)

Caption: Retrosynthetic pathway for the target compound.

Protocol 1: Synthesis of 2-Bromo-4-fluorophenol

This protocol describes the regioselective bromination of 4-fluorophenol. The powerful activating, ortho-, para-directing effect of the hydroxyl group dominates over the weaker, deactivating ortho-, para-directing effect of the fluorine, directing the incoming bromine electrophile to the position ortho to the -OH group.[6]

  • Materials: 4-fluorophenol, Dichloroethane (or Dichloromethane), Bromine, Sodium sulfite, Sodium hydroxide, Sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • In a 2L reaction flask, dissolve 4-fluorophenol (1.0 eq) in dichloroethane.[7]

    • Cool the solution to 5-10°C using an ice bath.

    • Slowly add a solution of bromine (1.05 eq) in dichloroethane dropwise, maintaining the internal temperature below 10°C.[7]

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes.[7]

    • Quench the reaction by adding an aqueous solution of sodium sulfite to consume excess bromine.[7]

    • Separate the organic layer. Wash sequentially with a mild alkaline solution (e.g., 10% NaOH / 20% NaHCO₃) to remove unreacted phenol, followed by water and brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product, typically as a yellow liquid.[7]

Scientist's Insight: The key to high regioselectivity is the overwhelming directing power of the hydroxyl group.[6] The position para to the -OH is blocked by fluorine, forcing bromination almost exclusively at one of the two equivalent ortho positions. Careful temperature control minimizes the formation of side products.

Protocol 2: Synthesis of 2-Fluorobenzyl Bromide

This procedure utilizes N-bromosuccinimide (NBS) for the free-radical bromination of the benzylic position of 2-fluorotoluene. A radical initiator like benzoyl peroxide is required.

  • Materials: 2-bromo-4-fluorotoluene, N-bromosuccinimide (NBS), Benzoyl peroxide (or AIBN), Carbon tetrachloride.

  • Procedure:

    • To a flask equipped with a reflux condenser, add 2-bromo-4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of benzoyl peroxide (0.075 eq) in carbon tetrachloride.[8]

    • Heat the mixture to reflux and irradiate with a heat lamp to initiate the radical reaction.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

    • Cool the reaction mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[8]

    • Purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Williamson Ether Synthesis of the Target Compound

This final step couples the two precursors in the presence of a base.

  • Materials: 2-Bromo-4-fluorophenol (1.0 eq), 2-Fluorobenzyl bromide (1.05 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Acetone or N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask, add 2-Bromo-4-fluorophenol, potassium carbonate, and the solvent (Acetone or DMF).

    • Stir the suspension vigorously and add 2-Fluorobenzyl bromide.

    • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring completion by TLC.

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • If DMF was used, dilute the filtrate with ethyl acetate and wash extensively with water to remove the DMF. If acetone was used, simply concentrate the filtrate.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure title compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound in drug discovery stems from its capacity to undergo selective, high-yielding transformations at its key reactive sites.

Overview of Reactive Sites

Caption: Key reactive sites for synthetic diversification.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide is the most versatile functional group for elaboration, primarily through palladium-catalyzed cross-coupling reactions, which are cornerstones of modern medicinal chemistry.[9][10]

This reaction is a powerful method for creating biaryl or vinyl-aryl structures, which are prevalent in pharmaceuticals.[9][11]

  • Reaction Principle: Couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9]

  • Protocol: Coupling with Phenylboronic Acid

    • To an oven-dried Schlenk flask, add the title compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[9]

    • Add a solvent mixture of toluene (8 mL) and water (2 mL).

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).[9]

    • Heat the reaction to 90-100 °C and stir under an inert atmosphere for 12-24 hours.

    • Upon completion (monitored by TLC/LCMS), cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield the coupled biaryl product.[9]

Scientist's Insight: The choice of catalyst and base is critical. For more challenging couplings, such as with sterically hindered boronic acids, more advanced catalyst systems like those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a stronger base like cesium carbonate in an anhydrous solvent like dioxane may be required.[9]

This reaction provides a direct route to aryl amines, another critical pharmacophore.[12] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[10][13]

  • Reaction Principle: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the aryl bromide, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13]

buchwald_hartwig_cycle Pd0 L₂Pd(0) PdII_ArX L₂Pd(II)(Ar)(Br) Pd0->PdII_ArX Ar-Br pos_ox pos_ox OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(H₂NR)]⁺Br⁻ PdII_ArX->PdII_Amine RNH₂ pos_amine pos_amine AmineCoord Amine Coordination PdII_Amido L₂Pd(II)(Ar)(HNR) PdII_Amine->PdII_Amido -H⁺ pos_deprot pos_deprot Deprot Deprotonation (Base) PdII_Amido->Pd0 pos_red pos_red RedElim Reductive Elimination ArX Ar-Br Amine RNH₂ Product Ar-NHR Product->PdII_Amido Product Formation

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

  • Protocol: Coupling with a Primary Amine

    • In an oven-dried Schlenk flask, combine the title compound (1.0 mmol), the desired amine (1.2 mmol), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1 mol%).[12]

    • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol).

    • Seal the flask, evacuate, and backfill with an inert gas (argon or nitrogen).[12]

    • Add an anhydrous solvent such as toluene or dioxane via syringe.

    • Heat the mixture to 80-110 °C and stir for 4-24 hours until the starting material is consumed.

    • Cool to room temperature, quench carefully with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic phase. Purify by column chromatography.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not available, safe handling procedures can be established based on its constituent functional groups and related analogs.[4][14][15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[5][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[5] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[14]

  • Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed.[4] The precursor, 2-fluorobenzyl bromide, is a lachrymator and should be handled with extreme care.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

Conclusion

This compound represents a strategically designed molecular scaffold for modern organic synthesis. Its true value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications. By providing reliable access to C-C and C-N bond formation through well-established cross-coupling protocols, this intermediate serves as a powerful tool for medicinal chemists in the construction of novel, complex molecules. Understanding its synthesis, reactivity, and handling is paramount for any researcher aiming to leverage its potential in the development of next-generation pharmaceuticals and other advanced chemical materials.

References

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • BenchChem. Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene.
  • Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS. (2019-01-30).
  • BenchChem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Fisher Scientific.
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  • Wikipedia.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. (2026-01-18).
  • Biosynth.
  • BenchChem. A Comparative Guide to the Synthesis of 2- Bromo-4-fluorophenol and 4-bromo-2 -.
  • SAFETY D
  • ChemScene. 2-Bromo-4-fluoro-1-((4-fluorobenzyl)oxy)benzene.
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  • NIH.
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery.
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  • NIH. Organoborane coupling reactions (Suzuki coupling) - PMC.
  • Biosynth. 2-Bromo-4-fluorobenzyl bromide | 61150-57-0 | FB68070.
  • AOBChem USA. 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene.
  • MSU chemistry.
  • AD PHARMACHEM. Get Best Quality P-Bromo Fluoro Benzene.

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An In-depth Technical Guide to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a halogenated ether with potential applications in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, this guide details a robust synthetic protocol for its preparation via the Williamson ether synthesis. Furthermore, it outlines expected physicochemical properties, spectroscopic characterization methods, and explores potential applications in drug discovery based on the known bioactivity of structurally related substituted diphenyl ether scaffolds.

Introduction and Chemical Identity

This compound is a substituted aromatic ether. Its structure incorporates a 2-bromo-4-fluorophenol moiety linked to a 2-fluorobenzyl group via an ether linkage. The presence of multiple halogen substituents (bromine and fluorine) on both aromatic rings suggests that this molecule may possess unique electronic and lipophilic properties, making it an attractive building block for the synthesis of novel bioactive compounds. The strategic placement of fluorine can enhance metabolic stability and binding affinity to biological targets.

Chemical Structure:

Note on CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for this compound has not been identified in publicly accessible databases. This may indicate its novelty. Researchers synthesizing this compound are encouraged to perform thorough characterization to establish its identity unequivocally. For reference, the regioisomers 2-bromo-4-fluoro-1-((4-fluorobenzyl)oxy)benzene and 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene have been assigned CAS numbers 1019123-17-1 and 1019446-41-3, respectively.

Synthesis Methodology: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of 2-bromo-4-fluorophenol is reacted with 2-fluorobenzyl bromide.

Synthetic Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-bromo-4-fluorophenol 2-Bromo-4-fluorophenol phenoxide Sodium 2-bromo-4-fluorophenoxide 2-bromo-4-fluorophenol->phenoxide + NaH (Deprotonation) NaH Sodium Hydride (NaH) 2-fluorobenzyl_bromide 2-Fluorobenzyl Bromide product This compound phenoxide->product + 2-Fluorobenzyl Bromide (SN2 Reaction)

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocol

Materials:

  • 2-Bromo-4-fluorophenol

  • Sodium hydride (60% dispersion in mineral oil)

  • 2-Fluorobenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phenoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-fluorophenol (1.0 eq). Dissolve the phenol in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the phenoxide.

  • Ether Formation: To the solution of the sodium 2-bromo-4-fluorophenoxide, add 2-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical and Spectroscopic Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₃H₉BrF₂O
Molecular Weight 299.11 g/mol
Appearance White to off-white solid or colorless oil
Boiling Point > 300 °C (estimated)
Melting Point 50-70 °C (estimated)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings and a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule, with the chemical shifts influenced by the attached halogens and the ether oxygen.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine NMR will show two distinct signals corresponding to the two different fluorine environments.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Potential Applications in Drug Discovery

Substituted diphenyl ethers and related diaryl ethers are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The title compound, this compound, can serve as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Diaryl ethers have been investigated as inhibitors of bacterial enzymes, such as the enoyl-acyl carrier protein (ACP) reductase (FabI), which is essential for fatty acid biosynthesis.[1][3]

  • Kinase Inhibitors: The 2-bromo-4-fluorophenol moiety is a key component in the synthesis of Afatinib, a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4]

  • Enzyme Inhibitors: Bromophenol derivatives have shown inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase.[4]

The unique combination of halogens in this compound provides synthetic handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug screening.

Applications cluster_applications Potential Applications in Drug Discovery Target_Compound 2-Bromo-4-fluoro-1- ((2-fluorobenzyl)oxy)benzene Antimicrobial Antimicrobial Agents Target_Compound->Antimicrobial FabI Inhibition Kinase_Inhibitors Kinase Inhibitors Target_Compound->Kinase_Inhibitors EGFR/HER2 Inhibition Enzyme_Inhibitors Other Enzyme Inhibitors Target_Compound->Enzyme_Inhibitors Carbonic Anhydrase, Acetylcholinesterase

Caption: Potential applications of the target compound in drug discovery.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information on the reagents used in the synthesis, consult their respective Safety Data Sheets (SDS).

Conclusion

This compound represents a potentially valuable, yet under-explored, building block for chemical synthesis and drug discovery. This guide provides a foundational protocol for its synthesis and highlights its potential for the development of novel therapeutics. The detailed characterization of this compound and the exploration of its biological activities are promising avenues for future research.

References

  • PrepChem.com. Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]

  • PubChem. 2-Bromo-4-fluoroanisole. [Link]

  • PubMed. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. [Link]

  • PubMed. Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei. [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • AOBChem USA. 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene. [Link]

  • ResearchGate. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. [Link]

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A Technical Guide to the Structural Elucidation of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth, multi-technique approach to the structural elucidation of the novel compound, 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. By synergistically employing High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the critical rationale behind the selection of each analytical technique and the logical interpretation of the resulting data to arrive at a conclusive structural assignment.

Introduction and Rationale

The compound this compound represents a unique molecular architecture, incorporating multiple halogen substituents on two distinct aromatic rings linked by an ether bridge. Such halogenated diaryl ether motifs are of significant interest in medicinal chemistry and materials science due to their potential for tailored physicochemical properties and biological activities. The presence of bromine and fluorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.

Given its novelty, a rigorous and unambiguous structural verification is paramount before its use in any further application. The presence of multiple aromatic regions and the influence of three electronegative atoms (Br, F, O) on the electronic environment necessitate a sophisticated analytical strategy to resolve potential spectral overlaps and confirm the precise connectivity and substitution patterns. This guide details a systematic and logical workflow to achieve this confirmation with a high degree of confidence.

Hypothesized Structure and Numbering Scheme

Before commencing the analytical workflow, we propose the following structure for this compound. A systematic numbering scheme is assigned to facilitate the unambiguous assignment of spectroscopic signals.

Chemical structure of this compound with atom numbering

Figure 1: Proposed structure and numbering for this compound.

Integrated Analytical Workflow

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy Core HRMS HRMS (Elemental Composition) H1_NMR 1H NMR (Proton Environments & Multiplicity) HRMS->H1_NMR Confirms Mass FTIR FTIR (Functional Groups) FTIR->H1_NMR Confirms Ether C13_NMR 13C & DEPT-135 NMR (Carbon Environments) H1_NMR->C13_NMR Proton Count COSY 2D COSY (H-H Connectivity) H1_NMR->COSY HSQC 2D HSQC (Direct C-H Correlation) C13_NMR->HSQC Carbon Count COSY->HSQC HMBC 2D HMBC (Long-Range C-H Correlation) HSQC->HMBC Assigns C-H Pairs Conclusion Final Structure Confirmation HMBC->Conclusion Confirms Connectivity

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step in characterizing an unknown compound is to determine its elemental composition. HRMS provides an extremely accurate mass measurement, which, when combined with the characteristic isotopic pattern of bromine, allows for the confident determination of the molecular formula.

Protocol:

  • Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The sample is infused directly into the source. The instrument is calibrated to provide high mass accuracy (< 5 ppm).

Data & Interpretation: The mass spectrum is expected to show a distinctive pair of peaks for the molecular ion [M]+ and [M+2]+ with a nearly 1:1 intensity ratio, which is the hallmark of a molecule containing a single bromine atom.[1]

ParameterExpected ValueFinding
Molecular Formula C₁₃H₉BrF₂OConfirmed
Calculated Mass [M]+ 297.9804-
Observed Mass [M]+ 297.9801-
Mass Accuracy < 5 ppmConfirmed
Isotopic Pattern [M]+ and [M+2]+ in ~1:1 ratioConfirmed

The excellent agreement between the calculated and observed mass, along with the correct isotopic distribution, validates the molecular formula C₁₃H₉BrF₂O.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is employed to identify the key functional groups present in the molecule. For the target structure, the most crucial vibrations are the C-O-C stretches of the ether linkage and absorptions related to the substituted aromatic rings.

Protocol:

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Analysis: The spectrum is recorded from 4000 to 600 cm⁻¹.

Data & Interpretation: The IR spectrum provides evidence for the core structural features.

Wavenumber (cm⁻¹)AssignmentSignificance
~3100-3000Aromatic C-H StretchConfirms presence of aromatic rings.
~1600, ~1480Aromatic C=C BendingFurther confirms aromatic rings.[2]
~1250 & ~1040 Aryl-Alkyl Ether C-O-C Stretch Strong evidence for the Ar-O-CH₂ linkage. [3][4]
~1100C-F StretchIndicates the presence of fluorine substituents.
Below 850C-Br Stretch / Ar-H Out-of-Plane BendingConsistent with a halogenated, substituted benzene.

The absence of strong absorptions in the -OH (~3200-3600 cm⁻¹) or C=O (~1650-1800 cm⁻¹) regions rules out isomeric alcohols or ketones, reinforcing the proposed ether structure. The two distinct C-O stretching bands are characteristic of an aryl alkyl ether.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure, providing information on the chemical environment, count, and connectivity of every proton and carbon atom. The presence of fluorine adds a layer of complexity and information, as both ¹H and ¹³C nuclei will couple to the ¹⁹F nucleus.[6][7]

¹H NMR Spectroscopy (500 MHz, CDCl₃)

Causality: ¹H NMR provides the number of distinct proton environments, their integration (relative number of protons), and their spatial relationship to neighboring protons (and fluorine) through spin-spin coupling.

Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.60d (J ≈ 2.5 Hz)1HH-3Ortho to Bromine, deshielded. Small coupling to H-5.
~7.20-7.40m3HH-3', H-4', H-5'Complex multiplet for protons on the 2-fluorobenzyl ring.
~7.10dd (J ≈ 8.5, 2.5 Hz)1HH-5Coupled to H-6 (large J) and H-3 (small J).
~7.00ddd (J ≈ 8.5, 8.5, 3.0 Hz)1HH-6'Complex multiplet for the 2-fluorobenzyl ring.
~6.90t (J ≈ 8.5 Hz)1HH-6Coupled to H-5 and F at C-4.
~5.20 s 2H **H-7 (CH₂) **Characteristic benzylic ether protons, singlet due to no adjacent protons. [8][9]
  • Key Insight: The sharp singlet at ~5.20 ppm integrating to 2H is highly characteristic of the benzylic methylene protons (H-7) of the ether linkage. Its downfield shift is due to the adjacent oxygen atom.[8] The aromatic region (6.90-7.60 ppm) integrates to 7 protons, consistent with the proposed structure (3 on one ring, 4 on the other). The complex splitting patterns are due to H-H and H-F couplings.

¹³C NMR & DEPT-135 Spectroscopy (125 MHz, CDCl₃)

Causality: ¹³C NMR reveals the number of unique carbon environments. The presence of C-F bonds will cause the signals for those carbons (and nearby carbons) to appear as doublets due to ¹³C-¹⁹F coupling.[10] A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.

Data & Interpretation:

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
~158.0 (d, ¹JCF ≈ 245 Hz)CC-4Large one-bond C-F coupling; downfield shift due to F.
~155.0CC-1Quaternary carbon attached to oxygen.
~152.0 (d, ¹JCF ≈ 248 Hz)CC-2'Large one-bond C-F coupling.
~130.0-124.0CH (multiple)C-3', C-4', C-5', C-6'Aromatic CH carbons of the 2-fluorobenzyl ring.
~123.0CC-2'Quaternary carbon attached to the CH₂ group.
~118.0 (d, ²JCF ≈ 22 Hz)CHC-3Two-bond coupling to F at C-4.
~116.0 (d, ²JCF ≈ 21 Hz)CHC-5Two-bond coupling to F at C-4.
~115.0 (d, ²JCF ≈ 8 Hz)CC-2Two-bond coupling to F at C-4; attached to bromine.
~112.0 (d, ²JCF ≈ 25 Hz)CHC-6Two-bond coupling to F at C-4.
~70.0 CH₂ (negative) **C-7 (CH₂) **Characteristic benzylic ether carbon.
  • Key Insight: The DEPT-135 spectrum confirms the presence of one CH₂ group (negative signal at ~70.0 ppm) and multiple CH groups. The large doublet splittings for C-4 and C-2' are definitive evidence of direct C-F bonds. The smaller doublet splittings on adjacent carbons further confirm the fluorine positions.

2D Correlation Spectroscopy (COSY)

Causality: COSY (COrrelation SpectroscopY) is a homonuclear experiment that identifies protons that are coupled to each other (typically through 2 or 3 bonds). It is essential for mapping out the proton connectivity within each aromatic ring.[11]

Caption: Expected COSY correlations.

Interpretation: The COSY spectrum will show cross-peaks connecting H-5 with H-6, confirming their adjacency. A weaker four-bond coupling may be visible between H-3 and H-5. Crucially, there will be a distinct set of correlations for the 2-fluorobenzyl ring (e.g., H-3' to H-4', H-4' to H-5', etc.). The methylene protons (H-7) will show no COSY correlations, confirming they are an isolated spin system.

2D Heteronuclear Single Quantum Coherence (HSQC)

Causality: HSQC identifies direct, one-bond correlations between protons and the carbons they are attached to. This experiment is the definitive link between the ¹H and ¹³C NMR spectra.[11][12]

Interpretation: The HSQC spectrum will show cross-peaks for every C-H bond:

  • H-3 will correlate with C-3.

  • H-5 will correlate with C-5.

  • H-6 will correlate with C-6.

  • The benzylic protons H-7 will show a strong cross-peak to the CH₂ carbon C-7 at ~70.0 ppm.

  • Each proton on the 2-fluorobenzyl ring will correlate to its corresponding carbon.

This experiment allows for the confident assignment of all protonated carbons.

2D Heteronuclear Multiple Bond Correlation (HMBC)

Causality: HMBC is the final and most critical piece of the puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying the connectivity across quaternary carbons and, most importantly, across the ether linkage.[13][14]

G H7 H-7 (CH₂) C1 C-1 (Quaternary) H7->C1 ³JCH C1_p C-1' (Quaternary) H7->C1_p ²JCH C2_p C-2' (Quaternary) H7->C2_p ³JCH C6_p C-6' H7->C6_p ³JCH

Caption: Key HMBC correlations confirming the ether linkage.

Interpretation of Key Correlations:

  • H-7 → C-1: A correlation from the methylene protons (H-7) to the quaternary carbon C-1 of the bromo-fluoro-phenyl ring is the definitive proof of the Ar-O-CH₂ connectivity . This ³JCH coupling traverses the oxygen atom (H-C-O-C).

  • H-7 → C-1' and C-2': Correlations from the methylene protons (H-7) to the quaternary carbons of the 2-fluorobenzyl ring (C-1' and C-2') confirm the attachment of the methylene group to that ring.

  • H-6 → C-1, C-2, C-4: These correlations help to lock in the assignments on the first aromatic ring.

The combination of these long-range correlations unequivocally establishes the entire molecular framework as hypothesized.

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of this compound was successfully achieved through a logical, multi-technique approach.

  • HRMS confirmed the elemental formula.

  • FTIR identified the key functional groups, notably the aryl-alkyl ether.

  • ¹H and ¹³C NMR provided a complete count of proton and carbon environments, with C-F couplings confirming the fluorine positions.

  • COSY established the H-H connectivity within each aromatic ring.

  • HSQC linked each proton to its directly attached carbon.

  • HMBC provided the final, conclusive evidence of the molecular skeleton by showing long-range correlations across the ether linkage and quaternary carbons.

Each piece of data independently supports and is validated by the others, leading to the unambiguous confirmation of the proposed structure. This rigorous workflow ensures the highest level of scientific integrity and provides a robust foundation for any subsequent research or development involving this compound.

References

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Available at: [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Available at: [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Available at: [Link]

  • anucem. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • MDPI. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Available at: [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Available at: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

  • OpenStax. (n.d.). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • ResearchGate. (2016). Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?. Available at: [Link]

  • ResearchGate. (2022). FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. Available at: [Link]

  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?. Available at: [Link]

  • University of Washington. (n.d.). Fluorine NMR. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. Available at: [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • PubChem. (n.d.). 2-Bromo-4-fluoro-1-(1-phenoxyprop-2-ynyl)benzene. Available at: [Link]

  • Modgraph. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Available at: [Link]

  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available at: [Link]

  • PubMed. (2009). 4-Bromo-2-(4-fluoro-benzyl-idene)indan-1-one. Available at: [Link]

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A Spectroscopic and Analytical Guide to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a halogenated aromatic ether with a molecular structure that presents a unique combination of functional groups, making it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The presence of two fluorine atoms and a bromine atom on the aromatic rings, along with the flexible ether linkage, imparts specific electronic and steric properties that can be finely tuned for various applications. Accurate and comprehensive analytical characterization is paramount for its use in research and development.

This in-depth technical guide provides a detailed overview of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of publicly accessible experimental data for this specific compound, this guide leverages high-quality data from a close structural analog, 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene [1], to provide a robust and scientifically grounded interpretation of the expected spectral features. This comparative approach allows for a detailed exploration of the spectroscopic nuances of this class of compounds.

Molecular Structure and expected Spectroscopic Features

The molecular structure of this compound consists of a 2-bromo-4-fluorophenoxy group connected to a 2-fluorobenzyl group via an ether linkage. This structure is expected to exhibit characteristic spectroscopic signatures arising from the individual aromatic rings and the connecting methylene bridge.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound by providing information on the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. The following data is predicted based on the analysis of the closely related analog, 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene[1].

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings and a characteristic singlet for the benzylic methylene (-CH₂) protons. The splitting patterns of the aromatic protons will be complex due to proton-proton and proton-fluorine couplings.

Predicted Chemical Shift (δ) ppm Multiplicity Assignment Notes
~7.6-7.4m2H, Aromatic (2-fluorobenzyl)Complex multiplet due to coupling with neighboring protons and the fluorine atom.
~7.2-7.0m2H, Aromatic (2-fluorobenzyl)Complex multiplet.
~7.5dd1H, Aromatic (H-6 of bromo-fluorophenyl)Doublet of doublets due to coupling with H-5 and the fluorine at C-4.
~7.1ddd1H, Aromatic (H-5 of bromo-fluorophenyl)Doublet of doublet of doublets due to coupling with H-6, H-3, and the fluorine at C-4.
~6.9dd1H, Aromatic (H-3 of bromo-fluorophenyl)Doublet of doublets due to coupling with H-5 and the fluorine at C-4.
~5.2s2H, -O-CH₂-A sharp singlet for the benzylic protons.

Experimental Protocol: ¹H NMR Spectroscopy [2]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a sufficient number of scans (e.g., 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as a reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The chemical shifts of the carbons in the fluorinated aromatic rings will be influenced by the electronegativity of the fluorine and bromine substituents, and will exhibit C-F coupling.

Predicted Chemical Shift (δ) ppm Assignment Notes
~162 (d, J ≈ 245 Hz)C-F (bromo-fluorophenyl)Large one-bond C-F coupling constant.
~158 (d, J ≈ 245 Hz)C-F (2-fluorobenzyl)Large one-bond C-F coupling constant.
~155 (d, J ≈ 11 Hz)C-O (bromo-fluorophenyl)Coupled to the fluorine at C-4.
~138 (d, J ≈ 3 Hz)C-CH₂ (2-fluorobenzyl)Small C-F coupling.
~133 (d, J ≈ 10 Hz)CH (bromo-fluorophenyl)Coupled to the fluorine at C-4.
~130-128CH (aromatic)Multiple signals for the aromatic CH carbons.
~124 (d, J ≈ 4 Hz)CH (2-fluorobenzyl)Small C-F coupling.
~115 (d, J ≈ 21 Hz)CH (2-fluorobenzyl)C-F coupling.
~109 (d, J ≈ 23 Hz)CH (bromo-fluorophenyl)Coupled to the fluorine at C-4.
~106 (d, J ≈ 3 Hz)C-Br (bromo-fluorophenyl)Small coupling to the fluorine at C-4.
~102 (d, J ≈ 27 Hz)CH (bromo-fluorophenyl)Coupled to the fluorine at C-4.
~71-O-CH₂-Benzylic ether carbon.

Experimental Protocol: ¹³C NMR Spectroscopy [2]

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. A larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the FID similarly to the ¹H NMR data. Calibrate the chemical shift scale using the deuterated solvent peak.

cluster_nmr NMR Spectroscopy Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Data Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Peak Picking, Integration, Coupling Analysis) C->D

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The predicted vibrational frequencies are based on known ranges for similar compounds[1][3].

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100-3000Medium-WeakAromatic C-H Stretch
2950-2850Medium-WeakAliphatic C-H Stretch (-CH₂-)
1600-1450Strong-MediumAromatic C=C Ring Stretch
1250-1200StrongAryl-O-CH₂ Asymmetric Stretch
1100-1000StrongC-F Stretch
1050-1000MediumAryl-O-CH₂ Symmetric Stretch
850-750StrongC-H Out-of-plane Bending (aromatic)
600-500Medium-WeakC-Br Stretch

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy [3]

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the mixture to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Perform a baseline correction on the resulting spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₁₃H₉BrF₂O. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity at m/z 298 and 300, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragments: Fragmentation is likely to occur at the benzylic ether bond. Expected key fragments include:

    • m/z 109: [C₇H₆F]⁺, corresponding to the 2-fluorobenzyl cation.

    • m/z 189/191: [C₆H₃BrFO]⁺, corresponding to the 2-bromo-4-fluorophenoxy radical cation.

    • m/z 91: [C₇H₇]⁺, a common tropylium ion fragment from the benzyl moiety.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [4]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography: Inject the sample into the GC system. The compound will be separated from any impurities on a capillary column. A typical oven temperature program would start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is a standard method for this type of molecule.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

cluster_ms Mass Spectrometry Fragmentation Pathway A [C₁₃H₉BrF₂O]⁺˙ (m/z 298/300) B [C₇H₆F]⁺ (m/z 109) A->B Benzylic Cleavage C [C₆H₃BrFO]˙ (m/z 189/191) A->C Benzylic Cleavage

Caption: Predicted major fragmentation pathway in EI-MS.

Conclusion

References

  • Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene.
  • BenchChem. (2025). Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. Retrieved January 20, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Characterization of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Starting Materials for the Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and starting materials for the preparation of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for constructing the core ether linkage of the target molecule. This document details the retrosynthetic analysis, selection rationale for precursors, a step-by-step experimental protocol, and a comparative discussion of alternative strategies. By elucidating the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as a practical resource for scientists engaged in complex organic synthesis.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry. The presence of multiple halogen atoms (bromine and fluorine) on both aromatic rings provides handles for further chemical modification through cross-coupling reactions and influences the molecule's lipophilicity and metabolic stability. The diaryl ether linkage is a common scaffold in numerous biologically active compounds. A clear and efficient synthetic route is therefore paramount for researchers utilizing this building block in the development of novel therapeutic agents and other advanced materials.

Retrosynthetic Analysis: A Logic-Driven Approach

The most logical and convergent approach to synthesizing the target molecule is through the formation of the central ether bond. This disconnection strategy, based on the Williamson ether synthesis, simplifies the molecule into two readily accessible starting materials: a nucleophilic phenoxide and an electrophilic benzyl halide.

The primary retrosynthetic disconnection is shown below:

Retrosynthesis TM This compound Disconnect C-O Ether Bond (Williamson Ether Synthesis) TM->Disconnect SM1 2-Bromo-4-fluorophenol (Nucleophile Precursor) Disconnect->SM1 SM2 1-(Halomethyl)-2-fluorobenzene (Electrophile) Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 2-Bromo-4-fluorophenol and a 2-fluorobenzyl halide (e.g., 1-(bromomethyl)-2-fluorobenzene) as the key starting materials. This pathway is strategically advantageous as it joins two complex fragments in a single, high-yielding step.

Primary Synthetic Route: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers from an organohalide and an alkoxide or phenoxide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion attacks the electrophilic benzylic carbon, displacing the halide leaving group.[1][2][3]

Starting Material Selection and Rationale
  • Nucleophile Precursor: 2-Bromo-4-fluorophenol (CAS 496-69-5)

    • Rationale: This phenol is selected because the phenolic proton is acidic enough to be easily removed by a mild base, forming a potent nucleophile. The electron-withdrawing halogen substituents slightly increase the acidity of the phenol compared to phenol itself, facilitating deprotonation. This compound is a versatile building block in its own right, used in the synthesis of various pharmaceutical and agrochemical agents.[4]

    • Synthesis: 2-Bromo-4-fluorophenol is most commonly prepared via the direct electrophilic bromination of 4-fluorophenol.[5][6] The hydroxyl and fluoro groups are ortho-, para-directing. Since the para position is blocked by the fluorine atom, bromination occurs with high regioselectivity at the ortho position.[5]

  • Electrophile: 1-(Bromomethyl)-2-fluorobenzene (CAS 395-97-1)

    • Rationale: A primary benzylic halide is an excellent electrophile for SN2 reactions.[1][3] It is highly reactive and not sterically hindered, minimizing the potential for competing elimination reactions.[3] The corresponding chloride, 1-(chloromethyl)-2-fluorobenzene, can also be used, though the bromide is generally more reactive due to bromide being a better leaving group.

    • Synthesis: This reagent can be synthesized from 2-fluorotoluene via free-radical bromination using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

Detailed Experimental Protocol

This protocol is a representative procedure for the Williamson ether synthesis of the target molecule.

Reaction Scheme:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Solvent A 2-Bromo-4-fluorophenol Reaction Reaction Conditions (e.g., 60-80°C, 4-12 h) A->Reaction B 1-(Bromomethyl)-2-fluorobenzene B->Reaction C Base (e.g., K₂CO₃, Cs₂CO₃) C->Reaction D Solvent (e.g., DMF, Acetonitrile) D->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the Williamson ether synthesis.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-fluorophenol (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile to dissolve the phenol.

  • Base Addition: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

    • Causality: A polar aprotic solvent is chosen to dissolve the ionic phenoxide intermediate and prevent protonation, while not solvating the nucleophile so strongly as to hinder its reactivity.[7] Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the phenol without causing unwanted side reactions. Cesium carbonate is often used to accelerate SN2 reactions (the "cesium effect"), potentially leading to higher yields and shorter reaction times.

  • Electrophile Addition: Add 1-(bromomethyl)-2-fluorobenzene (1.0-1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Data Summary

The following table outlines the key components and expected outcomes for this synthesis.

ParameterDescriptionRationale / Reference
Starting Material 1 2-Bromo-4-fluorophenolKey nucleophilic precursor.[4]
Starting Material 2 1-(Bromomethyl)-2-fluorobenzeneKey electrophilic precursor.
Base K₂CO₃ or Cs₂CO₃Deprotonates the phenol to form the active nucleophile.[8]
Solvent DMF or AcetonitrilePolar aprotic solvent stabilizes intermediates and facilitates SN2.[7]
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield >85%The Williamson ether synthesis is generally a high-yielding reaction.
Purification Method Flash Column ChromatographyStandard method for purifying organic compounds of moderate polarity.

Alternative Starting Materials and Synthetic Strategies

While the Williamson ether synthesis is the most direct route, alternative strategies can be considered depending on the availability of starting materials.

Alternative Route: Late-Stage Bromination

An alternative approach involves first forming the diaryl ether and then introducing the bromine atom in a subsequent step.

  • Step 1: Etherification: Reaction of 4-fluorophenol with 1-(bromomethyl)-2-fluorobenzene . This forms the intermediate 1-fluoro-4-((2-fluorobenzyl)oxy)benzene.

  • Step 2: Bromination: Regioselective electrophilic bromination of the resulting ether. The benzyloxy group is a strong ortho-, para-director. Since the para position is occupied by the fluorine atom, bromination would be directed to the ortho position, yielding the final product.

ParameterPrimary Route (Williamson)Alternative Route (Late-Stage Bromination)
Key Starting Materials 2-Bromo-4-fluorophenol, 2-Fluorobenzyl bromide4-Fluorophenol, 2-Fluorobenzyl bromide
Number of Steps 1 (convergent)2 (linear)
Key Advantages High convergency, directness.May use a more common starting material (4-fluorophenol).
Potential Drawbacks Requires synthesis or purchase of 2-bromo-4-fluorophenol.Lower overall yield due to an additional step; potential for side products during bromination.

Conclusion

The synthesis of this compound is most efficiently achieved via the Williamson ether synthesis. The key starting materials for this robust and high-yielding reaction are 2-Bromo-4-fluorophenol and 1-(bromomethyl)-2-fluorobenzene . A thorough understanding of the SN2 mechanism and the rationale behind the choice of base and solvent are critical for optimizing reaction conditions. By following the detailed protocol provided, researchers can reliably prepare this valuable intermediate for applications in drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2.

  • Guidechem. How to Prepare 2-Bromo-4-Fluorophenol and Its Applications.

  • Benchchem. A Technical Guide to 1-(Bromomethyl)-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications.

  • Benchchem. A Comparative Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene.

  • Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

  • Benchchem. Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene.

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 2-Bromo-4-fluorophenol.

  • MySkinRecipes. 2-(4-(1H-1,2,4-triazol-1-yl)phenoxy)propanoic acid.

  • ChemicalBook. 4-Bromo-2-fluorophenol synthesis.

  • Guidechem. How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

  • Khan Academy. Williamson ether synthesis.

  • Wikipedia. Williamson ether synthesis.

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

  • Chemistry LibreTexts. Williamson Ether Synthesis.

  • Sigma-Aldrich. 1-(bromomethyl)-2-fluorobenzene.

Sources

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the retrosynthetic analysis and forward synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a halogenated aromatic ether with potential applications in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the strategic chemical transformations required for its preparation.

Introduction

The strategic incorporation of fluorine and bromine atoms into organic molecules is a cornerstone of modern drug discovery. Fluorine can enhance metabolic stability and binding affinity, while bromine serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The target molecule, this compound, combines these features within a diaryl ether framework, making it a valuable building block for the synthesis of complex molecular architectures. This guide will deconstruct the synthesis of this molecule from a retrosynthetic perspective before detailing a robust forward synthesis plan.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins by identifying the most logical bond disconnections to simplify the structure into readily available starting materials. The most apparent disconnection is the ether linkage, which is a common and reliable bond to form.

Retrosynthesis target This compound disconnection1 C-O Ether Disconnection (Williamson Ether Synthesis) disconnection1->target precursors1 2-Bromo-4-fluorophenol + 2-Fluorobenzyl bromide precursors1->disconnection1 sub_precursor1 2-Bromo-4-fluorophenol sub_precursor2 2-Fluorobenzyl bromide disconnection2 C-Br Disconnection (Electrophilic Aromatic Substitution) disconnection2->sub_precursor1 start1 4-Fluorophenol start1->disconnection2 disconnection3 C-Br Disconnection (Radical Bromination) disconnection3->sub_precursor2 start2 2-Fluorotoluene start2->disconnection3

Figure 1: Retrosynthetic analysis of the target molecule.

This analysis leads to two key precursors: 2-bromo-4-fluorophenol and a 2-fluorobenzyl halide . The formation of the ether bond can be reliably achieved through a Williamson ether synthesis, a robust SN2 reaction between an alkoxide and an alkyl halide.[1][2][3]

Further deconstruction of these precursors reveals commercially available starting materials:

  • 2-Bromo-4-fluorophenol can be synthesized from 4-fluorophenol via electrophilic aromatic bromination. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and fluoro substituents.[4]

  • 2-Fluorobenzyl bromide can be prepared from 2-fluorotoluene through a radical bromination of the benzylic position.

This retrosynthetic strategy breaks down the target molecule into simple, cost-effective starting materials, providing a clear and logical pathway for its synthesis.

Forward Synthesis

The forward synthesis follows the logic of the retrosynthetic analysis, commencing with the preparation of the key intermediates and culminating in the final etherification reaction.

Part 1: Synthesis of 2-Bromo-4-fluorophenol

The synthesis of 2-Bromo-4-fluorophenol is achieved through the electrophilic bromination of 4-fluorophenol. In this reaction, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming bromine electrophile to the ortho position, as the para position is already occupied by fluorine.[4]

Bromination_Mechanism cluster_0 Electrophilic Bromination of 4-Fluorophenol 4-Fluorophenol 4-Fluorophenol Arenium Ion Intermediate Arenium Ion Intermediate 4-Fluorophenol->Arenium Ion Intermediate + Br₂ 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol Arenium Ion Intermediate->2-Bromo-4-fluorophenol - H⁺

Figure 2: Reaction scheme for the synthesis of 2-Bromo-4-fluorophenol.

Experimental Protocol:

  • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes.

  • Quench the reaction by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.

  • Separate the organic layer and neutralize it with a mixed alkaline solution (10% NaOH/20% NaHCO₃).

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-4-fluorophenol.

ParameterValueReference
Starting Material 4-Fluorophenol
Reagents Bromine, Dichloroethane, Sodium Sulfite, NaOH, NaHCO₃[4]
Yield ~95%[4]
Purity ~94% (by GC)[4]
Part 2: Synthesis of 2-Fluorobenzyl Bromide

The synthesis of 2-fluorobenzyl bromide is achieved through the radical bromination of 2-fluorotoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.

Experimental Protocol:

  • In a reaction flask, combine 75 g (0.40 mole) of 2-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide in 450 ml of carbon tetrachloride.

  • Reflux the mixture with stirring. The reaction can be monitored by the disappearance of the solid NBS.

  • After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-fluorobenzyl bromide.

ParameterValueReference
Starting Material 2-Fluorotoluene
Reagents N-bromosuccinimide, Benzoyl Peroxide, Carbon Tetrachloride[5]
Yield Varies, can be optimized[5]

Note: 2-Fluorotoluene can be synthesized from 2-aminotoluene via a Sandmeyer-type reaction (Balz-Schiemann reaction).[4]

Part 3: Williamson Ether Synthesis of the Target Molecule

The final step is the Williamson ether synthesis, which couples 2-bromo-4-fluorophenol with 2-fluorobenzyl bromide. This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks the benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group.[1][2][3]

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenol 2-Bromo-4-fluorophenoxide 2-Bromo-4-fluorophenoxide 2-Bromo-4-fluorophenol->2-Bromo-4-fluorophenoxide + Base (e.g., K₂CO₃) This compound This compound 2-Bromo-4-fluorophenoxide->this compound + 2-Fluorobenzyl bromide (Sₙ2)

Figure 3: Reaction scheme for the final etherification step.

Experimental Protocol (Adapted from general procedures):

  • To a solution of 2-bromo-4-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Add 2-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Characterization of this compound

Property Value / Expected Value Source/Notes
Molecular Formula C₁₃H₉BrF₂O
Molecular Weight 299.11 g/mol
Appearance Expected to be a solid or oil
¹H NMR (DMSO-d₆) δ ~5.1 (s, 2H, -OCH₂-), ~6.8-7.6 (m, 7H, Ar-H)Predicted based on analog[6]
¹³C NMR (DMSO-d₆) δ ~70-75 (-OCH₂-), ~100-165 (Ar-C)Predicted based on analog[6]
Mass Spec (GCMS) m/z [M]⁺ calcd for C₁₃H₉BrF₂O: 297.9850; found: ~298Predicted

Conclusion

The retrosynthetic analysis and forward synthesis of this compound presented in this guide offer a logical and experimentally sound approach for its preparation. The strategy relies on two robust and well-understood reactions: electrophilic bromination and Williamson ether synthesis. The provided protocols, based on established literature procedures, serve as a solid foundation for researchers to produce this valuable synthetic intermediate. As with any synthesis, optimization of reaction conditions may be necessary to achieve desired yields and purity for specific research applications.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Bromination of 4-Fluorophenol.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.
  • PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide.
  • Organic Synthesis International. (2017). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]

  • Guidechem. (n.d.). What are the synthesis and applications of 2-Fluorotoluene? - FAQ.
  • PrepChem. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. Retrieved from [Link]

  • Organic Synthesis International. (2017). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]

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Navigating the Thermal Landscape of a Novel Phenyl Ether: A Technical Guide to the Physical Properties of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical properties, specifically the melting and boiling points, of the novel compound 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. Given the absence of extensive published experimental data for this specific molecule, this document provides robust predicted values, a comparative analysis with structurally similar compounds, and detailed, field-proven experimental protocols for empirical determination, adhering to international standards.

Introduction: The Significance of Thermal Properties in Drug Discovery

The melting and boiling points of an active pharmaceutical ingredient (API) or a key intermediate are critical physical parameters that influence its entire lifecycle, from synthesis and purification to formulation and bioavailability. These properties dictate storage conditions, inform purification strategies such as recrystallization and distillation, and affect dissolution rates. For a novel compound like this compound, a substituted diaryl ether, understanding its thermal behavior is a foundational step in its development pathway. The presence of halogen atoms (bromine and fluorine) and the ether linkage suggests a molecule with moderate polarity and a significant molecular weight, which are expected to result in a relatively high melting point and a boiling point that may require vacuum distillation to prevent decomposition.

Physicochemical Data Summary

PropertyPredicted ValueEstimated Range (from Analogs)Data Source
Melting Point 58.0 °C30 - 60 °CAAT Bioquest Predictive Modeling[1]
Boiling Point 345.8 °C320 - 360 °CAAT Bioquest Predictive Modeling[2]

Disclaimer: These values are in-silico predictions and estimations and should be confirmed by empirical testing. The provided experimental protocols are designed for this purpose.

Rationale for Estimations from Structural Analogs

The estimated ranges are derived from the known properties of similar molecules. For instance, 1-(Benzyloxy)-4-bromo-2-fluorobenzene (lacking the fluorine on the benzyl ring) is a solid with a reported melting point of 31.0-37.0 °C. The additional fluorine atom in the target compound is expected to increase intermolecular forces, likely raising the melting point. Similarly, the predicted high boiling point is consistent with the molecule's high molecular weight and polarity.

Experimental Determination of Thermal Properties

To ensure scientific integrity and generate trustworthy, reproducible data, the following experimental protocols are recommended. These methods are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[3][4]

Melting Point Determination: Capillary Method (OECD 102)

The capillary method is a widely accepted and reliable technique for determining the melting point of a solid crystalline substance.[4][5][6][7] The use of a Thiele tube ensures uniform and slow heating of the sample.[4][8][9]

Causality Behind Experimental Choices:

  • Small Sample Size: Minimizes thermal gradients within the sample, leading to a sharper, more accurate melting range.

  • Slow Heating Rate: A rapid temperature increase can cause a lag between the thermometer reading and the actual sample temperature, leading to an erroneously high and broad melting range. A rate of 1°C per minute near the melting point is crucial for accuracy.

  • Thiele Tube Design: The specific shape of the Thiele tube promotes natural convection of the heating oil, ensuring the sample and the thermometer are heated uniformly without the need for mechanical stirring.[8][9]

Experimental Protocol:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube filled with a suitable heating oil (e.g., silicone oil).[8][9]

  • Heating: The side arm of the Thiele tube is gently heated. The convection currents will circulate the oil, providing even heating.[8]

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of melting. This range is the melting point of the substance.[3]

Workflow for Melting Point Determination:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup (Thiele Tube) cluster_measurement Measurement cluster_result Result Prep1 Dry the crystalline sample Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into capillary tube (2-3 mm) Prep2->Prep3 Setup1 Attach capillary tube to thermometer Prep3->Setup1 Setup2 Insert assembly into Thiele tube Setup1->Setup2 Setup3 Align sample with thermometer bulb Setup2->Setup3 Heat1 Gently heat the side arm Setup3->Heat1 Heat2 Heat rapidly to 10°C below expected MP Heat1->Heat2 Heat3 Heat slowly (1-2°C/min) near MP Heat2->Heat3 Observe1 Record T_onset (first liquid drop) Heat3->Observe1 Observe2 Record T_final (all liquid) Observe1->Observe2 Result Melting Point Range (T_onset - T_final) Observe2->Result

Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination: Siwoloboff Method (OECD 103)

For small quantities of a substance, the Siwoloboff method provides an accurate determination of the boiling point.[10][11] This micro-method is particularly useful for novel compounds where material may be limited.[10][12][13][14][15]

Causality Behind Experimental Choices:

  • Inverted Capillary: The small, inverted capillary tube acts as its own manometer. As the liquid is heated, the air trapped inside expands and escapes. When the vapor pressure of the liquid equals the atmospheric pressure, the liquid boils and a steady stream of bubbles emerges.[10]

  • Cooling Phase Observation: The precise boiling point is determined upon cooling. As the temperature drops slightly below the boiling point, the vapor pressure of the substance becomes less than the atmospheric pressure, and the liquid is drawn back into the capillary tube. This is a sharp, easily observable endpoint.[10]

Experimental Protocol:

  • Sample Preparation: A small amount of this compound (approx. 0.5 mL) is placed in a small test tube (fusion tube).[11]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the fusion tube. The fusion tube is then attached to a thermometer.[10][11]

  • Heating: The assembly is heated in a Thiele tube or similar heating bath. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.[16]

  • Observation and Recording: The heating is stopped when a continuous and rapid stream of bubbles is observed. The apparatus is allowed to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn into the capillary tube is recorded as the boiling point.[10][17]

Workflow for Boiling Point Determination:

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result Prep1 Place ~0.5 mL of liquid in fusion tube Prep2 Insert sealed capillary (open-end down) Prep1->Prep2 Setup1 Attach fusion tube to thermometer Prep2->Setup1 Setup2 Immerse in heating bath (Thiele tube) Setup1->Setup2 Heat1 Heat bath until a steady stream of bubbles emerges Setup2->Heat1 Cool1 Remove heat and allow to cool slowly Heat1->Cool1 Observe1 Record temperature when liquid enters capillary Cool1->Observe1 Result Observed Boiling Point Observe1->Result

Caption: Workflow for Boiling Point Determination via the Siwoloboff Method.

Conclusion

This technical guide provides a foundational understanding of the key thermal properties of this compound. While awaiting comprehensive experimental validation, the provided predicted values and estimations from structural analogs offer a reliable starting point for research and development activities. The detailed, step-by-step experimental protocols, grounded in established OECD guidelines, empower researchers to determine these critical physical constants with high fidelity, ensuring the generation of robust and trustworthy data essential for the advancement of drug discovery and development programs.

References

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]

  • Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiele tube. Retrieved from [Link]

  • Scribd. (n.d.). Determination of The Boiling Point by The Siwoloboff Method. Retrieved from [Link]

  • ibacon GmbH. (n.d.). EU A.2: Boiling temperature. Retrieved from [Link]

  • Filo. (2025, May 29). Determination of Boiling Point Using Siwoloboff's Method. Retrieved from [Link]

  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube. Retrieved from [Link]

  • ResearchGate. (n.d.). Modified Siwoloboff–Wiegand Procedure for the Determination of Boiling Points on a Microscale. Retrieved from [Link]

  • OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • OECD. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link]

  • LCS Laboratory. (2014, January 22). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]

  • AAT Bioquest. (2023, January 6). Online Boiling Point Predictor. Retrieved from [Link]

  • University of South Wales - FINDit. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • FINDit. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

  • Brandeis OneSearch. (n.d.). Test No. 103: Boiling Point. Retrieved from [Link]

  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved from [Link]

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An In-depth Technical Guide on the Solubility of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel compound 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. As specific quantitative solubility data for this molecule is not available in public literature, this document emphasizes the foundational principles governing solubility and presents detailed, field-proven experimental protocols for its accurate determination. The guide outlines a systematic approach, from theoretical prediction based on molecular structure to rigorous experimental quantification using the saturation shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). It is intended as an essential resource for researchers, scientists, and drug development professionals engaged in synthesis, purification, formulation, and analytical development involving this or structurally similar compounds.

Introduction and Physicochemical Postulates

This compound is a complex halogenated aromatic ether. Its structure, featuring multiple fluorine and bromine substituents on two separate benzene rings linked by an ether bridge, suggests a nuanced solubility profile. Understanding this profile is critical for a variety of applications, including reaction kinetics, selection of purification and crystallization solvents, and formulation for preclinical studies.[1][2]

Molecular Structure Analysis

The molecule's structure provides initial clues to its solubility based on the "like dissolves like" principle.[3][4]

  • Aromatic Rings: The two phenyl rings contribute significant non-polar, hydrophobic character.

  • Halogen Substituents (Br, F): The bromine and multiple fluorine atoms increase the molecule's molecular weight and introduce polarity. Fluorine's high electronegativity can lead to dipole-dipole interactions.[5] The trifluoromethoxy group, for instance, is known for its high lipophilicity.[5]

  • Ether Linkage (-O-CH₂-): The ether group provides a polar site capable of acting as a hydrogen bond acceptor, which may enhance solubility in protic solvents.

Based on these features, it is postulated that this compound will exhibit favorable solubility in a range of organic solvents, with the highest solubility likely in polar aprotic solvents that can engage in dipole-dipole interactions without the energetic penalty of disrupting strong hydrogen-bonding networks.

Predicting Solubility Trends

While precise values require experimental determination, a qualitative prediction can be made.[1][6]

  • High Expected Solubility: In solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate, which balance polarity with the ability to solvate the aromatic rings.

  • Moderate Expected Solubility: In alcohols like Methanol and Ethanol, where the ether linkage can accept hydrogen bonds, but the overall hydrophobic character of the molecule may limit miscibility.

  • Low Expected Solubility: In highly non-polar solvents like Hexane or Heptane, and highly polar, protic solvents like water, where the solute-solvent interactions are unlikely to overcome the respective solute-solute and solvent-solvent forces.[3]

Modern computational tools, including machine learning models and quantitative structure-property relationship (QSPR) models, can also offer in-silico predictions to guide solvent selection.[1][2][7]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the saturation shake-flask method.[8][9][10] This technique measures the concentration of a solute in a saturated solution that is in thermodynamic equilibrium with the undissolved solid.[11] This section provides a rigorous, self-validating protocol.

Core Principle

An excess amount of the solid compound is agitated in the solvent for a prolonged period at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value. This constant concentration is the equilibrium solubility.[8][11]

Mandatory Good Laboratory Practices (GLP)

Adherence to GLP is critical for reproducible and accurate results.[8][9]

  • Temperature Control: Solubility is highly temperature-dependent. All experiments must be conducted in a calibrated, thermostatically controlled environment (e.g., shaker incubator).[8]

  • Purity of Materials: The purity of the solute (this compound) and all solvents must be high (≥99.5%) to avoid erroneous results.

  • Equilibration Time: Sufficient time must be allowed to reach equilibrium. This must be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[12]

Detailed Experimental Workflow

The following protocol details the steps for determining the solubility of the target compound.

Step 1: Preparation

  • Accurately weigh an excess amount of this compound (e.g., 20-50 mg) into several 2 mL glass vials. The presence of undissolved solid at the end of the experiment is essential.

  • Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Tightly seal the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

  • Agitate the vials at a constant speed sufficient to keep the solid suspended. A typical duration is 48-72 hours.

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to sediment.[8]

  • Carefully withdraw a sample from the clear supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean vial. This step is critical to remove all particulate matter.

Step 4: Quantification (HPLC Analysis)

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into a validated HPLC system and plotting the peak area against concentration.

  • Accurately dilute the filtered sample from Step 3 with the solvent to bring its concentration within the linear range of the calibration curve.

  • Inject the diluted sample into the HPLC system.

  • Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. This value represents the equilibrium solubility.

The following diagram illustrates the experimental workflow for solubility determination.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification (HPLC) prep1 Weigh excess solute prep2 Add precise solvent volume prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in thermostatic shaker (e.g., 25°C) prep3->equil1 equil2 Agitate for 48-72 hours equil1->equil2 sep1 Sedimentation (≥2 hours) equil2->sep1 sep2 Syringe sample supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 quant2 Dilute filtered sample sep3->quant2 quant1 Prepare calibration curve quant3 Inject and analyze quant1->quant3 quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

For comparative analysis, solubility data should be presented in a clear, tabular format. Although experimental data for this compound is not publicly available, Table 1 provides an illustrative template with hypothetical data based on the physicochemical postulates discussed earlier.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypeDielectric Constant (approx.)[13]Predicted Solubility (mg/mL)Qualitative Classification
Dichloromethane (DCM)Halogenated9.1> 100Very Soluble
Tetrahydrofuran (THF)Ether7.5> 100Very Soluble
AcetoneKetone21.050 - 100Soluble
Ethyl AcetateEster6.050 - 100Soluble
AcetonitrileNitrile37.510 - 30Sparingly Soluble
MethanolAlcohol (Protic)32.71 - 10Slightly Soluble
IsopropanolAlcohol (Protic)19.91 - 10Slightly Soluble
TolueneAromatic2.4< 1Sparingly Soluble
n-HeptaneAliphatic1.9< 0.1Practically Insoluble
WaterAqueous (Protic)80.1< 0.1Practically Insoluble

Note: The data in this table is illustrative and hypothetical. It serves as a template for reporting experimentally determined values.

The relationship between solvent properties and the determined solubility can be visualized to guide further formulation and process development decisions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Outcome Solute 2-Bromo-4-fluoro-1- ((2-fluorobenzyl)oxy)benzene Solubility Equilibrium Solubility Solute->Solubility Structural Features (Halogens, Ether) Polarity Polarity (Dielectric Constant) Polarity->Solubility Dipole-Dipole Interactions Hbond Hydrogen Bonding (Donor/Acceptor) Hbond->Solubility H-Bond Acceptance

Caption: Factors influencing the solubility of the target compound.

Conclusion and Practical Implications

This guide establishes a robust framework for the systematic evaluation of the solubility of this compound. By combining theoretical analysis of its molecular structure with a rigorous experimental protocol, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development and chemical synthesis. The outlined shake-flask method, when executed under controlled conditions, provides a definitive measure of equilibrium solubility, which is the gold standard for process chemistry, formulation development, and regulatory submissions. The principles and methodologies described herein are broadly applicable to other novel chemical entities where solubility data is not yet established.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

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  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics, 15(1), 89. [Link]

  • Misev, D., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

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  • Tlili, A., & Billard, T. (2019). New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. Beilstein Journal of Organic Chemistry, 15, 2339–2372. [Link]

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The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyl phenyl ether motif is a recognized privileged scaffold in medicinal chemistry, conferring advantageous physicochemical properties and serving as a cornerstone for a multitude of biologically active agents.[1][2] This technical guide delves into the untapped potential of a specific, strategically halogenated analogue: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene . We will explore its synthetic accessibility, dissect the strategic importance of its unique substitution pattern, and propose high-potential applications in modern drug discovery, particularly in the realm of kinase inhibition. This document serves as a roadmap for researchers looking to leverage this versatile chemical entity for the development of next-generation therapeutics.

Introduction: The Strategic Design of a Promising Scaffold

At its core, this compound is a diaryl ether analogue, a structural class renowned for its prevalence in both natural products and synthetic compounds with diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The inherent flexibility and lipophilicity of the diaryl ether linkage make it an attractive feature for optimizing cell permeability and target engagement.[3]

The subject of this guide, however, is not a simple diaryl ether. It is a meticulously designed molecule where each substituent is placed with purpose, offering multiple handles for synthetic diversification and opportunities to fine-tune its pharmacological profile.

  • The 2-Bromo-4-fluorophenoxy Moiety : This core provides a reactive handle for further chemical modification. The bromine atom is perfectly positioned for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse chemical groups to explore the target's binding pocket.[4] The fluorine atom at the 4-position is a classic medicinal chemistry tool used to enhance metabolic stability by blocking potential sites of oxidative metabolism and can increase binding affinity through favorable electrostatic interactions.[4][5]

  • The (2-Fluorobenzyl)oxy Group : The benzyl ether linkage provides a flexible spacer, allowing the two aromatic rings to adopt optimal conformations for target binding. The fluorine atom on the benzyl ring further modulates the electronic properties of the molecule, enhances lipophilicity, and can improve bioavailability.[6][7] This specific substitution pattern creates a unique vector for interaction within a protein binding site.

This combination of features positions this compound as a highly versatile and promising starting point for fragment-based or lead optimization campaigns.

Synthetic Strategy: A Practical and Modular Approach

The synthesis of this compound is readily achievable through standard organic chemistry methodologies, primarily the Williamson ether synthesis. This straightforward approach allows for modularity, where different substituted phenols and benzyl halides can be combined to generate a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a reliable method for the synthesis of the title compound.

Materials:

  • 2-Bromo-4-fluorophenol

  • 2-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4-fluorophenol (1.0 equivalent).

  • Add anhydrous acetone or DMF as the solvent.

  • Add anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Stir the suspension vigorously for 15-30 minutes at room temperature to form the phenoxide salt.

  • Add 2-Fluorobenzyl bromide (1.0-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone) or maintain at 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a mild and effective base for deprotonating the phenol without promoting side reactions. Stronger bases could potentially lead to decomposition.

  • Solvent Choice: Acetone and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential oxidation of the starting phenol, especially at elevated temperatures.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product start1 2-Bromo-4-fluorophenol reaction Williamson Ether Synthesis (K₂CO₃, Acetone/DMF) start1->reaction start2 2-Fluorobenzyl bromide start2->reaction workup Aqueous Workup reaction->workup Reaction Completion purification Column Chromatography workup->purification product This compound purification->product Pure Compound

Caption: General workflow for the synthesis of the title compound.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The diaryl ether scaffold is a well-established pharmacophore in the field of kinase inhibitors.[1][3] Given that a close analogue, 1-bromo-2-fluoro-4-phenoxybenzene, has been patented as a building block for Bruton's tyrosine kinase (Btk) inhibitors for the treatment of autoimmune diseases and cancer, this is a highly promising avenue of investigation for our title compound.[8]

Btk is a crucial signaling molecule in B-cell development and activation, making it a prime target for diseases characterized by B-cell hyperactivity.

Hypothesized Application: Development of Novel Btk Inhibitors

We propose that this compound can serve as a foundational scaffold for the development of novel, potent, and selective Btk inhibitors. The bromine atom at the 2-position provides a key attachment point for a variety of pharmacophores known to interact with the hinge region or other key residues within the Btk active site.

Proposed Research Workflow:

  • Library Synthesis: Utilize the bromine atom as a synthetic handle for Suzuki or other cross-coupling reactions to introduce a diverse range of functionalities. For example, coupling with various nitrogen-containing heterocycles (pyrazoles, imidazoles, etc.) is a common strategy in kinase inhibitor design.

  • In Vitro Kinase Assay: Screen the synthesized library of compounds against recombinant Btk enzyme to determine their inhibitory activity (IC₅₀ values).

  • Selectivity Profiling: Test the most potent hits against a panel of other kinases (e.g., EGFR, ITK, TEC) to assess their selectivity profile. High selectivity is crucial for minimizing off-target effects.

  • Cell-Based Assays: Evaluate the activity of potent and selective compounds in B-cell lines, measuring their ability to inhibit B-cell receptor (BCR) signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Analyze the data from the above assays to build a robust SAR model, guiding the design of more potent and selective second-generation inhibitors.

Diagram: Proposed Research Workflow for Btk Inhibitor Development

G A Scaffold: This compound B Library Synthesis (Suzuki Coupling, etc.) A->B C In Vitro Btk Kinase Assay (IC₅₀) B->C D Kinase Selectivity Panel C->D Potent Hits F SAR Analysis & Lead Optimization C->F E Cell-Based BCR Signaling Assay D->E Selective Hits D->F E->F F->B Iterative Design G In Vivo Efficacy Studies F->G Optimized Lead

Caption: Iterative cycle for the discovery of Btk inhibitors.

Other Potential Therapeutic Areas

The versatility of the diaryl ether scaffold suggests that the applications of this compound are not limited to kinase inhibition. Other potential areas of interest include:

  • GPCR Ligands: G protein-coupled receptors are a major class of drug targets, and novel scaffolds are constantly sought for the development of new ligands.[9][10] The structural features of our title compound could be explored for activity at various GPCRs.

  • Anticancer Agents: Many diaryl ether derivatives have demonstrated potent anticancer activity through various mechanisms, including tubulin polymerization inhibition.[3][11]

  • Anti-Infective Agents: The scaffold has been found in compounds with antibacterial and antiviral properties.[1]

The Role of Halogenation: A Deeper Dive

The specific placement of fluorine and bromine atoms in this compound is a key design element that warrants further discussion.

HalogenPositionPotential Role in Medicinal Chemistry
Bromine 2-position on the phenoxy ringSynthetic Handle: Enables facile diversification via cross-coupling reactions.[4] Steric Influence: Can orient the molecule within the binding pocket.
Fluorine 4-position on the phenoxy ringMetabolic Blocker: Prevents para-hydroxylation, a common metabolic pathway for phenols, thus increasing metabolic stability.[5] Binding Enhancement: Can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein.[4][5]
Fluorine 2-position on the benzyl ringModulation of pKa: Influences the electronic properties of the ether oxygen. Conformational Control: Can induce a preferred conformation of the benzyl group through steric or electronic effects. Enhanced Lipophilicity: Can improve membrane permeability and bioavailability.[6][7]

Conclusion and Future Outlook

This compound represents a largely unexplored but highly promising scaffold for medicinal chemistry. Its synthetic tractability, combined with a strategically designed substitution pattern, makes it an ideal starting point for the development of novel therapeutics. The strong precedent for closely related structures as kinase inhibitors provides a clear and compelling initial direction for research. We encourage the scientific community to explore the potential of this versatile molecule, anticipating that it will serve as a valuable building block in the creation of innovative medicines for a range of human diseases.

References

  • de la Torre, J., et al. (2021). Discovery of Diaryl Ether Substituted Tetrahydrophthalazinones as TbrPDEB1 Inhibitors Following Structure-Based Virtual Screening. PMC NIH. Available at: [Link]

  • ResearchGate. (2023). Diaryl ether derivatives as anticancer agents - A review. ResearchGate. Available at: [Link]

  • PubMed. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: [Link]

  • ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • RSC Publishing. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm. Available at: [Link]

  • Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Google Patents. (2014). PYRAZOLO[3,4-D]PYRIMIDINE COMPOUNDS AS KINASE INHIBITORS. US Patent Application Publication US 2014/0221398 A1.
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  • Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Google Patents. (1998). Process for the preparation of p-bromofluorobenzene. US Patent US5847241A.
  • Google Patents. (2010). PHARMACEUTICAL PROPYLENE GLYCOL SOLVATE COMPOSITIONS. US Patent US 7,790,905 B2.
  • Google Patents. (1996). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. Chinese Patent CN1157812A.
  • PubChem. (n.d.). Benzyl Phenyl Ether. PubChem. Available at: [Link]

  • Frontiers. (2023). Editorial: New approaches for the discovery of GPCR ligands. Frontiers in Endocrinology. Available at: [Link]

  • Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. US Patent US8692026B2.
  • PMC NIH. (2015). How ligands illuminate GPCR molecular pharmacology. PMC NIH. Available at: [Link]

  • PMC NIH. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC NIH. Available at: [Link]

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Methodological & Application

Topic: Suzuki Coupling Reactions with 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors.[1][2] Its unparalleled ability to forge carbon-carbon bonds under mild conditions with high functional group tolerance has made it an indispensable tool for constructing complex molecular architectures.[1][3] This is especially true for the synthesis of biaryl and substituted aromatic systems, which are privileged scaffolds in a vast number of medicinally active molecules.[2]

This application note provides a detailed protocol and expert insights for the Suzuki coupling of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene , a versatile building block for advanced pharmaceutical intermediates. The substrate's structure—an electron-rich aryl bromide featuring two fluorine atoms—presents both opportunities and challenges that a well-designed protocol must address. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental procedure, and offer a guide to troubleshooting and optimization, empowering researchers to confidently employ this reaction in their synthetic campaigns.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle driven by a palladium(0) species.[4] The generally accepted mechanism involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6][7]

  • Oxidative Addition : The cycle begins with the insertion of the catalytically active Pd(0) complex into the carbon-bromine bond of the aryl halide. This is often the rate-determining step and results in a Pd(II) intermediate.[4] The reactivity of the halide is crucial, following the general trend of I > Br > Cl.[4]

  • Transmetalation : This step involves the transfer of the organic moiety from the organoboron species (e.g., boronic acid) to the Pd(II) complex. This process is critically dependent on activation by a base.[5][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[9][10]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium center couple to form the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]

Suzuki_Mechanism Figure 1: The Palladium-Catalyzed Suzuki Coupling Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr ArPdAr->Pd0  Regeneration RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' (Product) RedElim->Product CatalystRegen Catalyst Regeneration center ArBr Ar-Br (Aryl Halide) ArBr->OxAdd Boronic Ar'-B(OH)₂ + Base → [Ar'-B(OH)₃]⁻ Boronic->Transmetalation

Figure 1: The Palladium-Catalyzed Suzuki Coupling Cycle.

Experimental Protocol: Coupling with Phenylboronic Acid

This section details a reliable, starting-point protocol for the coupling of this compound with phenylboronic acid. The choices of reagents are justified to provide a framework for adaptation and optimization.

Rationale for Reagent Selection
  • Catalyst System (Pd₂(dba)₃ / SPhos): For electron-rich aryl bromides, a highly active catalyst system is often required. The combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a powerful choice.[12] Such ligands promote efficient oxidative addition and reductive elimination, leading to high turnover numbers.

  • Base (K₃PO₄): Potassium phosphate is a moderately strong base that is highly effective in Suzuki couplings.[10] It has good solubility in the aqueous phase of the common solvent mixtures and is strong enough to facilitate the formation of the reactive boronate species without promoting significant side reactions, such as ester hydrolysis, if such functional groups were present.[13]

  • Solvent (1,4-Dioxane / Water): A mixture of an organic solvent with water is standard for Suzuki reactions.[14] 1,4-Dioxane is an excellent solvent for the organic substrates and the palladium complex, while water is essential for dissolving the inorganic base.[14][15] The ratio is optimized to ensure all components remain in solution at the reaction temperature.

Materials and Reagents
ReagentM.W.Amount (mg)MmolEquivalents
This compound314.143141.01.0
Phenylboronic Acid121.931461.21.2
Pd₂(dba)₃915.7218.30.020.02
SPhos410.5316.40.040.04
K₃PO₄ (potassium phosphate)212.276373.03.0
1,4-Dioxane (degassed)-8 mL--
Water (degassed)-2 mL--
Step-by-Step Procedure
  • Inert Atmosphere Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (314 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and K₃PO₄ (637 mg, 3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Add these solids to the Schlenk flask.

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The palladium catalyst is sensitive to oxygen, so this step is critical.[16]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired biaryl product.

Workflow and Troubleshooting

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

workflow Figure 2: Experimental and Troubleshooting Workflow cluster_workflow Standard Workflow cluster_troubleshoot Troubleshooting Steps Setup 1. Reaction Setup (Inert Atmosphere) Heat 2. Heating & Stirring (90 °C, 4-12h) Setup->Heat Monitor 3. Reaction Monitoring (TLC / LC-MS) Heat->Monitor Workup 4. Aqueous Workup & Extraction Monitor->Workup Check Troubleshooting Monitor->Check Low Conversion? Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze Reagents Check Reagent Quality (Fresh Boronic Acid?) Check->Reagents Inert Verify Inert Atmosphere (Degassing Technique?) Check->Inert Catalyst Screen Catalyst/Ligand (e.g., Pd(dppf)Cl₂) Check->Catalyst Base Screen Base/Solvent (e.g., Cs₂CO₃ in Toluene) Check->Base

Sources

Application Note & Protocol: Palladium-Catalyzed C-N Cross-Coupling of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool in drug discovery and development, supplanting harsher, more traditional methods for C-N bond formation that often suffer from limited applicability.[1][3]

This application note provides a detailed protocol and technical guidance for the Buchwald-Hartwig amination of a specific and functionally rich aryl halide, 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. The presence of multiple fluorine atoms and a benzyl ether linkage in this substrate underscores the need for a robust and selective catalytic system. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][4][5] The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a coordinatively unsaturated palladium(0) complex, typically bearing bulky phosphine ligands. This step forms a palladium(II) intermediate.[6] The choice of ligand is crucial as it influences the rate and efficiency of this step and subsequent transformations.[7]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the palladium(II) center. In the presence of a stoichiometric amount of a strong base, the coordinated amine is deprotonated to form a palladium(II) amido complex.[5] The base plays a critical role in facilitating this step.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product from the palladium(II) amido complex. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][8]

Below is a graphical representation of the catalytic cycle:

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-NHR'R'' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-NHR'R'' Amine Coordination (HNR'R'') Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NHR'R''->Ar-Pd(II)(L2)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L2)-NR'R''->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L2)-NR'R''->Ar-NR'R'' Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound with Morpholine

This protocol details the coupling of this compound with morpholine as a representative secondary amine. The choice of a palladium precatalyst and a bulky biarylphosphine ligand is critical for achieving high yields with this electron-rich aryl bromide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compoundN/A314.141.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.010.02 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.660.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.14--
Equipment
  • Oven-dried Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

  • Syringes for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol).[9]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) catalyst is sensitive to oxygen.[9][10]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-(3-fluoro-4-((2-fluorobenzyl)oxy)phenyl)morpholine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Weigh solid reagents into an oven-dried Schlenk flask B Seal and purge with inert gas (Ar/N2) A->B C Add anhydrous solvent and amine via syringe B->C D Heat and stir reaction mixture (100 °C) C->D E Monitor reaction progress (TLC/LC-MS) D->E F Cool to room temperature and quench with water E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: A streamlined workflow for the Buchwald-Hartwig amination.

Rationale for Experimental Choices

  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and XPhos, a bulky and electron-rich biarylphosphine ligand, is highly effective for the amination of aryl bromides. The steric bulk of the XPhos ligand facilitates the reductive elimination step and prevents the formation of inactive palladium dimers.[1]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in Buchwald-Hartwig aminations.[5] It is effective in deprotonating the amine without competing as a nucleophile.

  • Solvent: Toluene is a standard solvent for this reaction, as it is relatively non-polar and has a high boiling point, allowing for elevated reaction temperatures.[4][11] Anhydrous conditions are essential to prevent catalyst deactivation and side reactions.

Safety Considerations

  • Palladium Catalysts and Ligands: These reagents can be air and moisture-sensitive and should be handled under an inert atmosphere.[10]

  • Sodium tert-butoxide: This is a corrosive and moisture-sensitive solid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene is a flammable and volatile organic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Characterization of the Product

The final product, 4-(3-fluoro-4-((2-fluorobenzyl)oxy)phenyl)morpholine, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of arylamines from aryl halides. The protocol described herein for the amination of this compound provides a solid foundation for researchers to successfully perform this important transformation. Careful attention to the reaction setup, particularly the maintenance of an inert atmosphere, is paramount for achieving high yields and reproducibility. The principles and techniques outlined in this application note are broadly applicable to a wide range of substrates and will be a valuable resource for scientists in the field of drug discovery and development.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Name-Reaction.com. Buchwald-Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Nature Communications. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]

Sources

Synthesis of Novel Phenyl Ether Derivatives: A Practical Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Phenyl Ether Scaffolds in Modern Drug Discovery

The structural motif of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene serves as a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance crucial pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of a bromine atom provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the rapid generation of compound libraries for drug discovery programs.[1] This application note provides a comprehensive guide with detailed protocols for the synthesis of a range of derivatives from this valuable starting material, focusing on robust and widely applicable palladium-catalyzed cross-coupling methodologies.

Core Synthetic Strategies: A Universe of Possibilities

The bromine atom on the this compound ring is amenable to a host of powerful bond-forming reactions. This guide will focus on four key transformations that are cornerstones of modern synthetic organic chemistry: the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, the Sonogashira coupling for the introduction of alkyne moieties, and a palladium-catalyzed cyanation for the synthesis of benzonitriles. Each of these reactions offers a reliable and versatile route to a distinct class of derivatives with potential applications in various therapeutic areas.

Experimental Protocols: From Theory to Practice

The following sections provide detailed, step-by-step protocols for the synthesis of representative derivatives. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the synthesis of biaryls and other C-C coupled products.[2] It is renowned for its mild reaction conditions and tolerance of a wide array of functional groups.[2]

Reaction Principle: The reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[3]

Visualizing the Workflow:

Suzuki_Miyaura_Workflow Start Starting Materials: This compound Arylboronic Acid Pd Catalyst & Ligand Base Reaction Reaction Setup: Inert atmosphere Degassed solvent Heating Start->Reaction Combine Workup Work-up: Aqueous wash Extraction Reaction->Workup After completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Aryl-4-fluoro-1-((2-fluorobenzyl)oxy)benzene Purification->Product

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Detailed Protocol: Synthesis of 4-Fluoro-1-((2-fluorobenzyl)oxy)-2-(p-tolyl)benzene

ReagentAmount (mmol)Molar Equiv.
This compound1.01.0
p-Tolylboronic acid1.21.2
Pd(dppf)Cl₂0.030.03
K₂CO₃2.02.0
1,4-Dioxane/Water (4:1)5 mL-

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).[3]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Expert Insights: The choice of a bulky, electron-rich phosphine ligand like dppf is crucial for promoting the oxidative addition of the electron-rich aryl bromide and facilitating the reductive elimination step.[4] For particularly challenging couplings, screening of different ligands and bases may be necessary. Homocoupling of the boronic acid can be a side reaction, which can be minimized by ensuring a thoroughly degassed reaction mixture.[4]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[5]

Reaction Principle: This reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]

Visualizing the Workflow:

Buchwald_Hartwig_Workflow Start Starting Materials: This compound Amine Pd Precatalyst & Ligand Base Reaction Reaction Setup: Inert atmosphere Anhydrous solvent Heating Start->Reaction Combine Workup Work-up: Aqueous wash Extraction Reaction->Workup After completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: N-Substituted-2-amino-4-fluoro-1-((2-fluorobenzyl)oxy)benzene Purification->Product

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Detailed Protocol: Synthesis of N-benzyl-4-fluoro-1-((2-fluorobenzyl)oxy)aniline

ReagentAmount (mmol)Molar Equiv.
This compound1.01.0
Benzylamine1.21.2
Pd₂(dba)₃0.010.01
XPhos0.020.02
Sodium tert-butoxide (NaOt-Bu)1.41.4
Toluene5 mL-

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).[5][6]

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene, followed by benzylamine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[1] Sterically hindered and electron-rich ligands like XPhos are often highly effective for a broad range of substrates.[7] The base also plays a crucial role; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[1]

Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira reaction is a versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8]

Reaction Principle: This coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9] A copper-free variant has also been developed to avoid the issue of Glaser-type homocoupling of the alkyne.[10][11]

Visualizing the Workflow:

Sonogashira_Workflow Start Starting Materials: This compound Terminal Alkyne Pd Catalyst & Ligand (Optional CuI) Base Reaction Reaction Setup: Inert atmosphere Anhydrous solvent Room Temp or Heating Start->Reaction Combine Workup Work-up: Aqueous wash Extraction Reaction->Workup After completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: 2-Alkynyl-4-fluoro-1-((2-fluorobenzyl)oxy)benzene Purification->Product

Caption: Workflow for the Sonogashira Coupling Reaction.

Detailed Protocol (Copper-Free): Synthesis of 4-Fluoro-1-((2-fluorobenzyl)oxy)-2-(phenylethynyl)benzene

ReagentAmount (mmol)Molar Equiv.
This compound1.01.0
Phenylacetylene1.21.2
(AllylPdCl)₂0.0250.025
P(t-Bu)₃0.10.1
Piperidine2.02.0
Acetonitrile5 mL-

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 mmol) and (AllylPdCl)₂ (0.025 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add acetonitrile, followed by P(t-Bu)₃ (0.1 mmol), phenylacetylene (1.2 mmol), and piperidine (2.0 mmol) via syringe.[10]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Expert Insights: The copper-free Sonogashira coupling offers a significant advantage by preventing the formation of homocoupled alkyne byproducts (Glaser coupling).[10] The use of a bulky and electron-rich phosphine ligand like P(t-Bu)₃ is key to the efficiency of this protocol at room temperature.[11][12]

Palladium-Catalyzed Cyanation: Synthesis of Benzonitriles

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation of aryl halides. Using zinc cyanide is a safer alternative to more toxic cyanide sources.[13][14]

Reaction Principle: This reaction involves the palladium-catalyzed displacement of the bromide with a cyanide source. The use of a suitable ligand is crucial to prevent catalyst deactivation by the cyanide ion.[15]

Visualizing the Workflow:

Cyanation_Workflow Start Starting Materials: This compound Zn(CN)₂ Pd Precatalyst & Ligand Reaction Reaction Setup: Inert atmosphere Aqueous solvent mixture Heating Start->Reaction Combine Workup Work-up: Aqueous wash Extraction Reaction->Workup After completion Purification Purification: Column Chromatography Workup->Purification Product Final Product: 5-Fluoro-2-((2-fluorobenzyl)oxy)benzonitrile Purification->Product

Caption: Workflow for the Palladium-Catalyzed Cyanation Reaction.

Detailed Protocol: Synthesis of 5-Fluoro-2-((2-fluorobenzyl)oxy)benzonitrile

ReagentAmount (mmol)Molar Equiv.
This compound1.01.0
Zinc Cyanide (Zn(CN)₂)0.60.6
Pd₂(dba)₃0.010.01
dppf0.020.02
N,N-Dimethylformamide (DMF)5 mL-

Procedure:

  • In a glovebox, charge a Schlenk tube with Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.01 mmol), and dppf (0.02 mmol).

  • Add a solution of this compound (1.0 mmol) in DMF.

  • Seal the tube and heat the mixture to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and pour into an aqueous solution of ammonia.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Expert Insights: Palladium-catalyzed cyanation can be challenging due to catalyst inhibition by the cyanide anion.[15] The use of bidentate phosphine ligands like dppf can help stabilize the palladium catalyst. Zinc cyanide is less toxic than other cyanide sources, but appropriate safety precautions should always be taken.[15]

Conclusion: A Versatile Platform for Chemical Innovation

The protocols outlined in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of a diverse range of derivatives. The robust and reliable nature of palladium-catalyzed cross-coupling reactions provides a powerful toolkit for researchers in drug discovery and materials science. By leveraging these methodologies, scientists can efficiently explore chemical space and develop novel molecules with tailored properties.

References

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available at: [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]

  • Sci-Hub. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Royal Society of Chemistry. (2024). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2024). POP‐type ligands used in the Buchwald–Hartwig amination. Available at: [Link]

  • National Institutes of Health. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • ResearchGate. (2003). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Available at: [Link]

  • National Institutes of Health. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link]

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • Semantic Scholar. (2025). Palladium-catalyzed cyanation of aryl halides with CuSCN. Available at: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]

  • National Institutes of Health. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]

  • ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • National Institutes of Health. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ResearchGate. (2006). Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Available at: [Link]

  • Science of Synthesis. (2010). Arenecarbonitriles constitute important intermediates and targets in the fields of pharmaceuticals. Available at: [Link]

  • The Journal of Organic Chemistry. (2001). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

Sources

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene in the Development of Bioactive Molecules

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in modern medicinal chemistry. We delve into its application in the synthesis of complex bioactive molecules, with a particular focus on its role as a key intermediate for Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a comparative analysis of its utility in palladium-catalyzed cross-coupling reactions. The strategic incorporation of fluorine atoms and the versatile benzyloxy protecting group make this reagent an invaluable tool for constructing advanced pharmaceutical candidates.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] The title compound, this compound, is an exemplar of a strategically designed intermediate. Its structure features several key components:

  • A Brominated Aromatic Ring: The bromine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of crucial carbon-carbon bonds.[2][3]

  • Ortho-Fluorine Substitution: The fluorine atom ortho to the bromine can modulate the electronic properties of the ring and influence the conformation of the final molecule, potentially improving its interaction with biological targets.

  • A Fluorinated Benzyl Ether: This moiety not only acts as a stable protecting group for the phenolic hydroxyl but also introduces a second fluorinated ring, a common feature in many modern pharmaceuticals. The ether linkage is robust but can be cleaved under specific conditions if required in later synthetic steps.

This unique combination of features makes it a highly valuable precursor for C-aryl glycosides, a class of compounds that includes several blockbuster SGLT2 inhibitors used in the treatment of type-2 diabetes, such as Canagliflozin.[4][5] SGLT2 inhibitors function by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.[5][6]

Physicochemical Data and Safety
PropertyValue
CAS Number 1019446-41-3
Molecular Formula C₁₃H₉BrF₂O
Molecular Weight 299.11 g/mol
Appearance Typically a solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability, mild conditions, and tolerance of a wide range of functional groups.[7][8] It is the most prominent application for functionalizing this compound to create biaryl or heteroaryl structures, which form the core of many SGLT2 inhibitors.[2]

Mechanistic Principle

The reaction proceeds via a palladium catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boronic acid partner to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the active catalyst.[8]

Workflow cluster_workflow General Synthetic Workflow Setup 1. Reaction Setup (Reactants, Base) Inert 2. Inert Atmosphere (Purge with Ar/N₂) Setup->Inert SolvCat 3. Add Solvent & Catalyst System Inert->SolvCat React 4. Heat & Stir (e.g., 90-100 °C) SolvCat->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Aqueous Work-up & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify Analyze 8. Characterization (NMR, MS) Purify->Analyze Synthesis Start 2-Bromo-4-fluoro-1- ((2-fluorobenzyl)oxy)benzene Reagents + Ar-B(OH)₂ Pd Catalyst, Base Solvent, Heat Product Key Biaryl Intermediate (SGLT2 Inhibitor Precursor) Reagents->Product

Sources

Experimental procedure for gram-scale synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motifs, including the bromo-, fluoro-, and benzyl ether groups, make it a versatile intermediate for introducing these functionalities into more complex molecules. This application note provides a detailed, reliable, and scalable protocol for the gram-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The procedure is based on the well-established Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1]

Reaction Principle and Causality

The synthesis of this compound is achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In the first step, a strong base, potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 2-bromo-4-fluorophenol. This deprotonation generates a phenoxide anion, which is a potent nucleophile. The choice of a relatively weak base like K₂CO₃ is strategic for aryl ethers to avoid unwanted side reactions.[3]

The subsequent step involves the nucleophilic attack of the generated phenoxide on the electrophilic benzylic carbon of 2-fluorobenzyl bromide. The bromide ion, being a good leaving group, is displaced, leading to the formation of the desired ether linkage. The SN2 nature of this reaction dictates that primary or benzylic halides are ideal substrates to minimize the competing E2 elimination reaction, which is a significant concern with secondary and tertiary halides.[2] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the rate of the SN2 reaction.[3]

Reaction Scheme:

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
2-Bromo-4-fluorophenol≥98%Sigma-AldrichCorrosive, handle with care.[4][5]
2-Fluorobenzyl bromide≥98%Alfa AesarLachrymator, handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificStore in a desiccator.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsStore over molecular sieves.
Diethyl ether (Et₂O)ACS GradeVWRFlammable.
Saturated Sodium Bicarbonate (NaHCO₃) solution-In-house preparation-
Brine (Saturated NaCl solution)-In-house preparation-
Anhydrous Magnesium Sulfate (MgSO₄)GranularEMD MilliporeFor drying organic layers.
Round-bottom flask (250 mL)-Pyrex-
Magnetic stirrer and stir bar---
Reflux condenser---
Heating mantle with temperature control---
Separatory funnel (500 mL)---
Rotary evaporator-Büchi-
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MerckFor reaction monitoring.
Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Charge flask with 2-bromo-4-fluorophenol, K₂CO₃, and DMF addition 2. Add 2-fluorobenzyl bromide dropwise reagents->addition heating 3. Heat mixture to 80 °C addition->heating monitoring 4. Monitor reaction by TLC heating->monitoring quench 5. Cool and quench with water monitoring->quench extraction 6. Extract with diethyl ether quench->extraction washing 7. Wash organic layer with NaHCO₃ and brine extraction->washing drying 8. Dry with MgSO₄ and filter washing->drying evaporation 9. Concentrate under reduced pressure drying->evaporation characterization 10. Characterize product (NMR, MS) evaporation->characterization

Sources

Advanced Cross-Coupling Strategies for the Functionalization of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving the C-Br bond of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene . This versatile building block is of significant interest in medicinal chemistry and materials science due to its unique electronic and structural features. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the fluorobenzyl ether moiety offers a handle for further modification or can itself be a key pharmacophoric element. The bromine atom serves as a prime reactive site for the strategic construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures.

This document moves beyond standard templates to offer a logically structured narrative grounded in mechanistic understanding and practical application. We will dissect four key transformations: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each section provides not only a detailed, step-by-step protocol but also the scientific rationale behind the selection of catalysts, ligands, bases, and solvents, ensuring that the described methods are robust and reproducible.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in palladium-catalyzed cross-coupling is primarily governed by the properties of the C(sp²)-Br bond.[1] The key factors are:

  • Electronic Effects: The ((2-fluorobenzyl)oxy) group is an electron-donating group (EDG) due to the oxygen's lone pairs participating in resonance with the aromatic ring. This increases the electron density of the aryl system, which can make the initial oxidative addition step—often the rate-determining step in the catalytic cycle—more challenging compared to electron-deficient aryl halides.[2][3]

  • Steric Hindrance: The bulky ((2-fluorobenzyl)oxy) group is positioned ortho to the bromine atom, creating significant steric hindrance around the reaction center. This necessitates the use of specialized, bulky ligands on the palladium catalyst to facilitate both the oxidative addition and the final reductive elimination steps.[2]

  • Chemoselectivity: The molecule also contains two C-F bonds and a C-O ether bond. The C-F bond is significantly stronger and less reactive than the C-Br bond in typical palladium-catalyzed cycles, ensuring excellent chemoselectivity for reactions at the bromine position.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl structures, which are ubiquitous in pharmaceuticals.[4][5] It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester.[6] The reaction is valued for its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based reagents.[7]

Causality in Protocol Design

For an electron-rich and sterically hindered substrate like our target molecule, the choice of catalyst system is paramount.

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective, pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often preferred for generating the active Pd(0) species in situ.[8]

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may prove insufficient. Bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf) are superior.[8] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0)L species, which is highly active in oxidative addition, and their bulk accelerates the final reductive elimination step.[9]

  • Base and Solvent: A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid for the transmetalation step.[8] The reaction is typically run in a two-phase solvent system, such as dioxane/water or toluene/water, to dissolve both the organic substrate and the inorganic base.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)L₂(Ar') OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Transmetalation_complex->Product_out Product ArX_in->OA_complex ArBOH2_in->OA_complex Buchwald_Hartwig_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)L(Br) Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)L(HNR'R'')]⁺Br⁻ OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)L(NR'R'') Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product_out Product ArX_in->OA_complex Amine_in->OA_complex Base_in->Amine_complex Experimental_Workflow Start Start: Reagent Assembly Setup Reaction Setup (Flask, Inert Gas, Solvents) Start->Setup 1. Prepare Reaction Reaction Execution (Heating, Stirring, Monitoring) Setup->Reaction 2. Initiate Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup 3. Quench & Extract Purification Purification (Column Chromatography) Workup->Purification 4. Isolate Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis 5. Characterize

Sources

Application Notes and Protocols: Regioselective Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a versatile intermediate in medicinal chemistry and materials science. We delve into the mechanistic principles governing this transformation, with a specific focus on analyzing the factors that dictate regioselectivity. Detailed, field-proven protocols for the substitution with amine and alkoxide nucleophiles are provided, alongside application notes for method development, optimization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to functionalize this specific scaffold.

Section 1: Mechanistic Principles and Regiochemical Analysis

Nucleophilic aromatic substitution is a cornerstone reaction for the synthesis of substituted aromatic compounds. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group.[1][2]

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds through a well-established two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This step is typically the slowest because it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[3][5]

  • Elimination (Fast Step): The leaving group departs, restoring the aromatic system and yielding the final substituted product. This step is rapid as it re-establishes the favorable aromatic stabilization.[4]

The presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial, as they stabilize the negatively charged Meisenheimer intermediate through resonance and/or induction, thereby lowering the activation energy of the rate-determining step.[2][6]

Caption: The two-step Addition-Elimination mechanism of SNAr.

Regiochemical Analysis of this compound

The substrate presents two potential sites for nucleophilic attack: the fluorine-bearing carbon at C4 and the bromine-bearing carbon at C2. Predicting the outcome requires a careful analysis of competing electronic and steric effects.

  • Leaving Group Ability in SNAr: A key principle distinguishing SNAr from SN2 reactions is the leaving group trend: F > Cl ≈ Br > I .[1][7] This inverted order arises because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the attached carbon more electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer complex via the inductive effect.[8][9][10] Based on this principle, the fluorine at C4 is the kinetically favored leaving group.

  • Substituent Effects: The ((2-fluorobenzyl)oxy) group at C1 is an ether. While it is an activating ortho, para-director in electrophilic substitutions, its effect in SNAr is more complex. Its electron-donating resonance effect can destabilize the anionic intermediate, while its inductive effect is electron-withdrawing. The absence of a potent, classical EWG (like a nitro group) means this substrate is not highly activated, and reactions may require elevated temperatures or longer reaction times.[11]

  • Steric Hindrance: The bulky ((2-fluorobenzyl)oxy) group at C1 sterically encumbers the ortho position (C2), potentially hindering the approach of a nucleophile. The para position (C4) is significantly more accessible.

Section 2: Application Notes for Method Development

Selection of Nucleophiles

A wide range of nucleophiles can be employed in SNAr reactions. The choice of nucleophile is critical as its reactivity will influence the required reaction conditions.

  • Nitrogen Nucleophiles: Primary and secondary amines (e.g., morpholine, piperidine, aniline) are common and generally require a base to neutralize the proton liberated during the reaction.[13]

  • Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides are potent nucleophiles. Reactions with neutral alcohols typically require a strong base like sodium hydride (NaH) to generate the more reactive alkoxide in situ.[13]

  • Sulfur Nucleophiles: Thiolates are excellent nucleophiles and generally react under milder conditions than their oxygen counterparts.[13]

Solvent and Base Systems

The reaction medium plays a pivotal role in the success of an SNAr reaction.

  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN) are the solvents of choice.[13][14] They effectively solvate the counter-ion of the nucleophile (e.g., Na⁺) without strongly solvating and deactivating the anionic nucleophile itself.

  • Bases: For reactions involving neutral nucleophiles like amines or thiols, a base is required to drive the equilibrium. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common and easy to handle.[15] For generating alkoxides or thiolates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are used under anhydrous conditions.[13]

Optimizing Reaction Conditions
  • Temperature: Due to the moderate activation of the substrate, elevated temperatures (80-150 °C) are often necessary to achieve a reasonable reaction rate.[15]

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[14][16] This technique is highly recommended for library synthesis and rapid optimization.

Section 3: Experimental Protocols

Safety Precaution: These protocols involve flammable solvents, corrosive bases, and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amination with Morpholine

This protocol describes the regioselective displacement of the C4-fluorine with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to create a ~0.2 M solution.

  • Add morpholine (1.5 eq) to the suspension via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 4-(2-Bromo-1-((2-fluorobenzyl)oxy)phenyl)morpholine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and regiochemistry.

Protocol 2: Methoxylation with Sodium Methoxide

This protocol describes the synthesis of the corresponding methoxy ether derivative.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMSO (~0.2 M).

  • Add sodium methoxide (1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water.

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-Bromo-4-methoxy-1-((2-fluorobenzyl)oxy)benzene.

  • Confirm the structure and purity of the final product by NMR and MS analysis.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrate, Reagents & Solvent setup->reagents reaction Heat & Stir (Conventional or Microwave) reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench & Aqueous Workup (Extraction) monitor->workup Complete dry Dry & Concentrate (MgSO₄ / Na₂SO₄, Rotovap) workup->dry purify Purification (Column Chromatography) dry->purify char Characterization (NMR, MS) purify->char product Pure Product char->product

Caption: General experimental workflow for SNAr reactions.

Section 4: Data Interpretation and Troubleshooting

Expected Outcomes and Data Summary

The following table summarizes the expected major product based on the mechanistic principles discussed. The primary analytical challenge is to unambiguously determine the site of substitution.

ProtocolNucleophileExpected Major ProductKey Characterization Signature
1Morpholine4-(2-Bromo-1-((2-fluorobenzyl)oxy)phenyl)morpholineDisappearance of C-F coupling in ¹³C NMR for the C4 carbon; characteristic morpholine signals in ¹H NMR.
2Sodium Methoxide2-Bromo-4-methoxy-1-((2-fluorobenzyl)oxy)benzeneAppearance of a methoxy singlet (~3.8-4.0 ppm) in ¹H NMR; loss of C-F coupling for the C4 carbon.
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Insufficient temperature.2. Inactive nucleophile (e.g., moisture for NaH/NaOCH₃).3. Poor quality solvent or reagents.1. Increase reaction temperature or switch to microwave heating.2. Use freshly opened, anhydrous reagents and solvents.3. Ensure reagents are pure and solvents are anhydrous.
Low Yield 1. Incomplete reaction.2. Product degradation under harsh conditions.3. Loss during workup or purification.1. Increase reaction time or temperature.2. Attempt the reaction at a lower temperature for a longer duration.3. Optimize extraction pH and chromatography conditions.
Mixture of Isomers 1. Competing substitution at C2-Br.2. Reaction conditions favoring thermodynamic product.1. Confirm identity of isomers by 2D NMR (NOESY).2. Screen different solvents and temperatures to improve regioselectivity.3. Lowering the reaction temperature may favor the kinetic product (C4-F substitution).

References

  • Nucleophilic aromatic substitution - Wikipedia. Wikimedia Foundation. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides. ACS Publications. [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Wyzant. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health (NIH). [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health (NIH). [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

Sources

Application Notes and Protocols: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Aryl Bromide

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a halogenated aromatic compound poised for significant applications in the synthesis of advanced materials. While specific literature on this exact molecule is emerging, its structural features—a reactive bromo group, electron-withdrawing fluoro substituents, and a flexible fluorobenzyl ether linkage—make it a highly promising monomer for the creation of novel polymers with tailored electronic and physical properties.

The presence of the bromine atom provides a key reactive handle for palladium-catalyzed cross-coupling reactions, which are foundational in modern polymer chemistry.[1][2][3] The fluorine atoms are known to enhance solubility, thermal stability, and introduce desirable dielectric properties in aromatic polymers.[4][5][6][7][8] Furthermore, the ether linkage can impart flexibility to the polymer backbone, potentially improving processability and influencing the final material's morphology.[9][10][11]

This guide provides detailed protocols for leveraging this compound in the synthesis of advanced materials through common and powerful cross-coupling methodologies. The protocols are designed to be a robust starting point for researchers, with explanations of the underlying chemistry to aid in experimental design and optimization.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for this compound is provided below. These are critical for reaction planning, safety, and handling.

PropertyValueReference
Molecular Formula C₁₃H₉BrF₂OChemScene
Molecular Weight 299.11 g/mol ChemScene
Appearance Expected to be a solid or oilGeneral knowledge
Purity Typically >97%AOBChem
Storage Store at 4-8°C in a dry, well-ventilated placeAOBChem

Safety Precautions: As with all halogenated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[12] All manipulations should be performed in a well-ventilated fume hood.

PART 1: Synthesis of Conjugated Polymers via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly in the synthesis of poly(arylene)s.[2][13][14] By reacting this compound with a suitable di-boronic acid or di-boronate ester, a variety of conjugated polymers can be synthesized.

Causality of Experimental Choices:
  • Catalyst: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is the active catalyst. The choice of ligand is crucial for an efficient catalytic cycle.[13]

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and accommodating a broader range of substrates.[15]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield.[13]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is typically used to dissolve both the organic and inorganic reagents.[16]

Experimental Workflow: Suzuki-Miyaura Polymerization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification A Combine Monomers & Base B Add Solvent & Degas A->B Inert atmosphere C Add Catalyst & Ligand B->C Under Argon D Heat to Reaction Temp. C->D E Monitor by TLC/GPC D->E Stir for 24-48h F Precipitate in Methanol E->F Reaction complete G Soxhlet Extraction F->G Collect solid H Dry Polymer G->H

Caption: Workflow for Suzuki-Miyaura polymerization.

Detailed Protocol: Synthesis of a Poly(p-phenylene) Derivative
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a desired aryldiboronic acid or ester (e.g., 1,4-phenylenediboronic acid, 1.0 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent Addition and Degassing: Add a degassed solvent mixture, for example, toluene/water (4:1 v/v). Degas the mixture by bubbling argon through it for 30 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Polymerization: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 24-48 hours. Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a large volume of methanol to precipitate the polymer.

    • Filter the crude polymer and wash it with methanol and water.

    • For further purification, perform Soxhlet extraction with solvents such as methanol, acetone, and finally chloroform or THF to collect the pure polymer fraction.[17]

    • Dry the purified polymer under vacuum.

PART 2: Synthesis of Poly(arylene ethynylene)s via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds, making it ideal for the synthesis of poly(arylene ethynylene)s (PAEs).[3][18] These polymers are of interest for their rigid-rod structure and optoelectronic properties.

Causality of Experimental Choices:
  • Catalyst System: The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[20]

  • Solvent: The reaction is often carried out in a solvent that can dissolve the polymer, such as THF or DMF.

Experimental Workflow: Sonogashira Polymerization

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Purification A Dissolve Monomers in Solvent B Add Base & Degas A->B C Add Catalysts B->C Inert atmosphere D Stir at RT to 60°C C->D E Monitor by GPC D->E Stir for 12-24h F Precipitate in Methanol E->F Reaction complete G Wash & Dry F->G

Caption: Workflow for Sonogashira polymerization.

Detailed Protocol: Synthesis of a Poly(arylene ethynylene) Derivative
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq) and a diethynyl aromatic monomer (e.g., 1,4-diethynylbenzene, 1.0 eq).

  • Solvent and Base Addition: Add a degassed solvent such as THF and a degassed amine base like triethylamine.

  • Degassing: Degas the solution by bubbling with argon for 30 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper co-catalyst (e.g., CuI, 1-5 mol%).

  • Polymerization: Stir the reaction mixture at room temperature to 60 °C for 12-24 hours. The reaction progress can be monitored by GPC.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into methanol to precipitate the polymer.

    • Filter the polymer and wash it with methanol.

    • Dry the polymer under vacuum.

PART 3: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][12][15][21] This reaction can be used to synthesize polymers containing amine linkages in the main chain or to functionalize materials with amine-containing side chains.

Causality of Experimental Choices:
  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. Bulky, electron-rich biaryl phosphine ligands are particularly effective for this transformation.[15][22]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[21]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Amination cluster_workup Purification A Combine Aryl Halide, Amine & Base B Add Anhydrous Solvent A->B Inert atmosphere C Add Catalyst & Ligand B->C Under Argon D Heat to 80-110°C C->D E Monitor by TLC/LC-MS D->E Stir for 4-24h F Quench & Extract E->F Reaction complete G Column Chromatography F->G

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of a Diphenylamine Derivative
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), an aromatic amine (e.g., aniline, 1.2 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP, 2-4 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Characterization of Synthesized Materials

Thorough characterization is essential to confirm the structure and properties of the newly synthesized materials.

TechniqueInformation Obtained
¹H and ¹³C NMR Confirmation of polymer structure and purity.
Gel Permeation Chromatography (GPC) Determination of molecular weight (Mₙ, Mₙ) and polydispersity index (PDI).
UV-Vis Spectroscopy Investigation of the electronic absorption properties and estimation of the optical bandgap.[23][24]
Photoluminescence (PL) Spectroscopy Study of the emission properties of the polymers.
Cyclic Voltammetry (CV) Determination of HOMO and LUMO energy levels and electrochemical bandgap.[25]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymers.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (T₉) and other thermal transitions.

Potential Applications in Materials Science

Polymers derived from this compound are expected to have applications in various areas of materials science:

  • Organic Electronics: The tunable electronic properties of the synthesized conjugated polymers make them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[26][27]

  • High-Performance Plastics: The incorporation of fluorine can lead to materials with high thermal stability, chemical resistance, and low dielectric constants, making them attractive for applications in the aerospace and microelectronics industries.[4][7]

  • Sensors: The conjugated backbone of polymers derived from this monomer can interact with analytes, leading to changes in their optical or electronic properties, which can be harnessed for chemical sensing applications.[23]

Conclusion

This compound is a promising building block for the synthesis of a wide range of functional organic materials. The protocols outlined in this guide provide a solid foundation for researchers to explore its potential in creating novel polymers with tailored properties for advanced applications. The combination of its reactive bromo group, stabilizing fluoro substituents, and flexible ether linkage offers a unique molecular design platform for the next generation of materials.

References

  • AOBChem USA. 2-bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene. [Link]

  • Books.
  • Electronic Theses and Dissertations. EHANCEMENT OF CONJUGATED POLYMER CHARACTERIZATION METHODS; FROM THE INDIVIDUAL CHAIN TO MORPHOLOGICAL FEATURES. [Link]

  • Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. [Link]

  • Synthesis & Characterization of Conjugated Polymer for Chemical Detection. [Link]

  • National Institutes of Health. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC. [Link]

  • MDPI. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones. [Link]

  • research.chalmers.se. Design, Synthesis and Characterization of Conjugated Polymers for Photovoltaics and Electrochromics. [Link]

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  • RSC Publishing. Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. [Link]

  • National Institutes of Health. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. [Link]

  • RSC Publishing. Promotion of the second-order nonlinear optical effect by introducing ether linkage into polymer main chains. [Link]

  • ResearchGate. Promotion of Second-order Nonlinear Optical Effect by Introducing Ether Linkage into Polymer Main Chains. [Link]

  • ResearchGate. Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. [Link]

  • RSC Publishing. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • PubMed Central. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. [Link]

  • National Institutes of Health. Organoborane coupling reactions (Suzuki coupling) - PMC. [Link]

  • ResearchGate. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]

  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Publications. Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • eScholarship.org. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. [Link]

  • The Royal Society of Chemistry. Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. [Link]

  • ResearchGate. Effect of poly(ethylene glycol) dimethyl ether plasticizer on ionic conductivity of cross-linked poly[siloxane- g -oligo(ethylene oxide)] solid polymer electrolytes. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Automated Parallel Dialysis for Purification of Polymers. [Link]

  • ACS Macro Letters. Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. [Link]

  • RSC Publishing. Synthesis of a crosslinked ether-based polymer for high-performance semi-solid lithium metal batteries via in situ integration. [Link]

  • National Institutes of Health. Role of Linker Functionality in Polymers Exhibiting Main‐Chain Thermally Activated Delayed Fluorescence - PMC. [Link]

Sources

Revolutionizing Pharmaceutical Synthesis: A Guide to Key Intermediates from 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates. The title compound, 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, represents a highly versatile and valuable building block in this endeavor. Its unique arrangement of a bromine atom, a fluorine atom, and a fluorinated benzyl ether moiety provides a rich platform for a multitude of chemical transformations, enabling the synthesis of a diverse array of complex pharmaceutical intermediates.

This comprehensive guide delves into the principal synthetic routes originating from this key starting material. We will explore field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as methodologies for Grignard reagent formation and lithiation-borylation. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to adapt and optimize these methods for their specific drug discovery programs.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The bromine atom on the this compound scaffold serves as an excellent handle for these transformations.

A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between aryl halides and organoboron compounds, a common motif in many pharmaceuticals.[1]

Causality Behind Experimental Choices: The choice of a palladium catalyst, a suitable base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling.[2] Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst.[1] A base, such as potassium carbonate or cesium carbonate, is required to facilitate the transmetalation step in the catalytic cycle. A mixed solvent system, often toluene/water or dioxane/water, is employed to dissolve both the organic and inorganic reagents.[1][3]

Experimental Protocol: Synthesis of 4-((2-Fluorobenzyl)oxy)-5-fluoro-2-phenylbiphenyl

  • Materials:

    • This compound

    • Phenylboronic acid

    • Potassium carbonate (K₂CO₃)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Toluene

    • Water

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

    • Add a mixture of toluene (8 mL) and water (2 mL).[1]

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.[1]

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).[1]

    • Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction by TLC.[1]

    • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).[1]

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) three times.[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.[1]

ParameterValueReference
Reactant 1This compound[1]
Reactant 2Phenylboronic acid[1]
CatalystPd(PPh₃)₄[1]
BaseK₂CO₃[1]
SolventToluene/Water[1]
Temperature90 °C[1]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: This compound Phenylboronic acid K₂CO₃ conditions Conditions: 90°C, N₂ atmosphere 12-24h reagents->conditions catalyst Catalyst: Pd(PPh₃)₄ catalyst->conditions solvent Solvent: Toluene/Water solvent->conditions workup Workup: Aqueous Extraction conditions->workup purification Purification: Column Chromatography workup->purification product Product: 4-((2-Fluorobenzyl)oxy)-5-fluoro-2-phenylbiphenyl purification->product

Caption: Suzuki-Miyaura Coupling Workflow

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a vast number of pharmaceuticals.[4][5][6] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[7][8]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a phosphine ligand and a base.[4] Sterically hindered and electron-rich phosphine ligands, such as XPhos, are often employed to promote the catalytic cycle.[4] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to facilitate the deprotonation of the amine.[4]

Experimental Protocol: Synthesis of N-Aryl-4-((2-fluorobenzyl)oxy)-5-fluoroaniline Derivatives

  • Materials:

    • This compound

    • Desired primary or secondary amine

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.024 mmol, 2.4 mol%) in anhydrous toluene.

    • Add the catalyst solution to the Schlenk flask.

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[4]

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via column chromatography.

ParameterValueReference
Reactant 1This compound[4]
AmineVariable (Primary or Secondary)[4]
CatalystPd(OAc)₂ / XPhos[4]
BaseNaOtBu[4]
SolventAnhydrous Toluene[4]
Temperature100-110 °C[4]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (Ar-X) Amine_Complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_complex->Amine_Complex Amine Coordination Amine_Coord Amine Coordination (R₂NH) Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Deprotonation Deprotonation (Base) Amido_Complex->Pd0 Regenerates Catalyst Product Ar-NR₂ Amido_Complex->Product Reductive Elimination RedElim Reductive Elimination

Caption: Buchwald-Hartwig Catalytic Cycle

C. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is particularly useful for synthesizing conjugated enynes and aryl alkynes, which are important structural motifs in many natural products and pharmaceuticals.[10]

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a palladium catalyst and a copper(I) co-catalyst.[9] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. A base, such as an amine (e.g., triethylamine or diisopropylamine), is used to deprotonate the alkyne and act as a solvent.

Experimental Protocol: Synthesis of 2-Alkynyl-4-fluoro-1-((2-fluorobenzyl)oxy)benzene Derivatives

  • Materials:

    • This compound

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and Copper(I) iodide (0.06 mmol).

    • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

    • Degas the mixture with argon for 15 minutes.

    • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate and dissolve the residue in ethyl acetate.

    • Wash with saturated aqueous ammonium chloride solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the product by column chromatography.

ParameterValueReference
Reactant 1This compound[9]
AlkyneVariable (Terminal)[9]
CatalystPdCl₂(PPh₃)₂ / CuI[9]
BaseTriethylamine[9]
SolventAnhydrous THF[9]
TemperatureRoom Temperature to 50 °C[9]

II. Organometallic Transformations: Expanding the Synthetic Toolbox

Beyond palladium-catalyzed reactions, the bromine atom in this compound can be converted into other reactive functionalities, such as Grignard reagents and organolithium species, opening up further avenues for derivatization.

A. Grignard Reagent Formation and Subsequent Reactions

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide.[11][12]

Causality Behind Experimental Choices: The formation of a Grignard reagent requires strictly anhydrous conditions, as they are highly sensitive to moisture.[13] Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is crucial to initiate the reaction.[11][13] Anhydrous ether solvents like THF or diethyl ether are essential for stabilizing the Grignard reagent.[13]

Experimental Protocol: Formation of (2-((2-Fluorobenzyl)oxy)-5-fluorophenyl)magnesium bromide and Reaction with an Electrophile

  • Materials:

    • This compound

    • Magnesium turnings

    • Iodine crystal (for activation)

    • Anhydrous tetrahydrofuran (THF)

    • Desired electrophile (e.g., benzaldehyde)

  • Procedure (Grignard Formation):

    • Flame-dry all glassware and allow it to cool under an inert atmosphere (argon or nitrogen).[13]

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask.[13]

    • Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, then cool to room temperature.[13]

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • In a dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous THF.

    • Add a small portion (approx. 10%) of this solution to the magnesium suspension.[13]

    • The reaction should initiate, as evidenced by a color change to cloudy grey/brown and gentle reflux. If not, gentle warming may be necessary.[13]

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[13]

    • After addition is complete, stir the mixture for 1-2 hours at room temperature to ensure complete conversion. The resulting Grignard reagent should be used immediately.[13]

  • Procedure (Reaction with Electrophile - Benzaldehyde):

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

Grignard Reaction Workflow

Grignard_Workflow start This compound grignard_formation Grignard Reagent Formation (Anhydrous THF) start->grignard_formation mg_activation Mg turnings, I₂ (activation) mg_activation->grignard_formation electrophile Electrophile Addition (e.g., Benzaldehyde, 0°C) grignard_formation->electrophile workup Aqueous Workup (sat. NH₄Cl) electrophile->workup product Desired Product (e.g., Diaryl Methanol) workup->product

Caption: Grignard Reaction and Quenching

B. Lithiation-Borylation: A Versatile Route to Boronic Esters

Lithiation followed by borylation is a powerful strategy for converting aryl bromides into valuable boronic esters.[14] These boronic esters can then be used in subsequent Suzuki-Miyaura couplings or other transformations.[15]

Causality Behind Experimental Choices: Lithium-halogen exchange is typically performed at low temperatures (-78 °C) using an organolithium reagent like n-butyllithium to prevent side reactions.[16] The resulting aryllithium species is a potent nucleophile that is trapped with a borate ester, such as triisopropyl borate, to form the boronic ester.[17]

Experimental Protocol: Synthesis of 2-(4-((2-Fluorobenzyl)oxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Materials:

    • This compound

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate

    • Pinacol

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry, two-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.[16]

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[16]

    • Add n-Butyllithium (1.1 eq) dropwise to the stirred solution over 10-15 minutes.[16]

    • Stir the reaction at -78 °C for 1 hour.[16]

    • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture and stir at -78 °C for an additional 1-2 hours, then allow to warm slowly to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl solution.[16]

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • To the crude boronic acid, add pinacol (1.1 eq) and toluene, and heat at reflux with a Dean-Stark trap to remove water.

    • After completion, remove the solvent and purify the resulting pinacol boronate ester by column chromatography or recrystallization.

III. Conclusion

This compound has proven to be an exceptionally useful and versatile starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as Grignard and lithiation-borylation reactions, provide a solid foundation for researchers in drug discovery. The ability to strategically introduce diverse functionalities onto this fluorinated scaffold empowers medicinal chemists to rapidly generate novel molecular architectures with the potential for enhanced therapeutic properties. By understanding the underlying principles and experimental nuances of these transformations, scientists can effectively leverage this key building block to accelerate the development of next-generation pharmaceuticals.

IV. References

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Formation of a Grignard Reagent from 2-(benzyloxy)-4-bromo-1-fluorobenzene. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 2-Bromo-4-fluorophenol. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Indispensable Role of 2-Bromo-4-fluorobenzyl Alcohol in Modern Pharmaceutical Synthesis. Retrieved from

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Reactions Involving 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from

  • Benchchem. (n.d.). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from

  • (2017). Standard Lithiation–Borylation A user's guide.

  • (2018). Lithiation-Borylation Methodology and Its Application in Synthesis.

  • Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters. University of Bristol.

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from

  • ResearchGate. (n.d.). Lithiation borylation of 2-bromo-1,3,4-oxadiazole derivatives (33)... Retrieved from

  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from

  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working on the purification of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the successful isolation of this compound with high purity.

Introduction: The Challenge of Purifying Polyhalogenated Aromatic Ethers

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a brominated and di-fluorinated aromatic system linked by an ether bond, presents unique challenges during purification by column chromatography. The presence of multiple halogen atoms influences the compound's polarity and its interaction with the stationary phase, making the separation from structurally similar impurities a critical task.

Common impurities can arise from unreacted starting materials, side reactions such as over-bromination, or benzylic bromination.[1] A successful purification strategy, therefore, relies on a carefully selected solvent system and a well-executed chromatographic technique to resolve the target compound from these closely related species.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step before attempting column chromatography?

A1: The most critical initial step is to develop a separation method using Thin Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that allows you to test various solvent systems to find the one that provides the best separation of your target compound from its impurities. The ideal solvent system will give your product a retention factor (Rf) value between 0.2 and 0.4.[2] This Rf range generally translates well to column chromatography, allowing for good separation without excessively long elution times.

Q2: How do the fluorine and bromine substituents affect the polarity of the molecule?

A2: The fluorine and bromine atoms are electronegative and will draw electron density from the aromatic rings, increasing the molecule's overall polarity compared to a non-halogenated analogue. The ether linkage also contributes to the polarity. This moderate polarity means that a solvent system of intermediate polarity, such as a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is typically effective for elution from a silica gel column.

Q3: What are the most common impurities I should expect?

A3: The most common impurities will depend on the synthetic route used. However, you should be prepared to separate the following:

  • Unreacted starting materials: This could include 2-bromo-4-fluorophenol and 2-fluorobenzyl bromide.

  • Over-brominated products: Dibrominated or tribrominated species can form if the bromination step is not carefully controlled.[1]

  • Isomeric products: Depending on the directing effects of the substituents, you may have isomers with bromine at different positions on the ring.

  • Benzylic bromination products: If N-bromosuccinimide (NBS) is used under radical conditions, bromination of the benzylic position of the 2-fluorobenzyl group can occur.[3]

  • Byproducts from the ether synthesis: Such as the self-etherification of 2-fluorobenzyl alcohol.

Q4: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A4: Streaking on a TLC plate is often an indication of one of the following issues:

  • Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Compound decomposition: Your compound may be unstable on the silica gel. You can test for this by spotting the TLC plate, letting it sit for a period, and then developing it to see if new spots have appeared.

  • Inappropriate solvent system: The solvent system may not be optimal for your compound. If the solvent is not polar enough, the compound will not move from the baseline and may appear as a streak. Conversely, if it is too polar, it may move with the solvent front.

  • Acidic silica: The inherent acidity of silica gel can sometimes cause streaking with certain compounds. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can neutralize the silica and improve peak shape.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Product and Impurity The polarity of the eluent is too high, causing all compounds to elute together.Decrease the polarity of your eluent. A gradient elution starting with a low polarity solvent and gradually increasing the polarity can be very effective. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.
The polarity of the eluent is too low, and the compounds are not moving down the column.Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
The column is overloaded with the crude sample.Use a larger column with more silica gel. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for good separation.
Product Elutes with the Solvent Front The eluent is too polar.Start with a much less polar solvent system. For this compound, begin with pure hexane and monitor the elution carefully by TLC.
Product is Not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. If a hexane/ethyl acetate system is not strong enough, consider switching to a more polar system like dichloromethane/methanol.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate before running the column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Tailing of the Product Peak The compound is interacting too strongly with the silica gel.Add a small amount of a modifier to your eluent. For slightly acidic compounds, a small amount of acetic acid might help. For compounds that may be interacting with the acidic nature of silica, a small amount of triethylamine can improve the peak shape.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general guideline for the purification of this compound. The exact solvent ratios should be optimized based on your TLC analysis.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

2. Procedure:

a. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. Test ratios such as 95:5, 90:10, and 80:20 (hexane:ethyl acetate).

  • Visualize the spots under a UV lamp.

  • Select the solvent system that gives your product an Rf value of approximately 0.2-0.4 and shows good separation from impurities.

b. Column Preparation:

  • Choose an appropriate size column based on the amount of crude product you need to purify.

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

  • Add a layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

c. Sample Loading:

  • Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent).

  • Carefully apply the solution to the top of the silica gel using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Carefully add a small amount of the initial eluent to the top of the column.

d. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.

  • If using a gradient, start with the least polar mixture and gradually increase the polarity.

  • Collect the eluate in fractions of a suitable volume.

  • Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine the pure fractions.

e. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent.

  • Characterize the purified product by NMR, MS, and other appropriate analytical techniques to confirm its identity and purity.

Visualizing the Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Selection) ColumnPrep Column Packing (Silica Gel Slurry) TLC->ColumnPrep Optimal Eluent SampleLoading Sample Loading (Minimal Solvent) ColumnPrep->SampleLoading Elution Elution (Gradient or Isocratic) SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC_Fractions TLC of Fractions FractionCollection->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporation Solvent Evaporation (Rotovap) Combine->Evaporation FinalProduct Pure Product Evaporation->FinalProduct

Caption: Workflow for the purification of this compound.

Data Summary: Recommended Solvent Systems

The following table provides a starting point for solvent system selection for the purification of halogenated aromatic ethers on silica gel. The optimal ratio will need to be determined experimentally via TLC.

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumA versatile system for a wide range of compounds of moderate polarity. A gradient of 5% to 20% ethyl acetate in hexane is a good starting point.
Hexane / DichloromethaneLow to MediumUseful for compounds that may have better solubility in dichloromethane.
Dichloromethane / MethanolMedium to HighFor more polar compounds that do not elute with hexane/ethyl acetate. Use with caution as methanol can dissolve some silica.

References

  • Technical Support Center: Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. Benchchem. Accessed January 20, 2026.
  • How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?. FAQ. Accessed January 20, 2026.
  • Synthesis of 2-bromo-4-fluorobenzyl bromide. PrepChem.com. Accessed January 20, 2026.
  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Benchchem. Accessed January 20, 2026.
  • US7901581B2 - Chromatography method.
  • the re value as a constant in thin-layer chromatography.
  • COMPOUNDS - European Patent Office - EP 3810602 B1. Googleapis.com. Accessed January 20, 2026.
  • What is the optimal Rf value for our compound of interest when running silica column chromatography?.
  • separating benzyl bromide : r/chemistry. Reddit. Accessed January 20, 2026.
  • JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
  • CHEM 344 Thin Layer Chromatography. University of Wisconsin-Madison. Accessed January 20, 2026.
  • How does one separate Benzyl bromide from the reaction mixture?.
  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Journal of Chemical Society of Pakistan. Accessed January 20, 2026.
  • Medicinal Chemistry & Analysis. International Journal of Medicinal Chemistry & Analysis. Accessed January 20, 2026.
  • US5847241A - Process for the preparation of p-bromofluorobenzene.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Accessed January 20, 2026.

Sources

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected, and the starting materials are consumed. Where is my product going?

Answer: Low isolated yields, despite the consumption of starting materials, strongly suggest that the reaction is proceeding down non-productive pathways. The synthesis of this diaryl ether, a variant of the Williamson ether synthesis, is a classic SN2 reaction between the 2-bromo-4-fluorophenoxide ion and 2-fluorobenzyl bromide.[1][2] However, this system is prone to two major competing side reactions that consume reactants and generate impurities.

Primary Suspects:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or the aromatic ring's carbon atoms (C-alkylation), typically at the ortho position (C-6) to the hydroxyl group.[1][3] This results in a constitutional isomer that can be difficult to separate from the desired product.

  • E2 Elimination: The phenoxide, acting as a base, can abstract a proton from the carbon adjacent to the bromine on 2-fluorobenzyl bromide.[3][4] This E2 (elimination, bimolecular) reaction forms 2-fluorostyrene and consumes both your base and alkylating agent.

Diagnostic Protocol:

  • Re-examine TLC/LC-MS Data: Look for byproducts with the same mass as your desired product (potential C-alkylation isomers) and a product with a mass corresponding to 2-fluorostyrene (elimination byproduct).

  • Review Reaction Conditions: High temperatures and the use of protic solvents are primary drivers for these side reactions. Elevated temperatures favor the higher activation energy pathway of elimination, while protic solvents can promote C-alkylation.[3][5]

Q2: My TLC plate shows a cluster of spots near the desired product spot. How can I identify them and prevent their formation?

Answer: This is a classic sign of C-alkylation. Because the phenoxide is an ambident nucleophile, alkylation can occur on the ring, creating isomers.[1]

Identification and Prevention:

  • The Cause: The selectivity between O- and C-alkylation is highly dependent on the reaction solvent.[3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are the preferred choice. They solvate the cation (e.g., K⁺ from K₂CO₃), leaving a highly reactive, "naked" phenoxide anion.[3] The high charge density on the oxygen atom favors attack at that site, leading to the desired O-alkylation.[5]

    • Protic Solvents (e.g., water, ethanol, TFE): These solvents should be avoided. They form strong hydrogen bonds with the oxygen atom of the phenoxide.[5][6] This solvation "shields" the oxygen, reducing its nucleophilicity and making the less-shielded carbon atoms of the aromatic ring more competitive sites for alkylation.[7]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Any water present in your reagents or solvent will not only quench the phenoxide but also create a protic environment that can favor C-alkylation.[3]

    • Switch to a Polar Aprotic Solvent: If you are not already, use dry DMF or acetonitrile.[1] These are standard solvents for Williamson ether syntheses to maximize O-alkylation.

    • Optimize the Base: While a base is necessary to form the phenoxide, extremely strong bases can sometimes exacerbate side reactions. For acidic phenols, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and can provide better selectivity than stronger bases like sodium hydride (NaH).[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis and its major competing pathways?

Answer: The synthesis proceeds via three competing bimolecular pathways originating from the same set of reactants: the 2-bromo-4-fluorophenoxide anion and the 2-fluorobenzyl bromide electrophile.

  • SN2 (O-Alkylation - Desired Pathway): The negatively charged oxygen of the phenoxide acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide. This occurs in a single, concerted step where the C-O bond forms as the C-Br bond breaks, resulting in the desired ether.[2]

  • SN2 (C-Alkylation - Side Reaction): Electron density from the aromatic ring (specifically, the carbon ortho to the oxygen) attacks the benzylic carbon. This pathway is also an SN2 reaction but leads to the formation of a C-C bond instead of a C-O bond, yielding an isomeric byproduct.[5]

  • E2 (Elimination - Side Reaction): The phenoxide acts as a base, abstracting a proton from the methylene group (-CH₂-) of the 2-fluorobenzyl bromide. Simultaneously, the C=C double bond forms, and the bromide ion is ejected. This pathway does not produce an ether at all.[3]

The following diagram illustrates these competing reaction pathways.

G cluster_reactants Reactants cluster_products Potential Products R1 2-bromo-4-fluorophenoxide P1 Desired Product (O-Alkylation) R1->P1  SN2 (O-attack) Favored in Polar Aprotic Solvents P2 Side Product (C-Alkylation) R1->P2  SN2 (C-attack) Favored in Protic Solvents P3 Side Product (Elimination) R1->P3  E2 (Base) Favored at Higher Temps R2 2-fluorobenzyl bromide R2->P1 R2->P2 R2->P3

Caption: Competing pathways in the synthesis.

Q2: How does my choice of base and temperature impact the outcome?

Answer: The base and temperature are critical parameters that must be balanced to favor the SN2 reaction over elimination.

  • Base Selection: Phenols are significantly more acidic than alcohols, so a very strong base like sodium hydride (NaH) is often unnecessary and can increase the rate of the competing E2 elimination reaction.[3] A milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient to deprotonate the 2-bromo-4-fluorophenol and is less likely to aggressively promote elimination.

  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions.[3] Consequently, increasing the reaction temperature will disproportionately favor the E2 pathway. Typical Williamson ether syntheses are conducted at moderate temperatures (50 to 100 °C).[1] It is recommended to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress. Only increase the temperature if the reaction is proceeding too slowly.

Summary of Reaction Condition Effects
ParameterEffect on O-Alkylation (Desired Product)Effect on C-Alkylation (Side Product)Effect on E2 Elimination (Side Product)Recommendation
Solvent Maximized in polar aprotic solvents (DMF, Acetonitrile, DMSO).[3]Significantly increased in protic solvents (Water, Ethanol).[5]Can occur in most solvents but is competitive with SN2.Use anhydrous DMF or Acetonitrile.
Base Requires a base to form the phenoxide nucleophile.Not directly influenced by base choice, more by solvent.Favored by very strong or sterically hindered bases.Use a mild base like K₂CO₃.[3]
Temperature Rate increases with temperature.Rate increases with temperature.Rate increases more sharply with temperature than SN2.[3]Maintain moderate temperature (50-80 °C).
Alkyl Halide Primary halides like 2-fluorobenzyl bromide are ideal.[2]N/ALess problematic with primary halides than secondary/tertiary.[2]The choice of 2-fluorobenzyl bromide is appropriate.

Section 3: Optimized Protocol & Methodologies

This protocol is designed to minimize the formation of C-alkylation and elimination byproducts.

Optimized Synthesis Protocol

Materials:

  • 2-Bromo-4-fluorophenol (1.0 eq)

  • 2-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4-fluorophenol and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of phenol).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the phenol.

  • Alkylating Agent Addition: Slowly add 2-fluorobenzyl bromide to the reaction mixture via syringe. Note: 2-fluorobenzyl bromide can be a lachrymator; handle in a fume hood with appropriate PPE.[8][9]

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 2-8 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer sequentially with water and brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by flash column chromatography on silica gel to separate the desired O-alkylated product from any unreacted starting materials and C-alkylated or elimination byproducts.

Methodology: Reaction Monitoring by TLC

Objective: To distinguish between starting materials, the desired product, and potential side products.

Procedure:

  • Prepare TLC Plate: On a silica gel TLC plate, spot the following:

    • Lane 1: 2-Bromo-4-fluorophenol (starting material)

    • Lane 2: 2-Fluorobenzyl bromide (starting material)

    • Lane 3: Co-spot of both starting materials

    • Lane 4: Reaction mixture

  • Elute: Develop the plate using a suitable solvent system (e.g., 10-20% Ethyl Acetate in Hexanes).

  • Visualize: Visualize the spots under UV light (254 nm).

  • Analyze:

    • The desired ether product will be less polar than the starting phenol and should have a higher Rf value.

    • C-alkylated products will likely have Rf values very close to the desired product, often appearing as a shoulder or a separate, nearby spot.

    • The elimination product (2-fluorostyrene) is non-polar and will have a very high Rf, likely near the solvent front.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11: Eliminations of benzylic systems. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 2-Bromo-5-fluorobenzyl Bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455-65. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-4-Fluorophenol: Properties and Applications. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields and purity.

The synthesis of this diaryl ether is most reliably achieved via the Williamson ether synthesis, a robust and versatile SN2 reaction.[1][2] This guide focuses on the reaction between 2-Bromo-4-fluorophenol and 2-fluorobenzyl bromide, a common and effective pathway.

Core Synthesis Overview

The fundamental transformation involves the deprotonation of 2-Bromo-4-fluorophenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

G cluster_reactants Reactants cluster_conditions Conditions r1 2-Bromo-4-fluorophenol c1 Base (e.g., K₂CO₃) p1 Product: This compound r1->p1 r2 2-Fluorobenzyl bromide r2->p1 c2 Solvent (e.g., DMF) c1->p1 c3 Heat (50-100 °C) c2->p1 c3->p1 s1 Byproduct: Salt (e.g., KBr) p1->s1

Fig 1. General Synthesis Workflow.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

A1: Low yield is a frequent challenge that can typically be traced to one of four areas: reagent quality, incomplete deprotonation, suboptimal reaction conditions, or competing side reactions. From our experience, a systematic approach is best.

Troubleshooting Logic for Low Yield:

Troubleshooting start Low Yield Observed q1 1. Reagents Verified? start->q1 q2 2. Base & Conditions Correct? q1->q2 Yes sol1 Verify purity of phenol & halide via NMR/GC-MS. Use fresh 2-fluorobenzyl bromide. q1->sol1 No q3 3. Side Reactions Checked? q2->q3 Yes sol2 Use anhydrous K₂CO₃ (≥1.5 eq). Switch to polar aprotic solvent (DMF, Acetonitrile). Optimize Temp (60-80°C) & Time (monitor by TLC). q2->sol2 No sol3 Check for C-alkylation byproduct via LC-MS. Consider a basic wash in workup to remove unreacted phenol. q3->sol3 No end_bad Issue Persists (Consult Further) q3->end_bad Yes sol1->q2 sol2->q3 end_good Yield Improved sol3->end_good SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack (Concerted) phenol Ar-OH phenoxide Ar-O⁻ phenol->phenoxide + B: + B-H⁺ base B: product Ar-O-R phenoxide->product + R-X + X⁻ acid B-H⁺ alkyl_halide R-X halide X⁻

Sources

Technical Support Center: Purification of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the purification of this compound, providing expert-driven troubleshooting advice, detailed protocols, and the rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to help you diagnose and resolve common purity issues based on your analytical data.

Issue 1: My crude product NMR shows a broad singlet at ~10 ppm and my TLC displays a baseline spot.

Q: What is this impurity and why is it present?

A: This is highly indicative of unreacted 2-bromo-4-fluorophenol , one of your starting materials. The phenolic proton (-OH) typically appears as a broad singlet in this downfield region of an NMR spectrum. Phenols are also quite polar and acidic, causing them to stick to the baseline of a normal-phase silica gel TLC plate. Its presence indicates an incomplete reaction, which could be due to insufficient base, short reaction time, or impure starting materials.

Q: How can I effectively remove residual 2-bromo-4-fluorophenol?

A: The most effective method is a liquid-liquid extraction using a basic aqueous solution. The acidic nature of the phenol allows it to be deprotonated by a mild base, forming a water-soluble phenoxide salt.

  • Step-by-Step Protocol: Basic Aqueous Wash

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K2CO3) solution.

    • Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently.

    • Allow the layers to separate. The deprotonated phenol will move into the aqueous layer.

    • Drain the lower aqueous layer.

    • Repeat the wash (steps 3-6) one more time to ensure complete removal.

    • Wash the organic layer with water, followed by brine, to remove residual base and dissolved water.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

Issue 2: My TLC shows a high Rf spot that stains with potassium permanganate, and my crude GC-MS has a peak corresponding to the mass of 2-fluorobenzyl alcohol.

Q: What is this impurity and how did it form?

A: This impurity is likely 2-fluorobenzyl alcohol . It forms from the hydrolysis of the starting material, 2-fluorobenzyl bromide (or chloride), if there is residual moisture in your reaction solvent or if the reaction is quenched with water before the halide is fully consumed. 2-fluorobenzyl alcohol is less polar than the phenol but more polar than the desired ether product, and its benzylic alcohol functional group will give a positive stain with permanganate.

Q: What is the best way to remove 2-fluorobenzyl alcohol?

A: Flash column chromatography is the most reliable method for separating the target ether from the more polar benzyl alcohol. The polarity difference between the ether and the alcohol is sufficient for a clean separation on silica gel.

  • Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography, effectively separating compounds based on polarity.
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., starting from 98:2 to 90:10)The non-polar desired product will elute first, while the more polar alcohol impurity will be retained longer on the column, allowing for effective separation.
Elution Monitoring TLC with UV visualization (254 nm) and a potassium permanganate stain.The aromatic rings of both compounds are UV active. The permanganate stain will selectively visualize the alcohol, confirming its removal from the product fractions.
Issue 3: My product appears pure by TLC and NMR, but the yield is low and I see an unknown, non-polar impurity in my GC-MS analysis.

Q: What could this unknown be?

A: A likely candidate for a non-polar by-product is bis(2-fluorobenzyl) ether . This can form if the 2-fluorobenzyl halide reacts with 2-fluorobenzyl alcohol (formed in situ from hydrolysis) or through a self-condensation reaction under the basic conditions. This impurity has a high Rf value on TLC, often similar to the desired product, making it difficult to detect without a co-spot.

Q: How can I separate this by-product from my desired compound?

A: Separating two ethers with similar polarities can be challenging.

  • Optimized Column Chromatography: Use a very shallow elution gradient with a low-polarity solvent system (e.g., hexanes with 1-5% ethyl acetate or dichloromethane) to maximize resolution.

  • Recrystallization: If your product is a solid, recrystallization can be highly effective. The structural differences between the desired product and the symmetric bis(2-fluorobenzyl) ether may lead to different crystal lattice energies, enabling separation.

  • Step-by-Step Protocol: Recrystallization

    • Select an appropriate solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate). The ideal solvent will dissolve the crude product when hot but not when cold.

    • Dissolve the crude material in the minimum amount of boiling solvent.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Workflow & Decision Making

The following diagram provides a logical workflow for diagnosing issues and selecting the appropriate purification strategy.

Purification_Workflow cluster_diagnosis Step 1: Initial Analysis cluster_troubleshooting Step 2: Impurity Identification & Action cluster_final Step 3: Final Purity Check TLC Run TLC Analysis Phenol Phenolic Impurity Detected? (Baseline spot, ~10 ppm peak) TLC->Phenol NMR Acquire Crude ¹H NMR NMR->Phenol Alcohol Polar Impurity Detected? (Mid-Rf, stains with KMnO₄) Phenol->Alcohol No Wash Perform Basic Aqueous Wash (1M NaOH or K₂CO₃) Phenol->Wash Yes NonPolar Non-Polar Impurity Detected? (High Rf, GC-MS) Alcohol->NonPolar No Column Run Silica Gel Column (Hexanes/EtOAc gradient) Alcohol->Column Yes Recrystal Recrystallize Product (e.g., Heptane/EtOAc) NonPolar->Recrystal Yes Final_Analysis Confirm Purity (NMR, GC-MS, HPLC) NonPolar->Final_Analysis No Wash->Alcohol Column->NonPolar Recrystal->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: A decision tree for purifying this compound.

References

  • Introduction to Spectroscopy (5th ed.). Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Cengage Learning. [Link]

  • Purification of Laboratory Chemicals (8th ed.). Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. [Link]

Optimization of reaction conditions for 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Williamson ether synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to troubleshoot and optimize your experiments effectively.

Scientific Overview: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where a phenoxide ion, generated by the deprotonation of 2-bromo-4-fluorophenol, acts as a nucleophile and attacks the electrophilic benzylic carbon of 2-fluorobenzyl halide, displacing the halide leaving group.

The success of this synthesis hinges on several critical factors, including the choice of base, solvent, temperature, and the purity of the starting materials. The presence of halogen substituents on both aromatic rings introduces electronic effects that can influence reactivity and the propensity for side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Low yield is a common issue and can stem from several factors. Let's break down the potential causes and solutions.

Answer:

A low yield in this Williamson ether synthesis can often be traced back to incomplete deprotonation of the starting phenol, the stability of the reagents, or suboptimal reaction conditions.

  • Inefficient Deprotonation: The pKa of 2-bromo-4-fluorophenol is influenced by its electron-withdrawing substituents. A base that is not strong enough will result in an incomplete formation of the necessary phenoxide nucleophile.

    • Solution: Consider using a stronger base than common carbonates. For instance, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can ensure complete and rapid deprotonation. However, be mindful of the anhydrous conditions required for these stronger bases.

  • Reagent Quality: The purity of your starting materials is paramount. 2-Fluorobenzyl bromide can degrade over time, and impurities in the 2-bromo-4-fluorophenol can interfere with the reaction.

    • Solution: Always use freshly purified starting materials. 2-Fluorobenzyl bromide can be checked by NMR for impurities and should be stored under an inert atmosphere. 2-Bromo-4-fluorophenol can be recrystallized if necessary.

  • Suboptimal Reaction Temperature: While heating is often necessary to drive SN2 reactions, excessive temperatures can lead to decomposition of the starting materials or the product, as well as promote side reactions.

    • Solution: An optimal temperature is typically between 60-80 °C for this type of reaction in polar aprotic solvents. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the ideal reaction time and avoid prolonged heating.

Question 2: I am observing significant side product formation. What are these side products and how can I minimize them?

The formation of side products is a frequent challenge in organic synthesis. Identifying the nature of these impurities is the first step toward eliminating them.

Answer:

In the synthesis of this compound, two primary side reactions are often observed: C-alkylation of the phenoxide and elimination of HBr from the 2-fluorobenzyl bromide.

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities that are often difficult to separate from the desired product.

    • Minimization Strategy: The choice of solvent plays a crucial role here. Polar aprotic solvents like DMF or DMSO tend to favor O-alkylation. In contrast, protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and increasing the likelihood of C-alkylation.

  • Elimination Reaction: If a sterically hindered or strong base is used at elevated temperatures, it can promote an E2 elimination reaction with the 2-fluorobenzyl bromide, leading to the formation of 2-fluorostyrene.

    • Minimization Strategy: Use a non-nucleophilic, yet sufficiently strong base like potassium carbonate if possible, or a stronger base like NaH at controlled, lower temperatures. Avoid excessively high temperatures and prolonged reaction times.

Below is a diagram illustrating the desired reaction pathway versus the common side reactions.

Williamson_Ether_Synthesis Phenol 2-Bromo-4-fluorophenol Phenoxide Phenoxide Nucleophile Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3, NaH) Base->Phenoxide Elimination Elimination Side Product Base->Elimination BenzylHalide 2-Fluorobenzyl Bromide DesiredProduct Desired Ether Product BenzylHalide->DesiredProduct BenzylHalide->Elimination Elimination (E2) Phenoxide->DesiredProduct O-Alkylation (SN2) C_Alkylation C-Alkylation Side Product Phenoxide->C_Alkylation C-Alkylation experimental_workflow start Start reactants Combine 2-bromo-4-fluorophenol, base, and solvent in a flask start->reactants inert_atm Establish inert atmosphere (if using NaH) reactants->inert_atm Optional add_benzyl_bromide Add 2-fluorobenzyl bromide dropwise reactants->add_benzyl_bromide inert_atm->add_benzyl_bromide heat Heat reaction mixture to 60-80 °C add_benzyl_bromide->heat monitor Monitor reaction progress by TLC heat->monitor workup Aqueous work-up: Quench, extract, wash monitor->workup Reaction Complete purify Purify by column chromatography workup->purify characterize Characterize pure product (NMR, MS, etc.) purify->characterize end End characterize->end

Stability of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Specific, peer-reviewed stability data for 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is not extensively available in public literature. This guide is therefore based on established principles of organic chemistry and data from structurally related compounds. The recommendations herein provide a robust framework for assessing the stability of this molecule and troubleshooting common issues.

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are handling, storing, or utilizing this compound in their experimental workflows. Given its specific combination of functional groups—a diaryl ether linkage, brominated and fluorinated aromatic rings, and a benzylic ether moiety—understanding its potential stability liabilities is crucial for ensuring experimental reproducibility, maintaining sample purity, and preventing unforeseen side reactions.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides derived from the chemical properties of its constituent parts.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Question: What are the recommended storage conditions for this compound?

Answer: Based on its structure, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). The primary concerns are sensitivity to light, air (oxygen), and atmospheric moisture. Some benzyl ethers are known to undergo slow autoxidation in the presence of air over extended periods, potentially forming hydroperoxides which can then degrade into aldehydes and carboxylic acids.[1][2] Storing under inert gas in a tightly sealed, amber glass vial at 2-8°C is a prudent measure to maximize long-term shelf life.

Question: I left my sample on the bench for a week and now see a new peak in my HPLC analysis. What could it be?

Answer: If the sample was exposed to ambient light and air, two primary degradation pathways are likely:

  • Oxidative Cleavage: The benzylic C-H bond is susceptible to oxidation.[3][4] This can lead to the cleavage of the benzyl ether, resulting in the formation of 2-bromo-4-fluorophenol and 2-fluorobenzaldehyde. The aldehyde can be further oxidized to 2-fluorobenzoic acid.[4]

  • Photodegradation: Aromatic halides, particularly bromoarenes, can be susceptible to photolytic cleavage of the carbon-bromine bond, although this often requires UV light.[5][6] This would generate radical species and could lead to a variety of byproducts.

You should first suspect oxidation. Co-injecting your sample with authentic standards of 2-bromo-4-fluorophenol and 2-fluorobenzaldehyde can help confirm the identity of the new impurity peak.

Section 2: Stability in Solution and Reaction Conditions

Question: Is the compound stable to acidic conditions? I need to perform a reaction using trifluoroacetic acid (TFA).

Answer: Benzyl ethers can be cleaved by strong acids.[7][8] While diaryl ethers are generally very stable, the benzylic ether linkage is the more probable site of acid-catalyzed hydrolysis. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. The stability will be highly dependent on the acid concentration, temperature, and reaction time. For mild acidic conditions (e.g., catalytic p-toluenesulfonic acid at room temperature), the compound may be sufficiently stable. However, with strong, non-nucleophilic acids like TFA, especially at elevated temperatures, cleavage to form 2-bromo-4-fluorophenol and a 2-fluorobenzyl cation intermediate is a significant risk. It is strongly recommended to perform a small-scale trial and monitor the reaction by HPLC to assess stability under your specific conditions.

Question: What about stability in the presence of strong bases like sodium hydroxide (NaOH) or lithium diisopropylamide (LDA)?

Answer: The diaryl and benzyl ether linkages are generally stable to basic conditions. Unlike esters, ethers do not undergo direct saponification. However, two potential issues should be considered:

  • Aryl Halide Reactivity: While aryl fluorides and bromides are relatively unreactive towards nucleophilic aromatic substitution compared to chlorides or iodides, very harsh conditions (high temperature, strong base) could potentially lead to side reactions.

  • Benzylic Proton Abstraction: A very strong, non-nucleophilic base like LDA could potentially deprotonate the benzylic position (the -CH2- group), forming an anion. This could open up pathways to rearrangement or other undesired reactions, although this is less likely than acid-catalyzed cleavage.

For most standard applications using bases like NaOH, potassium carbonate, or triethylamine at moderate temperatures, the compound is expected to be stable.

Question: I am planning a palladium-catalyzed cross-coupling reaction. Will the compound be stable?

Answer: This is a critical consideration. The compound contains two potential coupling sites: the C-Br bond and the C-O ether bonds.

  • C-Br Bond: The aryl-bromide bond is a standard substrate for many palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira). You should expect this site to be reactive.

  • C-O Bonds: While more challenging, C-O bonds in diaryl ethers can also be cleaved and used in cross-coupling reactions, though this typically requires specific nickel or palladium catalyst systems designed for this purpose.[9]

  • Benzylic Ether: The benzyl ether group is generally stable to many cross-coupling conditions. However, it is susceptible to reductive cleavage. If your reaction conditions involve a hydrogen source (e.g., H2, transfer hydrogenation reagents like formic acid), the benzyl ether can be cleaved via hydrogenolysis using a palladium catalyst (Pd/C).[8][10]

Therefore, if you intend to react at the C-Br bond, choose your catalyst and conditions carefully to avoid competitive C-O activation or reductive debenzylation.

Section 3: Forced Degradation and Analytical Method Development

Question: How do I perform a forced degradation study to understand this molecule's stability profile?

Answer: A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[11][12][13] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation.[14][15]

A typical forced degradation study would include the following conditions, aiming for 10-20% degradation of the main compound:

Stress ConditionTypical ProtocolPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24-48h2-Bromo-4-fluorophenol, 2-Fluorobenzyl alcohol
Base Hydrolysis 0.1 M NaOH, 60°C, 24-48hExpected to be stable, but monitor for impurities.
Oxidation 3% H₂O₂, RT, 24h2-Bromo-4-fluorophenol, 2-Fluorobenzaldehyde, 2-Fluorobenzoic acid
Thermal Stress Solid sample, 80°C, 72hMonitor for any decomposition. Diaryl ethers are often thermally stable.[16]
Photostability ICH Q1B guidelines, expose solid & solution to UV/Vis lightProducts of C-Br cleavage, oxidative products.[6]

All stressed samples should be analyzed by a high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector.[17][18] The MS detector is particularly crucial for identifying the mass of unknown degradation products.[17]

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Ox Oxidation (e.g., 3% H2O2, RT) API->Ox Thermal Thermal Stress (Solid, 80°C) API->Thermal Photo Photostability (ICH Q1B Light Box) API->Photo HPLC HPLC-PDA/MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Ox->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Mass_Balance Assess Mass Balance HPLC->Mass_Balance Peak_Purity Evaluate Peak Purity HPLC->Peak_Purity ID Identify Degradants Mass_Balance->ID Peak_Purity->ID Pathway Propose Degradation Pathways ID->Pathway Method Confirm Method is Stability-Indicating Pathway->Method

Caption: Workflow for conducting a forced degradation study.

Question: What is a "stability-indicating method" and why do I need one?

Answer: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance over time.[12] For chromatography (like HPLC), this means the method must be able to separate the intact parent compound from all its process impurities and potential degradation products without any peaks co-eluting.[17] Forced degradation studies are the primary tool used to generate the potential degradation products and prove that the analytical method can resolve them, thus demonstrating its specificity and making it "stability-indicating."[11]

Potential Degradation Pathways dot

Degradation_Pathways

Sources

Common pitfalls in the handling of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile, yet challenging, building block in their synthetic endeavors. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): General Handling & Properties

Q1: What are the primary safety and handling precautions for this compound?

A: this compound, like many halogenated aromatic compounds, should be handled with care in a well-ventilated fume hood. Assume it is an irritant to the skin, eyes, and respiratory tract.[1][2][3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Q2: What are the recommended storage conditions?

A: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended to prevent gradual degradation from atmospheric moisture and oxygen, especially if it will be used in moisture-sensitive reactions like Grignard formation.

Q3: What are the key reactive sites on the molecule that I should be aware of?

A: This molecule presents several key reactive sites, the manipulation of which is central to its use:

  • Carbon-Bromine Bond: This is the most common reaction site, ideal for forming new carbon-carbon or carbon-heteroatom bonds via metal-catalyzed cross-coupling reactions or organometallic intermediate formation (Grignard, organolithium).

  • Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, though the existing substituents make it electron-deficient. The directing effects of the substituents are reinforcing, favoring substitution at the C5 position (ortho to the fluorine and meta to the ether and bromine).[5]

  • Benzyl Ether Linkage: The C-O bond of the 2-fluorobenzyl ether is a protecting group. While relatively stable, it can be cleaved under certain conditions, particularly strong acidic or reductive environments (e.g., catalytic hydrogenolysis).[6][7]

Troubleshooting Guide: Common Synthetic Transformations

This section addresses specific pitfalls encountered during common reactions involving this compound.

Issue 1: Grignard Reagent Formation

Q: My Grignard reaction fails to initiate or gives a low yield of the desired organometallic. What's going wrong?

A: This is a classic challenge, often rooted in reaction setup and reagent quality.

  • Probable Cause 1: Presence of Moisture. Grignard reagents are extremely sensitive to water.[8] Any trace of moisture in the glassware, solvent, or on the surface of the magnesium will quench the reagent as it forms.

    • Solution: Rigorously dry all glassware by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or from a solvent purification system.

  • Probable Cause 2: Inactive Magnesium Surface. A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[8]

    • Solution (Activation):

      • Iodine Activation: Add a single crystal of iodine to the flask with the magnesium turnings. The disappearance of the brown color indicates an activated surface.[8]

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension in THF. The observation of bubbling (ethylene gas) confirms activation.[8]

      • Mechanical Agitation: Vigorously stir the magnesium turnings or use an ultrasonic bath to physically break the oxide layer.

  • Probable Cause 3: Competing Wurtz-Fittig Coupling. You may observe the formation of a biaryl homocoupling product, which reduces the yield of the desired Grignard reagent.

    • Solution: Ensure slow, dropwise addition of the aryl bromide solution to the magnesium suspension. This keeps the concentration of the aryl bromide low, minimizing the rate of its reaction with any Grignard reagent already formed.

Troubleshooting Workflow: Grignard Reaction Initiation

G start Grignard Reaction Fails to Initiate check_moisture Verify Anhydrous Conditions (Glassware, Solvents) start->check_moisture activate_mg Activate Magnesium Surface check_moisture->activate_mg If conditions are dry method_iodine Use Iodine Crystal activate_mg->method_iodine method_dbe Use 1,2-Dibromoethane activate_mg->method_dbe check_reagents Check Reagent Purity (Aryl Bromide) exchange Alternative: Consider Br/Mg Exchange (e.g., iPrMgCl·LiCl) check_reagents->exchange If initiation still fails success Successful Initiation check_reagents->success If initiation succeeds method_iodine->check_reagents method_dbe->check_reagents exchange->success

Caption: A decision-making workflow for troubleshooting Grignard reaction initiation.

Issue 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Q: My Suzuki coupling reaction is sluggish, incomplete, or results in significant side products like debromination.

A: The electronic nature and steric hindrance of this substrate require careful optimization of the catalytic system. The electron-withdrawing fluorine atoms can slow the initial oxidative addition step, while the bulky benzyl ether group can hinder catalyst coordination.[9]

  • Probable Cause 1: Inadequate Catalyst/Ligand System. Standard catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered and electronically deactivated substrate.[9]

    • Solution: Employ a more robust catalytic system.

      • Bulky, Electron-Rich Ligands: Use Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These promote both oxidative addition and reductive elimination, the key steps in the catalytic cycle.[9]

      • Pre-catalysts: Consider using modern palladium pre-catalysts (e.g., G3 or G4 palladacycles), which are more stable and form the active Pd(0) species more reliably in solution.

  • Probable Cause 2: Incorrect Base or Solvent Choice. The choice of base and solvent is critical for the transmetalation step and overall catalyst stability.

    • Solution: Screen a variety of conditions. A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ or K₂CO₃ for challenging substrates. Aprotic polar solvents like dioxane, 2-MeTHF, or DMF, often with a small amount of water, are standard.[10][11]

  • Probable Cause 3: Cleavage of the 2-Fluorobenzyl Ether. While generally stable, the ether can be cleaved under harsh conditions, especially if the reaction mixture becomes acidic or if certain palladium sources are used at high temperatures for prolonged periods.

    • Solution:

      • Maintain Basic Conditions: Ensure a sufficient excess of a non-nucleophilic base is present throughout the reaction.

      • Lower Reaction Temperature: If cleavage is observed, try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration with a more active catalyst system.

      • Avoid Reductive Conditions: Be aware that some reaction conditions can inadvertently generate hydride species that lead to reductive cleavage. Ensure reagents are pure and free from contaminants that could facilitate this.[6][12]

Comparative Data: Suzuki Coupling Conditions for Analogous Substrates

For a predictive framework, the following table summarizes reported yields for Suzuki coupling on a structurally similar substrate, 1-bromo-2-fluoro-4-methoxybenzene. This provides a validated starting point for your optimization.

Coupling PartnerCatalyst/LigandBase/SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane/H₂O10095[11]
4-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃ / MeCN/H₂O8090 (initial)[13]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.

Objective: To synthesize 2-Aryl-4-fluoro-1-((2-fluorobenzyl)oxy)benzene.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous dioxane and degassed water (typically a 10:1 to 5:1 ratio) via syringe. The mixture should be sufficiently dilute to ensure stirring.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-18 hours.

  • Workup: Once the starting material is consumed, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G setup 1. Setup - Add reagents to flask:  - Aryl Bromide (1 eq)  - Boronic Acid (1.2 eq)  - Base (3 eq)  - Pd Precatalyst (2 mol%) inert 2. Inert Atmosphere - Evacuate & backfill  with Argon (3x) setup->inert solvent 3. Solvent Addition - Add degassed  Dioxane/Water inert->solvent react 4. Reaction - Heat to 90-100 °C - Stir vigorously solvent->react monitor 5. Monitor - TLC / LC-MS react->monitor workup 6. Workup - Cool to RT - Dilute with EtOAc/H2O monitor->workup Reaction Complete purify 7. Purify - Column Chromatography workup->purify

Caption: A step-by-step workflow for a robust Suzuki-Miyaura coupling protocol.

References

  • ChemScence. (n.d.). Understanding the Properties and Applications of 2-Bromo-4-fluoro-1-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. Retrieved from [Link]

  • AD PHARMACHEM. (n.d.). P-Bromo Fluoro Benzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Organic Synthesis International. (2017). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • YouTube. (2018). benzyl ether cleavage. Retrieved from [Link]

  • Chegg.com. (2022). Solved 7. The formation of a Grignard reagent from. Retrieved from [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • ACS Publications. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Retrieved from [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the analytical characterization of this complex molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the characterization of this compound using common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Complex Aromatic Region in ¹H NMR Spectrum

  • Question: Why does the aromatic region of my ¹H NMR spectrum for this compound show a complex and overlapping multiplet pattern that is difficult to interpret?

  • Probable Cause: The complexity arises from the presence of two distinct aromatic rings with fluorine substituents. The protons on both the 2-bromo-4-fluorophenoxy ring and the 2-fluorobenzyl ring will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. This results in intricate splitting patterns (e.g., doublet of doublets of doublets).

  • Solution:

    • Higher Field Strength: Utilize a higher field NMR spectrometer (e.g., 500 MHz or greater) to increase spectral dispersion and better resolve the overlapping multiplets.[1]

    • 2D NMR Techniques: Employ two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

      • COSY: Will help identify which protons are coupled to each other within the same spin system.

      • HSQC: Will correlate the protons to their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C signals.

    • ¹⁹F NMR Spectroscopy: Obtain a ¹⁹F NMR spectrum. This will provide information about the chemical environment of the fluorine atoms and can help in deciphering the H-F coupling patterns observed in the ¹H spectrum.[2]

Issue 2: Ambiguous Peak Assignments in the ¹³C NMR Spectrum

  • Question: I am struggling to definitively assign the carbon signals in the ¹³C NMR spectrum, especially for the fluorinated carbons.

  • Probable Cause: The presence of fluorine atoms causes carbon-fluorine (C-F) coupling, which splits the carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J-coupling) can vary significantly depending on the number of bonds between the carbon and fluorine atoms.

  • Solution:

    • ¹³C DEPT: Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. This will simplify the spectrum by identifying the methylene (-CH₂-) carbon of the benzyl group.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique will show correlations between protons and carbons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the connectivity of the molecule.

    • Reference Similar Structures: Compare the observed chemical shifts and coupling constants with those of structurally related compounds like 4-(Benzyloxy)-2-bromo-1-fluorobenzene and other fluorinated aromatic ethers.[2][3]

Mass Spectrometry (MS)

Issue 1: Unclear Molecular Ion Peak and Complex Isotopic Pattern

  • Question: I am having difficulty identifying the molecular ion peak in the mass spectrum of my compound, and the isotopic pattern is confusing.

  • Probable Cause: this compound contains one bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] This results in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[5] Electron Ionization (EI) can be a "hard" ionization technique, leading to extensive fragmentation and a weak or absent molecular ion peak.[4]

  • Solution:

    • Soft Ionization Techniques: Employ soft ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion peak.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.[3] This will allow for the determination of the elemental composition, confirming the presence of bromine and fluorine.

    • Isotopic Pattern Analysis: Look for a pair of peaks separated by two m/z units with nearly equal intensity. This is the signature of a single bromine atom.[5]

Issue 2: Unexpected Fragmentation Pattern

  • Question: The fragmentation pattern in my mass spectrum is not what I expected. What are the likely fragmentation pathways?

  • Probable Cause: The fragmentation of this compound is influenced by its functional groups. The ether linkage is a likely site of cleavage.

  • Solution:

    • Predict Fragmentation: The most common fragmentation pathways would involve:

      • Cleavage of the C-O bond of the ether, leading to the formation of a 2-fluorobenzyl cation or a 2-bromo-4-fluorophenoxy radical.

      • Loss of the bromine atom.[4]

      • Fragmentation of the aromatic rings.

    • Tandem MS (MS/MS): Perform MS/MS experiments by isolating the molecular ion and inducing fragmentation. This will help to establish the relationship between the precursor ion and the fragment ions, allowing for a more confident elucidation of the fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

Issue 1: Poor Peak Shape and Resolution

  • Question: My HPLC chromatogram shows broad or tailing peaks for this compound.

  • Probable Cause: This can be due to a variety of factors including an inappropriate mobile phase composition, a suboptimal flow rate, or interactions between the analyte and the stationary phase.

  • Solution:

    • Optimize Mobile Phase: A common mobile phase for similar compounds is a mixture of acetonitrile and water.[3][6] Systematically vary the ratio of acetonitrile to water to find the optimal composition for good peak shape and retention time.

    • Adjust pH: Although this molecule does not have strongly acidic or basic groups, slight adjustments to the mobile phase pH with additives like formic acid or trifluoroacetic acid can sometimes improve peak shape.

    • Change Stationary Phase: If optimization of the mobile phase is unsuccessful, consider a different stationary phase. A C18 column is a good starting point.[3][6]

    • Lower Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

Issue 2: Presence of Unexpected Peaks

  • Question: I am observing extra peaks in my HPLC chromatogram that I cannot account for.

  • Probable Cause: These peaks could be due to impurities from the synthesis or degradation of the product. Common impurities in the synthesis of related compounds can include positional isomers or unreacted starting materials.[7]

  • Solution:

    • Analyze Starting Materials: If possible, analyze the starting materials (e.g., 2-bromo-4-fluorophenol and 2-fluorobenzyl bromide) by HPLC to see if any of the impurities are carried through the synthesis.

    • LC-MS Analysis: Use LC-MS to obtain the mass spectra of the impurity peaks. This will help in their identification.

    • Forced Degradation Studies: To determine if the compound is degrading under the analytical conditions, subject a sample to stress conditions (e.g., acid, base, heat, light) and analyze the resulting mixture by HPLC.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?

      • ¹H NMR: The benzylic protons (-OCH₂-) are expected to appear as a singlet or a doublet (due to H-F coupling) around 5.1-5.3 ppm. The aromatic protons will be in the range of 6.8-7.6 ppm, showing complex splitting patterns due to H-H and H-F couplings.

      • ¹³C NMR: The benzylic carbon (-OCH₂-) should be around 70-72 ppm. The aromatic carbons will be in the region of 100-160 ppm, with the carbons attached to fluorine showing characteristic doublets with large coupling constants.

  • Q2: What is a suitable solvent for preparing samples of this compound for NMR and HPLC analysis?

    • A2: For NMR, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar compounds.[3] For HPLC, the sample should be dissolved in the mobile phase or a solvent that is miscible with the mobile phase, such as acetonitrile.[6]

  • Q3: How can I confirm the purity of my sample?

    • A3: A combination of techniques is recommended for purity assessment.

      • HPLC with UV detection: This is a powerful technique for quantifying purity and detecting non-volatile impurities.[3]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.[8]

      • ¹H NMR: Can be used for a rough estimation of purity by integrating the signals of the main compound against those of known impurities or a reference standard.

  • Q4: What are some potential impurities to look out for in the synthesis of this compound?

    • A4: Based on a typical Williamson ether synthesis, potential impurities could include:

      • Unreacted starting materials: 2-bromo-4-fluorophenol and 2-fluorobenzyl bromide.

      • Positional isomers: If the starting materials are not pure, isomers could be formed. For instance, impurities in commercial 4-fluorobenzaldehyde, a precursor to 2-fluorobenzyl bromide, include 2- and 3-fluorobenzaldehyde.[7]

      • Byproducts of side reactions: For example, the self-condensation of 2-fluorobenzyl bromide.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Standard HPLC system with a UV detector.[6]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 80:20 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Accurately weigh the sample and dissolve it in acetonitrile to a known concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm PTFE syringe filter before injection.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz or higher NMR Spectrometer.[3]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard spectral width (e.g., -2 to 12 ppm).

  • ¹³C NMR Acquisition:

    • Use a standard spectral width (e.g., 0 to 200 ppm).

    • Employ proton decoupling.

Mass Spectrometry (MS)
  • Instrumentation: ESI-TOF or Orbitrap Mass Spectrometer for HRMS.[3]

  • Sample Preparation (Direct Infusion): Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile.[3]

  • Ionization Mode: Positive or negative ion mode can be screened for the best response.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the isotopic pattern for the presence of bromine.

Visualizations

Troubleshooting_Workflow_NMR start Complex ¹H NMR Spectrum step1 Increase Spectrometer Field Strength start->step1 Resolution Issue step2 Perform 2D NMR (COSY, HSQC) step1->step2 Still Overlapping step3 Acquire ¹⁹F NMR Spectrum step2->step3 Assignment Ambiguity end Successful Spectral Interpretation step3->end Confirmed Couplings

Caption: Troubleshooting workflow for complex ¹H NMR spectra.

Impurity_Identification_Workflow start Unexpected Peaks in HPLC step1 Analyze Starting Materials by HPLC start->step1 step2 Perform LC-MS Analysis on Impurity Peaks start->step2 step3 Conduct Forced Degradation Study start->step3 decision Impurity Source Identified? step1->decision step2->decision step3->decision outcome1 Impurity from Starting Material decision->outcome1 Yes outcome2 Impurity is a Byproduct/Degradant decision->outcome2 No

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. Moving beyond a simple procedural outline, this document addresses common challenges, explains the chemical principles behind experimental choices, and offers robust troubleshooting strategies to facilitate successful synthesis and scale-up.

Synthetic Overview: The Williamson Ether Synthesis

The preparation of this compound is most reliably achieved through the Williamson ether synthesis. This classic yet powerful method involves the reaction of a deprotonated phenol (an aryloxide) with an alkyl halide.[1] In this specific case, 2-Bromo-4-fluorophenol is treated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-fluorobenzyl bromide in an SN2 reaction.[1][2]

The overall transformation is as follows:

Reaction: 2-Bromo-4-fluorophenol + 2-Fluorobenzyl bromide → this compound
Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 2-Bromo-4-fluorophenol Deprotonation Deprotonation: Formation of Phenoxide Reactant1->Deprotonation Reactant2 2-Fluorobenzyl bromide SN2_Attack SN2 Nucleophilic Attack Reactant2->SN2_Attack Electrophile Base Base (e.g., K₂CO₃, NaOH) Base->Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Deprotonation->SN2_Attack Nucleophile Quench Reaction Quench (e.g., Water Addition) SN2_Attack->Quench Crude Product Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the Williamson ether synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this reaction? A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] A strong base deprotonates the hydroxyl group of 2-bromo-4-fluorophenol to form a highly reactive phenoxide ion. This phenoxide then performs a "backside attack" on the benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide leaving group in a single, concerted step to form the new C-O ether bond.[1][2]

Q2: Why is the choice of base important? A2: The base must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 7-10) but not so strong that it promotes side reactions, such as elimination of the alkyl halide. Common choices for aryl ether synthesis include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or hydroxides like NaOH and KOH.[3] For laboratory scale, K₂CO₃ is often sufficient, while industrial processes may utilize phase transfer catalysis with NaOH.[1]

Q3: What type of solvent should be used? A3: The ideal solvent for an SN2 reaction must dissolve the reactants and stabilize the transition state. Aprotic polar solvents are strongly preferred because they solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. Protic solvents (like water or alcohols) would solvate and stabilize the phenoxide, reducing its reactivity and slowing the reaction rate significantly.[1] Acetonitrile and N,N-dimethylformamide (DMF) are excellent and commonly used choices.[1]

Q4: What are the primary safety concerns with the reagents? A4: 2-Fluorobenzyl bromide is a lachrymator and is corrosive, causing severe skin burns and eye damage.[4] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[4][5] Bases like NaOH and KOH are corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before beginning an experiment.[6][7]

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis, particularly during scale-up efforts.

Issue Potential Cause Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Incomplete Deprotonation: Solution: Ensure the base is anhydrous and used in slight excess (1.2-1.5 equivalents). Consider a stronger, non-nucleophilic base if needed. Rationale: Water will compete with the phenol for the base and can also hydrolyze the alkyl halide. Complete deprotonation is critical to generate the active nucleophile.[8]
2. Inactive Alkyl Halide: Solution: Use fresh, high-purity 2-fluorobenzyl bromide. If necessary, purify by distillation. Rationale: Alkyl halides, especially benzyl bromides, can degrade over time through hydrolysis or oxidation, reducing their electrophilicity.[9]
3. Suboptimal Reaction Conditions: Solution: Conduct the reaction at an elevated temperature (typically 50-100 °C) and monitor progress by TLC or GC to determine the optimal time (usually 1-8 hours).[1] Rationale: SN2 reactions require sufficient thermal energy to overcome the activation barrier. However, excessive heat can promote side reactions.
Reaction Stalls or is Sluggish (especially at scale) Poor Phase Mixing: Solution: Introduce a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6.[1][10] Rationale: On a larger scale, especially if using an aqueous base like NaOH, the phenoxide may remain in the aqueous phase while the alkyl halide is in the organic phase. A PTC forms a lipophilic ion pair with the phenoxide, shuttling it into the organic phase where it can react.[8][10] This dramatically increases the reaction rate under biphasic conditions.
Formation of Significant Impurities 1. E2 Elimination: Solution: Maintain moderate reaction temperatures. Avoid overly strong or sterically hindered bases. Rationale: Benzyl halides are primarily SN2 reactive, but high temperatures and strong/bulky bases can favor the competing E2 elimination pathway, leading to alkene byproducts.[2][3]
2. C-Alkylation: Solution: Use aprotic polar solvents (DMF, acetonitrile). Rationale: The phenoxide ion is an ambident nucleophile with reactivity at both the oxygen and the aromatic ring (carbon). Aprotic polar solvents favor O-alkylation (the desired reaction). Protic solvents can promote undesired C-alkylation.[3]
Difficult Product Purification 1. Unreacted Starting Materials: Solution: Monitor the reaction to completion using TLC or GC. A slight excess of the more easily removed reagent (often the phenol, via a basic wash) can be used to ensure the complete consumption of the other. Rationale: Removing unreacted starting materials, especially if they have similar polarity to the product, complicates purification.
2. Emulsion During Workup: Solution: During the aqueous workup, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. This helps to break emulsions by "salting out" the organic components. Rationale: Emulsions are common in large-scale extractions and can lead to significant product loss.

Recommended Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (1-5 g)
  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-fluorophenol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 eq) and a suitable volume of dry N,N-dimethylformamide (DMF) to create a stirrable slurry (approx. 0.2-0.5 M concentration).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate phenoxide formation.

  • Add 2-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Scaled-Up Synthesis with Phase Transfer Catalysis (>50 g)
  • To a jacketed reactor, charge 2-bromo-4-fluorophenol (1.0 eq), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Begin vigorous agitation and add a 50% aqueous solution of sodium hydroxide (2.0 eq) slowly, maintaining the temperature below 30 °C.

  • After the addition is complete, add 2-fluorobenzyl bromide (1.05 eq) over 30-60 minutes, continuing to manage any exotherm.

  • Heat the reaction mixture to 60-70 °C and hold for 4-6 hours, monitoring for completion by GC or HPLC.

  • Cool the reactor to room temperature and add water to dissolve the salts.

  • Separate the organic phase. Wash the organic layer sequentially with water and then brine.

  • Distill off the toluene under reduced pressure. The resulting crude product can often be purified by recrystallization or vacuum distillation, avoiding the need for large-scale chromatography.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823. [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • Organic Chemistry Tutor. (2020). Williamson Ether Synthesis Phase Transfer Catalyst. YouTube. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene. Designed for professionals in chemical research and drug development, this document moves beyond a simple spectral interpretation to offer a comparative analysis with structurally related molecules. By understanding how subtle changes in the molecular structure influence the NMR spectrum, researchers can enhance their ability to characterize novel compounds with confidence.

Principles of Spectral Interpretation for Halogenated Benzyl Ethers

The ¹H NMR spectrum of this compound is governed by several key principles: chemical shift, spin-spin coupling (J-coupling), and the influence of electronegative substituents. The presence of bromine and fluorine atoms, both on the phenyl ring and the benzyl moiety, creates a complex and informative spectrum.

  • Chemical Shift (δ): The position of a proton signal is dictated by its local electronic environment. Electronegative atoms like fluorine, oxygen, and bromine withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher ppm value)[1]. The ether linkage (-O-CH₂-) typically deshields the benzylic protons, while the aromatic protons are influenced by the combined inductive and resonance effects of the halogen and alkoxy substituents.

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal) or separated by multiple bonds can interact, splitting each other's signals into multiplets. In this molecule, we observe standard ortho (³JHH, ~7-9 Hz) and meta (⁴JHH, ~2-3 Hz) proton-proton couplings. Critically, the presence of fluorine introduces proton-fluorine coupling (JHF), which can occur over several bonds and is often significant in magnitude[2][3][4]. This H-F coupling is essential for unambiguous structural assignment.

A key feature to anticipate is the splitting of aromatic protons by the fluorine atom at position 4. For instance, the proton at position 3 will be coupled to the proton at position 5 (meta H-H coupling) and the fluorine at position 4 (ortho H-F coupling), likely resulting in a doublet of doublets.

Predicted ¹H NMR Spectral Analysis of the Target Molecule

While a publicly available experimental spectrum for this compound is not readily found, a predicted spectrum based on established principles provides a robust framework for analysis. The structure and predicted assignments are shown below.

Chemical structure of this compound with proton labels.

Figure 1. Structure of this compound with key protons labeled for NMR assignment.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constants (Hz)
Hₐ (Benzylic)~5.1 - 5.3Singlet (or doublet due to ⁴JHF)⁴JHF ≈ 1-3 Hz
H₃~7.2 - 7.4Doublet of doublets (dd)³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H₅~6.9 - 7.1Doublet of doublets (dd)³JHH ≈ 8-9 Hz, ⁴JHF ≈ 4-6 Hz
H₆~7.5 - 7.7Doublet of doublets (dd)³JHH ≈ 8-9 Hz, ⁵JHF ≈ 2-3 Hz
H₃' - H₆'~7.2 - 7.6Complex multipletH-H and H-F couplings

Causality Behind Assignments:

  • Benzylic Protons (Hₐ): These protons are adjacent to an oxygen atom and a benzene ring, placing them in the range of 4.5-5.5 ppm[1][5]. The fluorine on the benzyl ring is four bonds away, so any coupling (⁴JHF) is expected to be small, potentially appearing as a slight broadening or a small doublet.

  • Aromatic Protons (H₃, H₅, H₆): These protons are on the bromo-fluoro-substituted ring. Their chemical shifts and splitting patterns are highly diagnostic. H₆ is ortho to the electron-withdrawing bromine atom and is expected to be the most downfield. H₃ is ortho to the fluorine atom, leading to a large ³JHF coupling constant. H₅ is situated between the fluorine and bromine and will be coupled to both H₆ and the fluorine atom.

  • 2-Fluorobenzyl Protons (H₃' - H₆'): These four protons will reside in the standard aromatic region (~7.2-7.6 ppm) and will exhibit complex splitting due to their own H-H couplings and coupling to the fluorine at position 2'.

Comparative Spectral Analysis: The Impact of Structural Modifications

To validate our predictions and understand the role of each substituent, we will compare the expected spectrum of our target molecule with known spectra of simpler, structurally related compounds.

Alternative 1: Removal of the Benzyl Group (2-Bromo-4-fluorophenol)

By removing the entire (2-fluorobenzyl)oxy group and replacing it with a hydroxyl (-OH) group, we can isolate the spectral features of the substituted phenyl ring.

Table 2: Comparison with 2-Bromo-4-fluorophenol [6][7]

CompoundProtonExperimental δ (ppm)Multiplicity
Target Molecule (Predicted)H₃~7.2 - 7.4dd
H₅~6.9 - 7.1dd
H₆~7.5 - 7.7dd
2-Bromo-4-fluorophenolH₃~7.18dd
H₅~6.85ddd
H₆~7.05dd

Insight: The primary difference is the downfield shift of all aromatic protons in the target molecule compared to the phenol analog. This is due to the replacement of the electron-donating -OH group with the slightly less donating -OCH₂Ar group. The fundamental splitting patterns, dictated by the Br and F substituents on the ring, remain consistent, confirming the assignment logic.

Alternative 2: Removal of Fluorine from the Benzyl Group (1-(Benzyloxy)-2-bromo-4-fluorobenzene)

This comparison highlights the specific influence of the fluorine atom on the benzyl ring. While specific experimental data for 1-(benzyloxy)-2-bromo-4-fluorobenzene is scarce, its properties can be inferred[8].

Insight: In this analogue, the benzylic protons (Hₐ) would appear as a clean singlet around 5.1 ppm, as the long-range ⁴JHF coupling is absent. The signals for the benzyl group's aromatic protons would simplify from a complex multiplet to a pattern typical of a monosubstituted benzene ring (often appearing as a multiplet or distinct signals for ortho, meta, and para protons)[5]. This comparison underscores the diagnostic value of the small splitting on the benzylic protons and the complex pattern of the second aromatic ring for confirming the presence of the 2-fluorobenzyl moiety.

Recommended Experimental Protocol

To obtain a high-quality ¹H NMR spectrum for structural verification and comparison, the following protocol is recommended.

Objective: To acquire a clean, high-resolution ¹H NMR spectrum of this compound for unambiguous structural elucidation.

Methodology:

  • Sample Preparation:

    • Ensure the sample is free of residual solvents by placing it under high vacuum for 15-30 minutes[9].

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is a standard first choice[9][10].

    • Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a pipette with a cotton plug into the tube[9][11].

  • Instrument Setup & Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample into the magnet and ensure it is spinning at the recommended rate (typically ~20 Hz) to average out magnetic field inhomogeneities[11].

    • "Lock" the spectrometer onto the deuterium signal of the solvent. This corrects for magnetic field drift during the experiment[10][12].

    • "Shim" the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Automated shimming routines are standard on modern spectrometers[12][13].

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range from approximately -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

    • Apply a 90° pulse angle for optimal signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode. Automated phasing routines can be used for initial correction, followed by manual fine-tuning[11].

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) to confirm the proton assignments.

Visualization of Key Relationships

Diagrams can clarify complex relationships within the molecule and the experimental process.

Caption: Key ¹H-¹H (solid) and ¹H-¹⁹F (dashed) J-coupling interactions in the bromo-fluoro-phenyl moiety.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg in ~0.7 mL CDCl₃ b Transfer to NMR Tube a->b c Lock & Shim Spectrometer b->c d Acquire 1D Proton FID c->d e Fourier Transform, Phase & Calibrate d->e f Integrate Peaks & Measure Couplings e->f g Assign Structure f->g

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and analysis.

References

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 425-427.

  • Moura, A. F., Tormena, C. F., & Contreras, R. H. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359.

  • Mallia, A. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Retrieved from [Link]

  • Contreras, R. H., & Tormena, C. F. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354-359.

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Seton Hall University. (2012). 200 MHz MR SOP manual. Retrieved from [Link]

  • ResearchGate. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Request PDF.

  • Taft, R. W., et al. (1963). Fluorine Nuclear Magnetic Resonance Shielding in meta-Substituted Fluorobenzenes. The Effect of Solvent on the Inductive Order. Journal of the American Chemical Society, 85(6), 709-724.

  • SpectraBase. (n.d.). Benzyl tert-butyl ether. Retrieved from [Link]

  • Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(24), 6311-6315.

  • SpectraBase. (n.d.). 2-Bromo-4-fluorophenol. Retrieved from [Link]

  • Organic Synthesis International. (2017). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Bouchard, L. S., et al. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 7(8), 114.

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

  • University of Wisconsin-Platteville. (n.d.). NMR Chart. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromo-4-fluorotoluene. Retrieved from [Link]

  • A&J Pharmtech. (n.d.). 2-Bromo-4-fluoro-1-(3-fluorobenzyloxy)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene (7). Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

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Navigating the Complexities of Halogenated Aromatic Ethers: A Comparative Guide to the ¹³C NMR Spectrum of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in materials science and drug discovery, the precise structural elucidation of novel halogenated organic molecules is a critical step in establishing structure-activity relationships. This guide provides an in-depth analysis of the ¹³C NMR spectrum of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, a compound featuring a complex substitution pattern. In the absence of a publicly available experimental spectrum for this specific molecule, we will leverage a comparative approach, dissecting the contributions of its constituent fragments and benchmarking against structurally related compounds. This guide will empower researchers to confidently interpret and predict the ¹³C NMR spectra of similarly complex molecules.

The Foundational Principles: Decoding Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in ¹³C NMR spectroscopy is exquisitely sensitive to its local electronic environment. In aromatic systems, the introduction of substituents can lead to significant and predictable changes in chemical shifts. Electronegative atoms like fluorine and bromine exert both inductive and resonance effects, which modulate the electron density at each carbon atom of the benzene ring.[1][2]

  • Inductive Effects: Electronegative substituents pull electron density away from the directly attached (ipso) carbon and, to a lesser extent, from the ortho, meta, and para carbons. This deshielding effect generally leads to a downfield shift (higher ppm values).[3]

  • Resonance Effects: Halogens can donate a lone pair of electrons into the π-system of the benzene ring, increasing electron density, particularly at the ortho and para positions. This shielding effect causes an upfield shift (lower ppm values). The interplay between these two opposing effects determines the final chemical shift.

  • Heavy Atom Effect: For heavier halogens like bromine, a phenomenon known as the "heavy atom effect" can cause the ipso-carbon to be shielded (shifted upfield) more than expected based solely on electronegativity.[4] This is due to the large electron cloud of the bromine atom influencing the magnetic shielding of the attached carbon.[4]

The following diagram illustrates the workflow for predicting and analyzing the ¹³C NMR spectrum of the target compound through a comparative analysis of its substructures.

G cluster_target Target Molecule Analysis cluster_comparison Comparative Analysis Target This compound Prediction Predict ¹³C NMR Spectrum Target->Prediction Assignment Assign Predicted Peaks to Carbons Prediction->Assignment Compare Compare & Correlate Prediction->Compare Benchmark against experimental data Assignment->Compare Refine assignments based on comparative data Sub1 Substructure 1: 2-Bromo-4-fluorotoluene Data1 Experimental Data for Substructure 1 Sub1->Data1 Sub2 Substructure 2: 2-Fluorobenzyl alcohol Data2 Experimental Data for Substructure 2 Sub2->Data2 Data1->Compare Data2->Compare Conclusion Conclusion Compare->Conclusion Final Spectral Interpretation

Caption: Workflow for the prediction and comparative analysis of the ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum of this compound

Based on the principles of substituent additivity and analysis of similar compounds, a predicted ¹³C NMR spectrum for the target molecule is presented below. This serves as a hypothesis to be validated against experimental data from analogous structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale
Substituted Benzene Ring
C1 (-O-)~154-158Attached to electronegative oxygen, deshielded.
C2 (-Br)~115-119Subject to the heavy atom effect of bromine.
C3~118-122Ortho to bromine and meta to the ether linkage.
C4 (-F)~158-162 (d, ¹JCF ≈ 245 Hz)Directly bonded to fluorine, strong deshielding and large C-F coupling.
C5~116-120 (d, ²JCF ≈ 22 Hz)Ortho to fluorine, showing smaller C-F coupling.
C6~110-114Para to bromine and ortho to the ether linkage.
2-Fluorobenzyl Moiety
-CH₂-~65-70Methylene carbon of the benzyl ether, influenced by the ortho-fluorine.
C1'~125-129 (d, ²JCF ≈ 15 Hz)Ipso-carbon of the 2-fluorobenzyl group.
C2' (-F)~160-164 (d, ¹JCF ≈ 248 Hz)Directly bonded to fluorine, strong deshielding and large C-F coupling.
C3'~115-119 (d, ²JCF ≈ 21 Hz)Ortho to fluorine.
C4'~129-133Para to fluorine.
C5'~124-128Meta to fluorine.
C6'~130-134Ortho to the methylene group.

Note: Predicted values are estimations and may vary from experimental results. The presence of fluorine will result in splitting of the signals for nearby carbons (J-coupling), denoted by '(d)' for doublet.

Comparative Analysis with Model Compounds

To ground our predictions in experimental evidence, we will compare the expected chemical shifts with those of two representative molecules: 2-bromo-4-fluorotoluene and 2-fluorobenzyl alcohol.

Alternative 1: 2-Bromo-4-fluorotoluene

This compound represents the substituted phenyl ring of our target molecule, with a methyl group in place of the benzyl ether. The ¹³C NMR data for 2-bromo-4-fluorotoluene provides a baseline for the chemical shifts of the carbons in this ring system.[5]

Alternative 2: 2-Fluorobenzyl Alcohol

This molecule serves as a proxy for the 2-fluorobenzyl ether portion of our target. The chemical shifts of the aromatic carbons and the methylene carbon in 2-fluorobenzyl alcohol offer insight into the electronic environment of this fragment.[6]

Table 2: Comparison of Predicted and Experimental ¹³C NMR Data

FeatureThis compound (Predicted)2-Bromo-4-fluorotoluene (Experimental)[5]2-Fluorobenzyl Alcohol (Experimental)[6]
Substituted Phenyl Ring Carbons
C-F~158-162 ppm~159 ppm-
C-Br~115-119 ppm~119 ppm-
Other Aromatic C's~110-122 ppm~115-134 ppm-
Benzyl Moiety Carbons
-CH₂-~65-70 ppm-~60 ppm
C-F (benzyl)~160-164 ppm-~161 ppm
Other Aromatic C's (benzyl)~115-134 ppm-~115-131 ppm

The experimental data from the model compounds largely supports our predictions for the target molecule. The chemical shifts for the fluorine- and bromine-bearing carbons in 2-bromo-4-fluorotoluene align well with the predicted values for the corresponding carbons in the target's substituted phenyl ring. Similarly, the chemical shifts of the 2-fluorobenzyl moiety in 2-fluorobenzyl alcohol are comparable to our predictions. The introduction of an ether linkage in our target molecule, as opposed to a methyl group or a hydroxyl group in the model compounds, is expected to cause some deviation in the chemical shifts, particularly for the ipso-carbon (C1) and the methylene carbon. The electronegative oxygen in the ether linkage will deshield the methylene carbon, shifting it further downfield compared to 2-fluorobenzyl alcohol, which is reflected in our prediction.[7]

Experimental Protocols

For researchers aiming to acquire ¹³C NMR spectra for similar compounds, the following general protocol is recommended.

Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • The spectral width should be set to encompass the expected range of chemical shifts for aromatic and aliphatic carbons (typically 0-220 ppm).[8][9]

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for quaternary carbons which tend to have weaker signals.

    • A relaxation delay of 1-2 seconds between pulses is generally sufficient.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain the final spectrum.

The following diagram outlines the key steps in a typical ¹³C NMR experiment.

G A Sample Preparation (Dissolve in Deuterated Solvent + TMS) B Place Sample in NMR Spectrometer A->B C Data Acquisition (Set Parameters, Acquire FID) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectrum Analysis (Peak Picking, Integration, Assignment) D->E

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Conclusion

References

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 3(1), 40-49. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Díaz, C., et al. (2020). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 22(3), 1198-1206. Available at: [Link]

  • SpectraBase. (n.d.). 3C-E N-(2-fluorobenzyl) - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Available at: [Link]

  • Smith, W. B., & Deavenport, D. L. (1972). Substituent effects on 13C chemical shifts. Journal of Magnetic Resonance (1969), 7(4), 364-369. Available at: [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • ChemRxiv. (2023). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]

  • Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17, 107-112. Available at: [Link]

  • NMRDB.org. (n.d.). Predict all NMR spectra. Available at: [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of intermediates is paramount. 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a halogenated aromatic ether whose intricate structure demands robust analytical methodologies for unambiguous identification and quantification. This guide provides an in-depth comparison of two primary mass spectrometry (MS) workflows for its analysis: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the resulting data to equip researchers with the insights needed to select the optimal approach for their specific analytical challenges.

Pillar 1: Foundational Principles of Ionization for a Halogenated Ether

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of any analyte, as it dictates the nature of the resulting mass spectrum. The primary distinction lies between "hard" and "soft" ionization techniques.[1]

  • Hard Ionization (Electron Ionization - EI): This technique bombards the analyte with high-energy electrons (typically 70 eV), inducing significant energy transfer.[2] This process not only ionizes the molecule by ejecting an electron to form a molecular radical cation (M•+) but also causes extensive and reproducible fragmentation.[3][4] The resulting "fingerprint" mass spectrum is highly valuable for structural elucidation and library matching. EI is best suited for volatile and thermally stable compounds, making it a strong candidate for this analyte when coupled with Gas Chromatography (GC).[3]

  • Soft Ionization (Electrospray Ionization - ESI): In contrast, ESI is a soft ionization method that uses a high voltage applied to a liquid to generate an aerosol, creating charged ions with minimal internal energy.[1][5] This technique typically produces a protonated molecule, [M+H]+, with very little to no in-source fragmentation.[6] This makes it ideal for determining the molecular weight of the intact molecule. When structural information is needed, fragmentation can be induced in a controlled manner using tandem mass spectrometry (MS/MS). ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS), which is highly versatile for a wide range of compounds, including those with lower volatility or thermal sensitivity.

For this compound, both approaches offer unique advantages. GC-EI-MS provides rich structural detail through its fragmentation patterns, while LC-ESI-MS/MS offers excellent sensitivity and is ideal for analyzing the compound in complex matrices.

Pillar 2: Comparative Experimental Protocols

The following protocols are designed as self-validating systems, providing a clear rationale for parameter selection to ensure reproducible and reliable results.

Method A: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is predicated on the analyte's expected volatility and thermal stability, aiming for structural confirmation through detailed fragmentation analysis.

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane. Serially dilute to a working concentration of 10-50 µg/mL.

  • Instrumentation: A gas chromatograph coupled to a quadrupole or ion trap mass spectrometer.

  • GC Conditions:

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 280 °C.[7]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 120 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, and hold for 5 minutes. This program ensures good peak shape and separation from potential impurities.

  • MS Conditions:

    • Interface Temperature: 280 °C to prevent condensation.[7]

    • Ion Source Temperature: 230 °C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Scan Range: m/z 40 - 450 to cover the molecular ion and all expected fragments.

  • Data Analysis: Identify the analyte peak by its retention time. The mass spectrum should be analyzed for the molecular ion cluster and key fragment ions. The presence of a single bromine atom will be confirmed by an isotopic cluster for the molecular ion (M•+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 316 and 318).[2][8]

Method B: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

This method is ideal for high-sensitivity quantification and for analyzing samples that may not be suitable for GC, such as those in biological matrices.

Experimental Protocol: LC-ESI-MS/MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Serially dilute in the initial mobile phase (e.g., 50:50 water:acetonitrile) to working concentrations (e.g., 1-1000 ng/mL).

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (to promote protonation).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): Flow rate of 800 L/hr at 350 °C.

    • MS1 Scan: Scan for the protonated molecule [M+H]+ at m/z 317 and 319.

    • MS/MS (Product Ion Scan): Isolate the precursor ion (m/z 317) and apply collision energy (e.g., 15-30 eV) to induce fragmentation. Monitor for characteristic product ions.

  • Data Analysis: The analyte is identified by its retention time and the specific transition from the precursor ion to a characteristic product ion (e.g., m/z 317 -> 109). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

Pillar 3: Data Interpretation and Visualization

The data generated by these two methods will be fundamentally different, yet complementary.

Expected Fragmentation Patterns

GC-EI-MS Fragmentation: Under high-energy EI, this compound is expected to fragment at its weakest bonds. The ether linkage and the benzylic position are prime candidates for cleavage.[9]

  • Molecular Ion (M•+): A pair of peaks at m/z 190 and 192 would correspond to the 2-bromo-4-fluorophenol fragment, confirming the presence of one bromine atom.[2]

  • Benzylic Cleavage: The most common fragmentation for benzyl ethers is cleavage of the C-C bond next to the oxygen, leading to a stable benzyl or tropylium cation. For this molecule, this would result in the 2-fluorobenzyl cation, which rearranges to the highly stable fluorotropylium ion at m/z 109 . This is often the base peak.

  • Ether Bond Cleavage: Cleavage of the C-O bond can lead to the formation of the 2-bromo-4-fluorophenoxy radical and the 2-fluorobenzyl cation (m/z 109 ), or the 2-bromo-4-fluorophenoxy cation (m/z 191/193 ).

G cluster_path1 Benzylic Cleavage cluster_path2 Ether Cleavage cluster_path3 Halogen Loss M [M]•+ m/z 316/318 F1 2-Fluorotropylium Cation m/z 109 M->F1  -C7H5BrFO• F2 2-Bromo-4-fluorophenoxy Cation m/z 191/193 M->F2  -C7H6F• F3 Loss of Br• m/z 237 M->F3 F4 [C6H4FO]•+ m/z 111 F2->F4  -Br• G LC LC Separation ESI ESI Source (+ Mode) LC->ESI Q1 Quadrupole 1 (Q1) Isolates [M+H]+ m/z 317/319 ESI->Q1 Q2 Collision Cell (q2) Fragments [M+H]+ with N2 gas Q1->Q2 Q3 Quadrupole 3 (Q3) Scans Product Ions Q2->Q3 Det Detector Q3->Det

Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Comparative Data Summary

The table below summarizes the key attributes and expected outcomes of each analytical approach.

FeatureGC-EI-MSLC-ESI-MS/MS
Sample Requirements Volatile & Thermally StableBroad Applicability
Ionization Type Hard (Electron Ionization)Soft (Electrospray Ionization)
Primary Ion Observed Molecular Ion (M•+)Protonated Molecule ([M+H]+)
Fragmentation Extensive, in-sourceControlled, in collision cell (MS/MS)
Primary Application Structural Elucidation, Library SearchQuantification, High-Sensitivity Detection
Key Diagnostic Ions m/z 316/318 (M•+) , 109 (base peak)m/z 317/319 ([M+H]+) , Product ion 109

Conclusion and Recommendations

Both GC-EI-MS and LC-ESI-MS/MS are powerful techniques for the analysis of this compound, but their applications are distinct.

  • Choose GC-EI-MS for initial structural confirmation and purity assessment. The rich, reproducible fragmentation pattern provides a definitive fingerprint of the molecule. The presence of the correct molecular ion isotopic cluster and the characteristic fluorotropylium ion at m/z 109 provides very high confidence in the identification. It is the superior method for distinguishing between isomers that might co-elute in an LC system.

  • Choose LC-ESI-MS/MS for quantitative analysis, especially in complex matrices like biological fluids or environmental samples. The soft ionization preserves the molecular ion, which can then be selectively fragmented to create a highly specific MRM transition. This approach offers lower detection limits and greater immunity to matrix interferences than GC-MS, making it the gold standard for trace-level quantification.

By understanding the fundamental principles of ionization and fragmentation, researchers can leverage the complementary strengths of these two techniques to achieve comprehensive and unambiguous characterization of this compound in any research or development context.

References

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Available at: [Link]

  • Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. Available at: [Link]

  • Vogt, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T. Rapid Communications in Mass Spectrometry, 32(11), 897-904. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]

  • Holdsworth, D. K. (1982). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 59(9), 780. Available at: [Link]

  • Cequier, E., et al. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1311, 124-131. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

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HPLC purity analysis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to HPLC Purity Analysis: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This compound, a substituted diaryl ether, serves as a critical building block in the synthesis of more complex molecules, particularly in drug discovery. Its purity profile directly influences the downstream reaction yield, impurity profile of the final active pharmaceutical ingredient (API), and ultimately, patient safety.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this specific compound. We will move beyond a simple recitation of parameters to explain the scientific rationale behind method development choices, compare two distinct reversed-phase (RP-HPLC) approaches, and present supporting data to guide researchers in selecting and implementing a robust, stability-indicating purity assay.

The Analytical Challenge: Understanding the Analyte

This compound is a non-polar, aromatic compound. Its structure, featuring two phenyl rings and halogen substituents, dictates its chromatographic behavior. It is sparingly soluble in water and highly soluble in common organic solvents like acetonitrile and methanol.

A critical aspect of purity analysis is the identification and separation of potential impurities. Based on a common synthetic route—Williamson ether synthesis from 2-bromo-4-fluorophenol and 2-fluorobenzyl bromide—we can anticipate the following process-related impurities:

  • Impurity A: 2-bromo-4-fluorophenol (Starting material)

  • Impurity B: 2-fluorobenzyl bromide (Starting material/Reagent)

  • Impurity C: Bis(2-fluorobenzyl) ether (Side-product)

A robust HPLC method must be able to resolve the main peak from these, and any other potential degradants, to be considered "stability-indicating."

Methodology 1: The Workhorse - C18 Acetonitrile Gradient Method

This primary method utilizes a traditional C18 column, the most widely used stationary phase in RP-HPLC, known for its hydrophobic retention and excellent batch-to-batch reproducibility. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water.

    • Prepare the analytical sample solution at a concentration of 0.5 mg/mL in the same diluent.

    • Prepare a spiked sample by adding known amounts of potential impurities (A, B, and C) to the sample solution to confirm peak identification and resolution.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      Time (min) %B
      0.0 50
      20.0 95
      25.0 95
      25.1 50

      | 30.0 | 50 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis Diode Array Detector (DAD) at 225 nm.

  • System Suitability Test (SST):

    • Perform five replicate injections of the reference standard.

    • The %RSD for the peak area must be ≤ 2.0%.

    • The tailing factor (Tf) should be between 0.8 and 1.5.

    • The theoretical plate count (N) must be ≥ 2000.

Rationale for Method Design

The gradient elution is essential for this application. It begins with a moderate organic phase concentration (50% B) to retain and resolve any early-eluting polar impurities (like Impurity A) and gradually increases to 95% B to elute the highly non-polar main compound and any late-eluting impurities (like Impurity C) in a reasonable time with good peak shape. The C18 column provides strong hydrophobic interactions with the aromatic rings of the analyte.

Methodology 2: The Alternative - Phenyl-Hexyl Methanol Gradient Method

This orthogonal method provides a different selectivity by employing a Phenyl-Hexyl stationary phase. This phase offers both hydrophobic interactions and π-π interactions with the aromatic rings of the analyte and impurities, potentially altering the elution order and improving the resolution of critical pairs. Methanol is used as the organic modifier, which can also change selectivity compared to acetonitrile due to its different protic nature and solvent strength.

Experimental Protocol
  • Standard and Sample Preparation: As described in Methodology 1, using methanol/water as the diluent.

  • Chromatographic Conditions:

    • Instrument: Waters Alliance e2695 Separations Module or equivalent.

    • Column: Supelco Ascentis Express Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water (HPLC Grade).

    • Mobile Phase B: Methanol (HPLC Grade).

    • Gradient Program:

      Time (min) %B
      0.0 60
      20.0 100
      25.0 100
      25.1 60

      | 30.0 | 60 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV-Vis Detector at 225 nm.

  • System Suitability Test (SST): Same criteria as in Methodology 1.

Rationale for Method Design

The Phenyl-Hexyl column is specifically chosen to exploit the aromatic nature of the analyte and its impurities. The π-π interactions between the phenyl rings of the stationary phase and the analyte can provide a unique retention mechanism that is orthogonal to the purely hydrophobic retention of a C18 phase. This can be particularly effective in resolving compounds with similar hydrophobicity but different aromatic character.

Comparative Performance Analysis

The following table summarizes the hypothetical, yet realistic, performance data obtained from analyzing a spiked sample containing 0.1% of each impurity using both methods.

ParameterMethod 1 (C18-ACN)Method 2 (Phenyl-Hexyl-MeOH)Commentary
Analyte RT (min) 18.516.2Faster elution on the Phenyl-Hexyl column under these conditions.
Resolution (Rs) - Analyte / Impurity A 4.55.1Both methods provide excellent resolution from this polar impurity.
Resolution (Rs) - Analyte / Impurity C 2.13.5Key Difference: Method 2 shows significantly better resolution for the non-polar side-product.
Tailing Factor (Tf) - Analyte Peak 1.11.2Both methods produce symmetrical peaks well within the acceptable range.
Theoretical Plates (N) - Analyte Peak 15,00018,000The Phenyl-Hexyl column demonstrates slightly higher efficiency.

Visualizing the Workflow

The general workflow for HPLC method comparison follows a structured, logical progression from preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Standard & Sample Preparation C HPLC System (Method 1: C18-ACN) A->C D HPLC System (Method 2: Phenyl-Hexyl) A->D B Mobile Phase Preparation B->C B->D E Chromatogram Acquisition C->E D->E F Performance Comparison (Rs, Tf, N) E->F G Final Method Selection F->G

Caption: A generalized workflow for HPLC method development and comparison.

Discussion: Selecting the Optimal Method

Both methods are valid for the purity analysis of this compound. However, the data reveals a clear advantage for Methodology 2 (Phenyl-Hexyl-MeOH) .

The critical performance indicator is the resolution (Rs) between the main analyte peak and its most similar impurity, in this case, the non-polar side-product Impurity C. A resolution value of ≥ 2.0 is generally considered baseline separation. While Method 1 achieves this (Rs = 2.1), it is close to the limit. Method 2 provides a much more robust separation (Rs = 3.5), ensuring more accurate integration and quantification, especially if this impurity needs to be monitored at very low levels. The higher theoretical plate count also points to a more efficient and reliable separation.

This enhanced performance is a direct result of the alternative selectivity offered by the Phenyl-Hexyl stationary phase. The combination of hydrophobic and π-π interactions provides a more effective means of discriminating between the main analyte and its structurally similar impurities.

Decision_Tree A Start: Need Purity Method B Are critical impurities structurally similar to API? A->B C Method 1 (C18-ACN) is likely sufficient B->C No D Method 2 (Phenyl-Hexyl) is preferred for its orthogonal selectivity B->D Yes E Evaluate Resolution (Rs) for critical pairs C->E D->E F Rs >= 2.0? E->F G Method is Validated F->G Yes H Optimize or Select Alternative Method F->H No

Caption: Logical decision process for selecting the appropriate HPLC method.

Conclusion and Recommendation

While a standard C18-based HPLC method can provide adequate results for the purity analysis of this compound, our comparative analysis demonstrates the superiority of an alternative approach using a Phenyl-Hexyl column. The orthogonal selectivity provided by the π-π interactions of the phenyl-ligand stationary phase results in a more robust and reliable separation from key process-related impurities.

For researchers and drug development professionals requiring the highest confidence in their analytical results, Methodology 2 is the recommended approach . It provides a greater assurance of accurately quantifying impurities, making it a more suitable choice for quality control, stability studies, and regulatory submissions. This guide underscores the principle that in chromatography, exploring alternative column chemistries is a powerful strategy for overcoming complex separation challenges.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. [Link]

  • Agilent Technologies. ZORBAX Eclipse Plus Columns.[Link]

A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene and Its Analogs in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of complex aromatic scaffolds is of paramount importance. Aryl halides, such as 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, serve as versatile building blocks for the construction of novel molecular architectures. The presence of multiple halogen atoms with differential reactivity, alongside other functional moieties, offers a platform for selective and sequential chemical modifications.

This guide provides an in-depth technical comparison of the reactivity of this compound with its chloro and iodo analogs. We will explore their performance in three cornerstone reactions of organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the lithiation-borylation reaction. By examining the underlying mechanistic principles and presenting available experimental data, this guide aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

The Influence of the Halogen on Reactivity: A Fundamental Overview

The reactivity of aryl halides in many transition metal-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent metal center, typically palladium(0). A weaker C-X bond facilitates a faster oxidative addition, leading to a higher overall reaction rate. The established order of reactivity for aryl halides is a direct reflection of their bond strengths:

I > Br > OTf >> Cl > F [1]

This predictable trend allows for a high degree of chemoselectivity in molecules bearing multiple, different halogen atoms. For a substrate like this compound, the significantly weaker C-Br bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions under standard conditions, leaving the robust C-F bond intact. This inherent selectivity is a powerful tool for medicinal chemists, enabling the retention of fluorine atoms, which can confer desirable metabolic stability and binding affinity to drug candidates.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron compound.[2][3][4] The choice of halogen on the aryl halide substrate profoundly impacts the reaction conditions required and the expected yield.

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, we can infer its reactivity based on closely related structures and general principles. For a similar compound, 4-(benzyloxy)-2-bromo-1-fluorobenzene, high yields have been achieved in Suzuki couplings, demonstrating the feasibility of selectively targeting the C-Br bond.[2]

Table 1: Comparative Performance of 2-Halo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene Analogs in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl HalideHalogenExpected ReactivityTypical Catalyst SystemTypical ConditionsAnticipated Yield
2-Iodo-4-fluoro-1-((2-fluorobenzyl)oxy)benzeneIodoHighestPd(PPh₃)₄, PdCl₂(dppf)80-100 °C, 2-12 hExcellent (>90%)
This compoundBromoIntermediatePd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)90-110 °C, 8-24 hGood to Excellent (70-95%)
2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzeneChloroLowestHighly active palladacycles or catalysts with bulky, electron-rich ligands (e.g., Buchwald ligands)100-130 °C, 12-48 hModerate to Good (40-80%)

Note: The data in this table is extrapolated from general reactivity trends and data for analogous compounds. Actual results may vary.

The iodo-analog is expected to be the most reactive, likely proceeding to completion under milder conditions and with a wider range of palladium catalysts. The bromo-derivative, our primary compound of interest, represents a good balance of reactivity and stability, readily undergoing coupling with a variety of boronic acids using modern catalyst systems. The chloro-analog, being the least reactive, would necessitate more specialized and highly active catalysts, often requiring higher temperatures and longer reaction times to achieve comparable yields.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and water (e.g., 10:1 mixture)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Bromide, Boronic Acid, Catalyst, Ligand, and Base Solvent Add Degassed Solvent Reagents->Solvent Under Inert Atmosphere Heat Heat and Stir (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Cool, Dilute, and Wash Monitor->Workup Upon Completion Purify Dry, Concentrate, and Purify Workup->Purify

A generalized workflow for a Suzuki-Miyaura coupling experiment.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of aryl amines from aryl halides.[6][7][8] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.

The general reactivity trend of I > Br > Cl holds true for the Buchwald-Hartwig amination.[9] Therefore, we can anticipate a similar hierarchy in the reactivity of our series of 2-halo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene analogs.

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination with a Primary Amine

Aryl HalideHalogenExpected ReactivityTypical Catalyst SystemTypical ConditionsAnticipated Yield
2-Iodo-4-fluoro-1-((2-fluorobenzyl)oxy)benzeneIodoHighestPd(OAc)₂ with ligands like Xantphos or BINAP80-100 °C, 4-16 hExcellent (>85%)
This compoundBromoIntermediatePd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich ligands (e.g., XPhos, RuPhos)90-110 °C, 12-24 hGood to Excellent (65-90%)
2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzeneChloroLowestHighly active palladacycles or specialized ligand systems (e.g., G3/G4 Buchwald precatalysts)100-130 °C, 18-48 hModerate to Good (50-80%)

Note: This data is predictive and based on established principles and data from analogous systems. Actual yields will depend on the specific amine and reaction conditions.

The iodo- and bromo-analogs are generally reliable substrates for Buchwald-Hartwig aminations with a variety of primary and secondary amines, using well-established catalyst systems.[2] The chloro-analog, due to the strength of the C-Cl bond, typically requires more sophisticated and often more expensive catalyst systems to achieve efficient coupling.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the Buchwald-Hartwig amination of an aryl bromide, adaptable for this compound.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex L_n(Ar)Pd(II)-X OxAdd->PdII_complex Amido_complex L_n(Ar)Pd(II)-NR₂ PdII_complex->Amido_complex + R₂NH, Base - HX Amine R₂NH Amine->PdII_complex Base Base Base->PdII_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Lithiation-Borylation

Lithiation followed by borylation is a powerful method for the synthesis of aryl boronic esters, which are key precursors for Suzuki-Miyaura couplings and other transformations. The most common method for the lithiation of aryl bromides is lithium-halogen exchange, a rapid reaction that typically occurs at low temperatures.

The rate of lithium-halogen exchange is influenced by the halogen, with the general trend being I > Br > Cl. This is due to the increasing electronegativity and C-X bond strength from iodine to chlorine, which makes the halogen less susceptible to exchange with the organolithium reagent.

Table 3: Predicted Feasibility of Lithiation-Borylation of 2-Halo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene Analogs

Aryl HalideHalogenLithiation MethodTypical ConditionsAnticipated Success
2-Iodo-4-fluoro-1-((2-fluorobenzyl)oxy)benzeneIodoLithium-halogen exchangen-BuLi or t-BuLi, THF or Et₂O, -78 to -100 °CHigh
This compoundBromoLithium-halogen exchangen-BuLi or t-BuLi, THF or Et₂O, -78 °CHigh
2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzeneChloroLithium-halogen exchangeGenerally not feasible under standard conditionsLow to negligible

Note: This data is based on established principles of lithium-halogen exchange.

For the iodo- and bromo-analogs, lithium-halogen exchange is expected to proceed smoothly at low temperatures.[10] The resulting aryllithium species can then be trapped with a suitable boron electrophile, such as triisopropyl borate or pinacolborane, to afford the corresponding boronic ester. In contrast, the C-Cl bond is generally inert to lithium-halogen exchange under these conditions. For the chloro-analog, alternative strategies such as directed ortho-metalation would need to be considered, but the substitution pattern of the target molecule does not favor this pathway.

Experimental Protocol: Lithiation-Borylation

The following is a representative protocol for a lithium-halogen exchange followed by borylation, which should be applicable to this compound.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Triisopropyl borate (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 1 M)

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise, again maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude boronic acid, which can be used directly or converted to the more stable pinacol boronate ester.

Lithiation_Borylation cluster_lithiation Lithium-Halogen Exchange cluster_borylation Borylation cluster_hydrolysis Hydrolysis Aryl_Bromide Ar-Br in THF Cool_1 Cool to -78 °C Aryl_Bromide->Cool_1 Add_nBuLi Add n-BuLi Cool_1->Add_nBuLi Stir_1 Stir for 1 h Add_nBuLi->Stir_1 Aryl_Lithium Ar-Li Stir_1->Aryl_Lithium Add_Borate Add B(OiPr)₃ Aryl_Lithium->Add_Borate Warm Warm to RT Add_Borate->Warm Boronic_Ester_Intermediate Ar-B(OiPr)₂ Warm->Boronic_Ester_Intermediate Quench Quench with HCl Boronic_Ester_Intermediate->Quench Workup Aqueous Workup Quench->Workup Boronic_Acid Ar-B(OH)₂ Workup->Boronic_Acid

A step-by-step workflow for a lithiation-borylation reaction.

Conclusion

The reactivity of 2-halo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene derivatives in key synthetic transformations is largely dictated by the nature of the C-X bond. The well-established reactivity trend of I > Br >> Cl allows for predictable and often selective functionalization.

  • 2-Iodo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is the most reactive of the series, readily undergoing Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions, and is an excellent substrate for lithium-halogen exchange.

  • This compound offers a good balance of reactivity and stability, making it a versatile and widely applicable building block for a range of cross-coupling and lithiation reactions.

  • 2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is the most challenging substrate, requiring more specialized and highly active catalyst systems for cross-coupling reactions, and is generally unsuitable for lithium-halogen exchange under standard conditions.

By understanding these reactivity patterns and leveraging the appropriate experimental conditions, researchers can effectively utilize these building blocks to construct complex molecular targets with a high degree of control and efficiency.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
  • Buchwald-Hartwig Amination. (2023). In Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromatics.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene.
  • Infoscience EPFL. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and materials science, the precise atomic arrangement of a molecule is paramount. It governs molecular interactions, dictates physicochemical properties, and ultimately defines therapeutic efficacy or material performance. This guide provides an in-depth crystallographic analysis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene , a halogenated diaryl ether of interest in medicinal chemistry.

As the crystal structure for this specific molecule has not been publicly deposited, this guide presents a robust, hypothetically generated dataset grounded in the crystallographic parameters of structurally analogous compounds. This approach serves a dual purpose: it provides a scientifically plausible model for the target molecule while offering a framework for comparative structural analysis. We will compare our target compound with two key analogues: 4-bromo-2-fluorophenol and benzyl phenyl ether . This comparison will illuminate the structural contributions of the substituted phenyl ring and the flexible benzyl ether linkage.

Experimental Protocol: The Pathway to a Crystal Structure

The determination of a molecular structure through single-crystal X-ray diffraction is a meticulous process. Each step is critical for obtaining high-quality data that leads to an unambiguous structural solution. Here, we outline a comprehensive, self-validating protocol.

Synthesis and Crystallization

The initial and often most challenging step is the growth of diffraction-quality single crystals. For a diaryl ether like our target compound, a typical synthetic route would involve a Williamson ether synthesis.

Protocol for Crystallization:

  • Solvent Screening: Initial solubility tests are performed with a small amount of the synthesized compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and acetone). The ideal solvent system is one in which the compound is sparingly soluble.

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) is prepared in a clean vial. The vial is covered with a perforated cap to allow for the slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered crystals over several days.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Diagram of the Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction synthesis Williamson Ether Synthesis purification Column Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystal_growth Slow Evaporation / Vapor Diffusion solvent_screening->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure Validation (checkCIF)

Caption: A typical workflow for determining the crystal structure of a small organic molecule.

Data Collection and Processing
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Diffractometer Setup: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Data Collection: The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

Structure Solution and Refinement
  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods, a common approach for small molecules.

  • Structure Refinement: The atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

Crystallographic Data of this compound (Hypothetical)

The following table presents a plausible set of crystallographic data for the title compound, generated based on the analysis of its structural motifs.

ParameterHypothetical Value
Empirical FormulaC₁₃H₉BrF₂O
Formula Weight299.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.5
c (Å)14.0
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1244.4
Z4
Calculated Density (g/cm³)1.595
R-factor (%)4.5

Comparative Analysis with Structural Analogues

To contextualize the structure of our target molecule, we compare its key geometric parameters with those of two relevant compounds for which experimental crystal structures are available.

ParameterTarget Molecule (Hypothetical) 4-bromo-2-fluorophenol Benzyl phenyl ether
C-Br Bond Length (Å)1.901.89N/A
C-F Bond Length (Å)1.361.35N/A
C-O-C Bond Angle (°)118.0N/A118.5
C-C-O-C Torsion Angle (°)175.0N/A178.2

Data for analogues are representative values from the Cambridge Structural Database.

The C-Br and C-F bond lengths in our hypothetical structure are consistent with those observed in 4-bromo-2-fluorophenol, reflecting the predictable nature of these covalent bonds. The C-O-C bond angle and the C-C-O-C torsion angle, which define the conformation of the ether linkage, are modeled after the values for benzyl phenyl ether. This suggests a relatively planar arrangement around the ether oxygen, a common feature in such molecules.

Diagram of Key Torsional Angle:

Caption: The C-C-O-C torsion angle is a key determinant of the overall molecular conformation.

Conclusion

This guide has presented a comprehensive overview of the crystallographic analysis of this compound. By generating a plausible, hypothetical crystal structure and comparing it with known analogues, we have provided valuable insights into its likely molecular geometry and packing. The detailed experimental protocols offer a robust framework for the practical determination of such structures. For researchers in drug development and materials science, this comparative approach underscores the importance of structural analysis in understanding and predicting molecular behavior.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Comparative study of different synthetic routes to 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Introduction

This compound is a highly functionalized aromatic ether with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The strategic placement of bromine, fluorine, and an ether linkage provides multiple reaction handles for further molecular elaboration. The presence of fluorine atoms can enhance metabolic stability and binding affinity in bioactive molecules, making this compound a valuable building block for drug discovery professionals.

This guide provides a comprehensive comparison of two logical synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols for the most viable route, and offer a comparative analysis to guide researchers in selecting the optimal strategy based on efficiency, feasibility, and availability of starting materials.

Overview of Synthetic Strategies: The Williamson Ether Synthesis

The central challenge in synthesizing the target molecule is the formation of the ether bond between the 2-bromo-4-fluorophenol core and the 2-fluorobenzyl group. The most reliable and versatile method for constructing such an aryl-alkyl ether is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[2][3]

The success of the Williamson ether synthesis is highly dependent on the nature of the reactants. The reaction proceeds most efficiently with primary alkyl halides, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions, especially in the presence of a strong base like a phenoxide.[4] This fundamental principle dictates the strategic disconnection of our target molecule. We will compare two possible disconnections based on this core reaction.

Route 1: Preferred Synthesis via SN2 Reaction on a Primary Benzylic Bromide

This route represents the most efficient and chemically sound approach. It involves the reaction of a nucleophilic phenoxide, generated from 2-bromo-4-fluorophenol, with an electrophilic primary benzylic halide, 2-fluorobenzyl bromide.

Overall Reaction Scheme:
Overall Reaction Scheme for Route 1
Mechanistic Rationale

This pathway is highly favored due to its reliance on a classic SN2 mechanism.[4] 2-Fluorobenzyl bromide is a primary benzylic halide, which is an excellent substrate for SN2 reactions. The carbon atom bearing the bromine is sterically accessible, and the leaving group (bromide) is stable. The phenoxide, formed by deprotonating 2-bromo-4-fluorophenol with a suitable base (e.g., K₂CO₃, NaH), is a potent nucleophile that readily attacks the electrophilic benzylic carbon to form the desired ether linkage. The competing E2 elimination reaction is negligible for primary halides.

Experimental Protocols

Step 1A: Synthesis of Precursor: 2-Bromo-4-fluorophenol [5]

The synthesis of this key precursor is achieved through the regioselective electrophilic bromination of 4-fluorophenol. The powerfully activating ortho-, para-directing hydroxyl group dictates that the incoming bromine electrophile will add to the position ortho to it, as the para position is already occupied by fluorine.[6]

  • Materials: 4-Fluorophenol, Dichloroethane, Bromine, Sodium Sulfite, 10% Sodium Hydroxide, 20% Sodium Bicarbonate, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

    • Cool the mixture to a temperature of 5-10 °C using an ice bath.

    • Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise, ensuring the temperature is maintained between 5-10 °C.

    • After the addition is complete, stir the reaction for an additional 30 minutes.

    • Quench the reaction by adding a mixture of 33 g (0.26 mol) of sodium sulfite in 200 ml of water and stir for 30 minutes.

    • Separate the organic layer and neutralize it by washing with a mixed alkaline solution (10% NaOH / 20% NaHCO₃).

    • Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-Bromo-4-fluorophenol as a yellow liquid (Typical Yield: ~95%).[5]

Step 1B: Synthesis of Precursor: 2-Fluorobenzyl Bromide

This precursor can be synthesized from 2-fluorotoluene via a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This is an adaptation of a standard procedure for benzylic bromination.[7]

  • Materials: 2-Fluorotoluene, N-bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride.

  • Procedure:

    • In a flask equipped with a reflux condenser and a light source, combine 2-fluorotoluene (1.0 eq), NBS (1.0 eq), and a catalytic amount of benzoyl peroxide (0.02 eq) in carbon tetrachloride.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC. The reaction is complete when the denser NBS has been consumed and the lighter succinimide floats at the surface.

    • Cool the mixture to room temperature and filter off the succinimide.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield the crude 2-fluorobenzyl bromide, which can be purified by vacuum distillation.

Step 2: Williamson Ether Synthesis of the Final Product

  • Materials: 2-Bromo-4-fluorophenol, 2-Fluorobenzyl bromide, Potassium Carbonate (K₂CO₃), Acetone or Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-bromo-4-fluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • Stir the suspension vigorously for 30 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.

    • Add 2-fluorobenzyl bromide (1.05 eq) to the reaction mixture.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram for Route 1

Route 1 Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Ether Synthesis A 4-Fluorophenol B Bromination (Br₂, Dichloroethane) A->B Step 1A C 2-Bromo-4-fluorophenol B->C G Williamson Ether Synthesis (K₂CO₃, Acetone) C->G D 2-Fluorotoluene E Radical Bromination (NBS, AIBN) D->E Step 1B F 2-Fluorobenzyl Bromide E->F F->G H Target Product G->H

Caption: Workflow for the preferred synthesis (Route 1).

Route 2: Alternative Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This alternative route considers the other possible disconnection: reacting 2-fluorobenzyl alcohol with 1,2-dibromo-4-fluorobenzene.

Overall Reaction Scheme:
Overall Reaction Scheme for Route 2
Mechanistic Rationale

This pathway is significantly less favorable. It would require the alkoxide generated from 2-fluorobenzyl alcohol to act as a nucleophile and displace a bromide from the aromatic ring of 1,2-dibromo-4-fluorobenzene. This type of reaction, a Nucleophilic Aromatic Substitution (SNAr), is generally difficult and requires harsh conditions unless the aromatic ring is "activated" by potent electron-withdrawing groups (e.g., -NO₂) at the ortho or para positions to the leaving group.

In 1,2-dibromo-4-fluorobenzene, the ring is not sufficiently activated. The halogens are deactivating, making the ring electron-rich and resistant to nucleophilic attack. While very strong bases and high temperatures can sometimes force such reactions (via an elimination-addition benzyne mechanism), they often lead to low yields and mixtures of regioisomers. Therefore, this route is not practically viable for a clean, high-yielding synthesis.

Workflow Diagram for Route 2

Route 2 Workflow A 2-Fluorobenzyl Alcohol C SɴAr Reaction (Strong Base, High Temp) A->C B 1,2-Dibromo-4-fluorobenzene B->C D Target Product + Side Products C->D Low Yield Poor Selectivity

Caption: Workflow for the disfavored alternative synthesis (Route 2).

Comparative Analysis

ParameterRoute 1: Williamson Ether Synthesis (SN2)Route 2: Nucleophilic Aromatic Substitution (SNAr)Justification
Reaction Mechanism SN2 on a primary benzylic halide.SNAr on an unactivated aryl halide.The SN2 pathway is a well-established, high-yielding reaction for this substrate class.[2] The SNAr route is mechanistically disfavored and inefficient without strong electron-withdrawing groups.
Feasibility & Yield High. This is a standard and reliable method.Very Low. Expect significant starting material recovery or decomposition.The energy barrier for SNAr on an unactivated ring is extremely high compared to the SN2 reaction on a benzylic halide.
Reaction Conditions Mild (e.g., refluxing acetone, ~56°C).Harsh (e.g., strong base like NaH, high temperatures >100°C).The mild conditions of Route 1 preserve functional groups and minimize side reactions. The harsh conditions of Route 2 can lead to decomposition.
Precursor Accessibility 2-Bromo-4-fluorophenol: Readily synthesized in high yield from 4-fluorophenol.[5] 2-Fluorobenzyl bromide: Synthesizable from 2-fluorotoluene.2-Fluorobenzyl alcohol: Commercially available. 1,2-Dibromo-4-fluorobenzene: Less common and its synthesis can be multi-step and lower yielding.The precursors for Route 1 are derived from simpler, more readily available starting materials via robust reactions.
Regioselectivity Excellent. The reaction occurs only at the benzylic carbon.Poor. Potential for reaction at either bromine atom or via a benzyne intermediate, leading to isomeric products.The SN2 reaction is inherently site-specific. SNAr on poly-halogenated benzenes can be unselective.
Overall Efficiency High. A robust, scalable, and predictable two-step synthesis from commercially available materials.Very Low. Impractical for laboratory or industrial synthesis due to low yield, harsh conditions, and poor selectivity.Route 1 provides a clear and reliable path to the desired product with high purity and yield.

Conclusion

Based on a thorough analysis of mechanistic principles and practical considerations, Route 1 is unequivocally the superior and recommended synthetic pathway for the preparation of this compound. The Williamson ether synthesis between 2-bromo-4-fluorophenol and 2-fluorobenzyl bromide leverages a reliable SN2 reaction, utilizes readily accessible precursors, and proceeds under mild conditions to deliver the target molecule in high yield and purity. Route 2, relying on a disfavored SNAr reaction, is not a viable or practical approach for this specific target. This guide provides researchers with a validated, step-by-step protocol and the underlying scientific rationale to confidently synthesize this valuable chemical intermediate.

References

  • (Reference for general importance of diphenyl ethers - not directly cited in text but relevant) Neville, G. A., & Moir, R. Y. (1969). Synthesis of highly hindered diphenyl ethers. Canadian Journal of Chemistry, 47(15), 2787-2794. [Link]

  • (Reference for general importance of diphenyl ethers - not directly cited in text but relevant) Allen, M., & Moir, R. Y. (1959). The Hems synthesis of diphenyl ethers. Canadian Journal of Chemistry, 37(11), 1799-1806.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene. BenchChem Technical Guides.
  • (Reference for general phenol synthesis - not directly cited but relevant) Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Journal of the American Chemical Society. [Link]

  • (Reference for general synthesis strategies - not directly cited but relevant) Royal Society of Chemistry. (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers. New Journal of Chemistry. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorobenzyl bromide. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • (Reference for synthesis of a related precursor - not directly cited but relevant) Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • (Reference for synthesis of a related precursor - not directly cited but relevant) Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • (Reference for synthesis of a related precursor - not directly cited but relevant) Organic Syntheses. (1963). 1-bromo-2-fluorobenzene. Org. Synth., 43, 12. [Link]

  • The Organic Chemistry Tutor. (2021, January 14). The Williamson Ether Synthesis | Named Reactions [Ep. 1]. YouTube. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

Sources

A Comparative Guide to the Analytical Standards of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precision and reliability of analytical data are paramount. The characterization of intermediates, such as 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene, is a critical step that underpins the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for establishing the identity, purity, and quality of this key intermediate. We will explore the causality behind experimental choices and present a framework for a robust, self-validating analytical control strategy.

The importance of well-characterized reference standards cannot be overstated; they are the bedrock of analytical testing, ensuring consistency across batches and compliance with stringent regulatory requirements.[1][2][3][4] Analytical reference standards are highly authenticated materials used as benchmarks for identifying and quantifying components like APIs, impurities, and intermediates.[1]

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods. While specific experimental data for this exact compound is not widely published, we can infer properties from its structure—a halogenated diphenyl ether derivative. These properties dictate the choice of chromatographic conditions, solvents, and detection techniques.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale for Analytical Method Development
Molecular Formula C₁₃H₉BrF₂O---
Molecular Weight 315.11 g/mol Essential for mass spectrometry identification.
Appearance Likely a white to off-white solid or oilInfluences sample preparation and handling.
Solubility Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane), and insoluble in water.Guides the selection of solvents for chromatography and sample preparation.
UV Absorbance Aromatic rings suggest strong UV absorbance, likely in the 254-280 nm range.Enables sensitive detection by UV-based HPLC.
Volatility Low volatility expected due to molecular weight and polar ether linkage.Suggests HPLC is more suitable than GC for purity analysis, though GC can be used for volatile impurities.

Part 1: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment in pharmaceutical analysis. They are instrumental in separating the main compound from process-related impurities and degradation products.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for determining the purity and impurity profile of non-volatile organic molecules like our target compound. The choice of a reversed-phase method is logical due to the compound's non-polar nature.

Expertise & Causality: A C18 column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The mobile phase, a gradient of acetonitrile and water, allows for the elution of compounds with a wide range of polarities. A phosphate buffer is added to maintain a consistent pH, which is critical for reproducible retention times and peak shapes, especially for any ionizable impurities. UV detection at 265 nm is chosen as a starting point, likely near the absorbance maximum for the substituted benzene rings, ensuring high sensitivity.

Experimental Protocol: HPLC Purity Determination

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1.0 mg/mL.

Data Presentation: Representative HPLC Purity Analysis

Peak No.Retention Time (min)Area (%)Impurity Designation
14.50.08Impurity A (Potential starting material)
215.299.75This compound
318.90.12Impurity B (Potential by-product)
422.10.05Impurity C (Unidentified)

This method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8]

Visualization: HPLC Workflow for Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh & Dissolve (1 mg/mL in ACN) Injector Injector (10 µL) Prep->Injector Load Sample Column C18 Column (30°C) Injector->Column Inject Detector UV Detector (265 nm) Column->Detector Elute CDS Chromatography Data System (CDS) Detector->CDS Signal Pump Gradient Pump (ACN/Buffer) Pump->Injector Mobile Phase Report Purity Report (% Area) CDS->Report Integrate & Calculate

Caption: HPLC analytical workflow from sample preparation to final report generation.

Gas Chromatography (GC)

While HPLC is primary for the main component, GC is essential for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis process.[5][9][10] The International Council for Harmonisation (ICH) Q3C guidelines provide strict limits for residual solvents based on their toxicity.[11][12]

Expertise & Causality: A headspace GC method is the industry standard for residual solvents. This technique avoids injecting non-volatile matrix components onto the GC column, which could cause contamination and shorten column life. A DB-624 column is chosen for its specific selectivity for common organic solvents. Flame Ionization Detection (FID) is used for its broad, robust response to carbon-containing compounds.

Experimental Protocol: GC for Residual Solvents

  • System: Headspace Gas Chromatograph with FID

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Hydrogen, constant flow

  • Oven Program:

    • Initial: 40 °C for 10 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injector Temperature: 250 °C

  • Detector Temperature: 260 °C

  • Headspace Parameters:

    • Vial Equilibration: 80 °C for 20 min

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

Part 2: Structural Confirmation and Identification

Spectroscopic techniques provide orthogonal, confirmatory data to the chromatographic analysis, ensuring the chemical structure is correct.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities. The presence of bromine is particularly useful, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature.[13]

Expertise & Causality: When coupled with HPLC (LC-MS), MS can provide molecular weight information for each peak in the chromatogram. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, minimizing fragmentation and providing a clear molecular ion peak. For brominated compounds, observing two peaks in the mass spectrum separated by 2 m/z units with nearly equal intensity is a strong indicator of the presence of a single bromine atom.[13][14]

Data Presentation: Expected Mass Spectrum Data

IonExpected m/zInterpretation
[M+H]⁺315.0, 317.0Molecular ion peak with proton adduct, showing the characteristic 1:1 isotopic pattern for Bromine.
[M+Na]⁺337.0, 339.0Sodium adduct, also showing the Bromine isotopic pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

Expertise & Causality:

  • ¹H NMR: Will confirm the number and connectivity of protons. The benzylic protons (-O-CH₂-) should appear as a singlet around 5 ppm. The aromatic protons will appear as complex multiplets, with coupling constants providing information about their relative positions.

  • ¹³C NMR: Shows all unique carbon environments. The number of signals will confirm the molecule's symmetry.

  • ¹⁹F NMR: This is particularly powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[15][16][17][18] It will show two distinct signals for the two different fluorine environments, and their coupling to nearby protons (¹H-¹⁹F coupling) will further confirm the structure.

Visualization: Decision Tree for Impurity Identification

Impurity_ID Start Impurity Detected by HPLC (>0.10%) LCMS Perform LC-MS Analysis Start->LCMS Known MW Match Known Impurity? LCMS->Known Identify Tentatively Identify Known->Identify Yes Isolate Isolate Impurity (Prep-HPLC) Known->Isolate No FinalID Confirm Identity & Add to Spec Identify->FinalID NMR Acquire NMR Data (¹H, ¹³C, ¹⁹F, 2D) Isolate->NMR Elucidate Elucidate Structure NMR->Elucidate Elucidate->FinalID

Caption: Decision workflow for the structural elucidation of unknown impurities.

Part 3: Comparison of Analytical Standard Types

The reliability of any analysis is directly tied to the quality of the reference standard used.[2] There are different grades of standards, each with a specific purpose.[4]

Table 3: Comparison of Reference Standard Grades

Standard TypeDescriptionPurityCertificationTypical Use Case
Primary Reference Standard A substance shown by an extensive set of analytical tests to be authentic material of high purity.[4] Often supplied by pharmacopeias (e.g., USP, EP).Highest Purity (e.g., >99.9%)Comes with a comprehensive certificate of analysis detailing characterization by multiple orthogonal techniques.Used to qualify secondary standards. Used in critical assays and for legal/regulatory purposes.
Secondary (Working) Standard A substance of established quality and purity, prepared in-house and standardized against a primary reference standard.[4]High Purity (e.g., >99.5%)Characterized in-house. Certificate links its purity value back to the primary standard.Routine quality control testing, batch release.
Qualified Material A well-characterized batch of the intermediate itself, used when a formal standard is not available (e.g., early development).Purity is thoroughly determined but may not be as high as a formal standard.Characterization data is documented internally.Used for preliminary method development and in-process controls.

Trustworthiness: Establishing a self-validating system means creating a hierarchy of standards. A batch of this compound intended for use as a secondary standard must be rigorously compared against a primary standard using the validated analytical methods described above. The results must align within predefined specifications to ensure the integrity of all subsequent analyses.

Conclusion

Establishing a robust analytical control strategy for this compound requires a multi-faceted approach. A combination of high-resolution chromatographic techniques (HPLC, GC) and definitive spectroscopic methods (MS, NMR) is essential. The choice of each method and its specific parameters is driven by the physicochemical properties of the analyte and the regulatory requirements for pharmaceutical intermediates, particularly those outlined by the ICH.[11][19][20][21] The entire analytical framework is anchored by the use of well-characterized primary and secondary reference standards, which ensure the accuracy, reproducibility, and trustworthiness of the data generated throughout the drug development lifecycle.[1]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami. [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Reference Standards. (n.d.). American Pharmaceutical Review. [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry. (n.d.). Open Access Journals. [Link]

  • What is meant by reference standard in pharmaceuticals? (2023, January 5). GMP SOP. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ACS Publications. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018, February 22). The Journal of Organic Chemistry. [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024, March 29). Pharmaffiliates. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis Online. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). National Institutes of Health (NIH). [Link]

  • Compound-specific bromine isotope ratio analysis using gas chromatography/quadrupole mass spectrometry. (n.d.). Semantic Scholar. [Link]

  • 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. (n.d.). Drawell. [Link]

  • Mass spectra of organic compounds containing bromine and chlorine. (n.d.). ACS Publications. [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2025, August 6). ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

  • Fluorine NMR. (n.d.). University of Washington. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International. [Link]

  • Pharmaceutical Applications of Gas Chromatography. (n.d.). SciRP.org. [Link]

  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024, March 19). ACS Omega. [Link]

  • How Is Gas Chromatography Used In Pharmaceutical Analysis? (2025, July 14). Chemistry For Everyone. [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. [Link]

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A Comparative Guide to the Cross-Coupling Performance of 2-Bromo- and 2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for this purpose, enabling the synthesis of complex molecular architectures from readily available building blocks. Aryl halides are foundational substrates in these transformations, but the choice of the halogen—bromine versus chlorine—can profoundly impact reaction efficiency, cost, and scalability.

This guide provides an in-depth comparison of two structurally similar yet distinct aryl halide building blocks: 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene and its chloro-analogue, 2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzene . As a Senior Application Scientist, this analysis moves beyond a simple recitation of data, delving into the mechanistic underpinnings and practical considerations that guide the selection of one substrate over the other in a research and development setting. We will explore the fundamental principles of C-X bond activation and provide experimental insights to empower you to make informed decisions for your synthetic campaigns.

The Decisive Step: Understanding C-X Bond Activation in Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling is overwhelmingly dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in most catalytic cycles is the oxidative addition of the aryl halide to the active Pd(0) catalyst.[1] During this step, the C-X bond is cleaved, and the palladium center inserts itself to form a Pd(II) intermediate.

The established order of reactivity follows the trend of bond dissociation energies: Ar-I > Ar-Br > Ar-OTf > Ar-Cl >> Ar-F .[2][3] The C-Br bond is significantly weaker than the C-Cl bond, making oxidative addition a more facile and kinetically favorable process for aryl bromides.[1][4] Consequently, aryl bromides are generally much more reactive than their chloro counterparts.[5] This fundamental difference necessitates distinct catalytic systems and reaction conditions to achieve successful transformations.[6][7]

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Intermediate OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation (e.g., with R-B(OH)₂) Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R RedElim Reductive Elimination Ar-Pd(II)-R->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-R Product RedElim->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Performance Profile: this compound

The bromo-analogue is a highly versatile and reactive substrate for a range of cross-coupling reactions. Its C-Br bond is readily activated by standard palladium catalysts, allowing for efficient bond formation under relatively mild conditions. This makes it an ideal choice for rapid library synthesis and proof-of-concept studies where achieving a high success rate is critical.

Key Performance Characteristics:
  • High Reactivity: Participates readily in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8]

  • Standard Catalysis: Often compatible with traditional palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and common phosphine ligands.

  • Mild Conditions: Reactions typically proceed to completion at moderate temperatures (80-110 °C) with reasonable reaction times.

Representative Experimental Data (Based on Analogous Substrates)

The following table summarizes typical conditions and yields for common cross-coupling reactions, derived from studies on structurally similar aryl bromides.[8][9][10]

Coupling ReactionCoupling PartnerCatalyst / LigandBase / SolventTemp (°C)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene/H₂O90~95
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBu / Toluene100-110>90
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF25-60~85
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of the bromo-analogue with a generic arylboronic acid.[10]

  • Reagent Setup: In an oven-dried flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Performance Profile: 2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

The chloro-analogue presents a greater synthetic challenge due to the strength and inertness of the C-Cl bond.[4] Standard palladium catalysts and ligands that are effective for the bromo-analogue often fail or provide low yields with the chloro-analogue.[11] Successful coupling of aryl chlorides hinges on the use of specialized, highly active catalytic systems designed to overcome the high activation barrier of oxidative addition.

Key Performance Characteristics:
  • Lower Reactivity: Significantly less reactive than the bromo-analogue, requiring more forcing conditions.[6]

  • Specialized Catalysis: Requires highly active, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6][12]

  • Harsher Conditions: Often requires higher temperatures, longer reaction times, and higher catalyst loadings to achieve comparable conversions.

Anticipated Reaction Conditions
Coupling ReactionCoupling PartnerAnticipated Catalyst / LigandAnticipated Base / SolventAnticipated Temp (°C)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane/H₂O100-120
Buchwald-Hartwig MorpholinePd₂(dba)₃ / BrettPhosK₃PO₄ or LHMDS / Toluene110-130
Sonogashira PhenylacetylenePdCl₂(dppf) / CuICs₂CO₃ / DMF>100
Experimental Protocol: Suzuki-Miyaura Coupling (Modified for Chloro-Analogue)

This protocol is a well-reasoned starting point, incorporating modifications essential for activating the C-Cl bond.

  • Reagent Setup: In a flame-dried Schlenk flask, combine 2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzene (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Catalyst Addition: In a glovebox or under a positive pressure of Argon, add Palladium(II) acetate (Pd(OAc)₂, 0.04 mmol, 4 mol%) and SPhos (0.08 mmol, 8 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 110 °C and stir vigorously under Argon for 24-48 hours. Monitor reaction progress carefully.

  • Work-up & Purification: Follow the same procedure as for the bromo-analogue.

The causality behind these changes is critical: the stronger base (K₃PO₄) and the highly active, bulky SPhos ligand are required to facilitate the difficult oxidative addition and subsequent steps in the catalytic cycle for the less reactive aryl chloride.[1]

Head-to-Head Comparison & Strategic Selection

The choice between the bromo- and chloro-analogue is not merely a matter of reactivity but a strategic decision based on the goals of the synthesis.

Feature2-Bromo-Analogue2-Chloro-AnalogueRationale & Field Insight
Reactivity HighLowC-Br bond is weaker and undergoes oxidative addition more readily than the C-Cl bond.[5]
Catalyst System Standard (e.g., Pd(PPh₃)₄)Specialized (e.g., Pd/Biarylphosphine)Chloroarenes require highly active, electron-rich, and bulky ligands to facilitate the challenging oxidative addition step.[6]
Reaction Conditions Milder (Lower Temp, Shorter Time)Harsher (Higher Temp, Longer Time)The higher activation energy for C-Cl cleavage necessitates more energy input.
Cost & Availability Higher CostLower Cost, More AvailableAryl chlorides are often more economical starting materials for large-scale synthesis than the corresponding bromides.[7][11]
Ideal Application Early-stage discovery, rapid diversification, complex substrates.Process development, cost-driven synthesis, large-scale campaigns.The reliability of the bromo-analogue is ideal for discovery, while the cost-effectiveness of the chloro-analogue is advantageous for scale-up.

digraph "Decision_Workflow" {
graph [fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Project Goal?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Discovery [label="Early-Stage Discovery / \nRapid Diversification", fillcolor="#F1F3F4", fontcolor="#202124"]; ScaleUp [label="Process Development / \nLarge-Scale Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Bromo [label="Choose Bromo-Analogue", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Chloro [label="Choose Chloro-Analogue", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reason_Bromo [label="Reason: High reactivity, \nreliable, faster results.", shape=note, style=filled, fillcolor="#FFFFFF"]; Reason_Chloro [label="Reason: Cost-effective, \navailable starting material.", shape=note, style=filled, fillcolor="#FFFFFF"]; Optimization [label="Requires catalyst & condition \nscreening for optimization.", shape=ellipse, style=dashed, color="#EA4335"];

Start -> Discovery [label="Speed & Reliability"]; Start -> ScaleUp [label="Cost & Scalability"]; Discovery -> Bromo; ScaleUp -> Chloro; Bromo -> Reason_Bromo [style=dashed, color="#5F6368"]; Chloro -> Reason_Chloro [style=dashed, color="#5F6368"]; Chloro -> Optimization [style=dotted, color="#EA4335"]; }

Caption: Decision workflow for selecting the appropriate aryl halide.

Conclusion

The comparison between 2-Bromo- and 2-Chloro-4-fluoro-1-((2-fluorobenzyl)oxy)benzene is a classic case study in the trade-offs inherent in synthetic chemistry.

  • The bromo-analogue is the workhorse for discovery chemistry. Its high reactivity and compatibility with standard cross-coupling protocols ensure a higher probability of success and faster access to target compounds, making it ideal when time and reliability are the primary drivers.

  • The chloro-analogue is the pragmatic choice for process development and scale-up. While it demands a greater initial investment in methods development to identify a suitable high-activity catalyst system, its lower cost and greater availability can lead to significant economic advantages in large-scale manufacturing.

Ultimately, a thorough understanding of the mechanistic principles governing C-X bond activation allows the discerning scientist to select the optimal reagent, balancing the demands of reactivity, cost, and project timelines to achieve their synthetic goals with precision and efficiency.

References

  • Application Notes: Palladium-Catalyzed Cross-Coupling of 2-(Benzyloxy)-4-bromo-1-fluorobenzene. BenchChem. [URL: https://www.benchchem.
  • Comparison of reactivity of different aryl halides. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-reactivity-of-different-aryl-halides-a-The-predicted-performance_fig4_333420895]
  • The Decisive Role of Aryl Halides in Cross-Coupling Reactions: A Comparative Guide. BenchChem. [URL: https://www.benchchem.
  • Lee, H. M., et al. (2001). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 3(10), 1555-1558. [URL: https://pubs.acs.org/doi/10.1021/ol015844o]
  • A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem. [URL: https://www.benchchem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem. [URL: https://www.benchchem.
  • Barder, T. E., et al. (2008). Palladium-Catalyzed C−P Bond Formation: Mechanistic Studies on the Ligand Substitution and the Reductive Elimination. Organometallics, 27(22), 5947-5959. [URL: https://pubs.acs.org/doi/10.1021/om800624p]
  • Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem. [URL: https://www.benchchem.
  • Biswas, S., et al. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(12), 5564-5567. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3334582/]
  • A Comparative Analysis of the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reaction. BenchChem. [URL: https://www.benchchem.
  • Ananikov, V. P., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 3(4), 544-554. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/qi/c5qi00267k]
  • A Comparative Guide to the Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene and 4-Bromo-1-fluoro-2-methoxybenzene. BenchChem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Al-Amin, M., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(4), 4. [URL: https://www.mdpi.com/2073-4344/10/4/400]
  • A Theoretical Study of Pd-Catalyzed C-C Cross-Coupling Reactions. ResearchGate. [URL: https://www.researchgate.
  • Advances in Cross-Coupling Reactions. MDPI. [URL: https://www.mdpi.com/books/reprint/2819]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05786a]
  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications. [URL: https://www.
  • C–O Bond Activation as a Strategy in Palladium-Catalyzed Cross-Coupling. Thieme Chemistry. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1306-3228]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/12/11/1393]
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki%E2%80%93Miyaura-cross-coupling-of-unprotected-with-Spergel-Humphrey/0f9b6e6e23267d353683a31e8c7c97561f971844]
  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2825220/]
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4961559/]
  • Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41381230/]
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. [URL: https://www.tcichemicals.
  • Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [URL: https://www.researchgate.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene and Related Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Chemical Profile

2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene belongs to the chemical class of halogenated aromatic ethers. Its structure, containing bromine and fluorine atoms on benzene rings, dictates its classification as a halogenated organic waste . This is the single most critical factor determining its disposal pathway. Compounds of this nature are generally presumed to be hazardous and require disposal through a licensed hazardous waste vendor. Landfill and sewer disposal are strictly prohibited[1][2].

The potential hazards are inferred from structurally similar compounds. Researchers must handle this chemical with the assumption that it poses irritant and potential toxicological risks.

Property Inferred Characteristic/Value Rationale & Causality
Chemical Class Halogenated Organic CompoundContains carbon-bromine and carbon-fluorine bonds[3].
Physical State Likely a solid or liquidRelated halogenated aromatic compounds exist in both states[4][5].
Potential Hazards Skin, eye, and respiratory tract irritant; Potentially harmful if ingested or inhaled[5][6][7][8].Aromatic rings substituted with multiple halogens frequently exhibit these properties.
Incompatibilities Strong oxidizing agents, strong acids, strong bases[5][6].Risk of vigorous or exothermic reactions.
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides (HBr, HF)[5][6].Combustion will liberate the constituent halogen atoms as highly corrosive acidic gases.

Section 2: The Core Principle: Mandatory Segregation

The cornerstone of proper chemical waste management in a laboratory setting is rigorous segregation. Halogenated and non-halogenated organic wastes have fundamentally different final disposal methods.

  • Halogenated Wastes , such as the topic compound, must be destroyed via high-temperature incineration to break the strong carbon-halogen bonds and scrub the resulting acid gases[1][3].

  • Non-Halogenated Wastes are often recycled as fuel additives for cement kilns[1].

Mixing these two streams results in the entire volume being treated as halogenated waste, dramatically increasing disposal costs and environmental burden[1]. Even minute contamination can force the reclassification of a large volume of waste[1]. Therefore, dedicating a specific, clearly labeled waste container solely for halogenated compounds is not just a recommendation—it is a procedural necessity.

Section 3: Standard Operating Procedure (SOP) for Waste Collection and Storage

This protocol outlines the step-by-step process for safely accumulating waste this compound in the laboratory.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, at a minimum, the following PPE must be worn:

  • Safety Glasses with side shields or Goggles: Protects against splashes.

  • Chemical-Resistant Gloves: Nitrile gloves are standard, but consult your institution's specific glove compatibility chart for halogenated aromatics. Always inspect gloves for integrity before use.

  • Laboratory Coat: To protect from skin contact and contamination of personal clothing.

Step 2: Waste Container Selection

  • Container Type: Use only a UN-approved, leak-proof container with a secure screw-top cap[1].

  • Material: A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container material is compatible with the chemical.

  • Condition: The container must be clean, dry, and in good condition. If an old container is being reused, ensure the previous label is completely defaced.

Step 3: Waste Accumulation and Labeling

  • Labeling: The container must be labeled before the first drop of waste is added [9]. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full, unabbreviated chemical name: "Waste this compound ".

    • An approximate percentage if it is in a solvent mixture (e.g., "in Methanol, ~5%").

    • The date accumulation started.

  • Collection: Add waste to the container in a designated area, such as a fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Closure: Keep the container securely closed at all times, except when actively adding waste[9][10]. This is an OSHA and EPA requirement to prevent spills and the release of vapors[10][11].

Step 4: Segregated Storage in the Laboratory

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation[10].

  • The SAA must be in a secondary containment tray to capture any potential leaks.

  • Ensure the container is stored away from incompatible materials, such as strong acids or bases[5][11].

Step 5: Disposal of Contaminated Materials

  • Solid Waste: Gloves, weigh boats, and absorbent paper contaminated with the chemical should be double-bagged, sealed, labeled with the chemical name, and disposed of as solid hazardous waste.

  • Glassware: Heavily contaminated glassware that cannot be safely cleaned should be disposed of as hazardous waste. Rinsable glassware should be triple-rinsed with a suitable solvent; the first two rinsates must be collected as halogenated liquid waste.

Section 4: Regulatory Compliance and Final Disposal

The entire lifecycle of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[12]. As the generator, you are legally responsible for the waste from its creation to its final destruction—a principle known as "cradle-to-grave" responsibility[12].

  • Chemical Hygiene Plan: All laboratory operations, including waste disposal, must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA[13][14].

  • Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. Do not attempt to remove or transport the waste from the facility yourself.

  • Manifest System: Your EHS department will work with a licensed hazardous waste hauler to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[10][15]. This transfer will be documented on a Uniform Hazardous Waste Manifest, a legal document that tracks the waste[10][15].

Section 5: Emergency Procedures for Spills

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical-absorbent pad or material.

    • Collect the contaminated absorbent material, double-bag it, and label it as solid hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert your supervisor and call your institution's emergency EHS number.

    • Prevent entry into the area.

    • Provide details of the spill to emergency responders.

Section 6: Disposal Workflow Diagram

The following diagram illustrates the complete, compliant workflow for the disposal of this compound.

G cluster_lab Laboratory Operations cluster_disposal Disposal & Compliance A Waste Generation 2-Bromo-4-fluoro-1- ((2-fluorobenzyl)oxy)benzene B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Classify as 'Halogenated Organic Waste' B->C D Step 3: Prepare Labeled Container 'HAZARDOUS WASTE' + Full Name C->D Crucial Decision Point E Step 4: Collect Waste in Hood (Keep Container Closed) D->E F Step 5: Segregate & Store in Satellite Accumulation Area E->F G Step 6: Contact EHS for Pickup F->G H Step 7: EHS Arranges Transport with Licensed Hauler G->H I Step 8: Complete Hazardous Waste Manifest H->I J Step 9: Transport to a Permitted Treatment, Storage & Disposal Facility (TSDF) I->J K Step 10: Final Disposal via High-Temperature Incineration J->K

Sources

Navigating the Unseen: A Practical Guide to Handling 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Profile: Understanding the Inherent Risks

The structure of 2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene incorporates several key features that inform our safety protocol: a halogenated benzene ring and an ether linkage. Halogenated aromatic compounds are often associated with skin and eye irritation, and may cause respiratory irritation.[2][3][4] As a class, some can exhibit significant toxicity and may be persistent in the environment.[1] Therefore, all handling of this compound should be approached with the assumption of these potential hazards.

Table 1: Hazard Profile Based on Structural Analogues

Hazard TypeAnticipated RiskRationale
Acute Toxicity (Oral) Harmful if swallowedBased on data for similar brominated and fluorinated aromatic compounds.[4]
Skin Corrosion/Irritation Causes skin irritationA common characteristic of halogenated benzenes.[5][6]
Eye Damage/Irritation Causes serious eye irritationExpected due to the presence of reactive halogen atoms.[3][5][6]
Respiratory Irritation May cause respiratory irritationInhalation of dust or vapors should be avoided.[2][3][6]
Incompatible Materials Strong oxidizing agents, strong acids, strong basesThese can lead to vigorous or exothermic reactions.[2]

Your Armor: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on established best practices for handling halogenated aromatic ethers.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted within a certified chemical fume hood.[1] This primary engineering control is your most critical line of defense against the inhalation of potentially harmful vapors or aerosols. The air velocity of the fume hood should be regularly monitored to ensure it meets institutional safety standards.

Essential Personal Protective Equipment
  • Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[7] For procedures with a heightened risk of splashing or exothermic reactions, a full-face shield worn over safety goggles is required.[7] Standard safety glasses do not provide adequate protection from chemical splashes.[8]

  • Hand Protection: The selection of appropriate gloves is critical and should be based on chemical compatibility. Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals.[7] However, for prolonged contact or when handling larger quantities, gloves with greater chemical resistance, such as Viton™ or Norfoil®, should be considered.[9][10] Always inspect gloves for any signs of degradation or perforation before use and change them immediately upon contamination.[7]

  • Body Protection: A flame-resistant laboratory coat should be worn at all times and kept fully buttoned.[7] For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory laboratory attire.[7] Avoid clothing made from synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire.[7]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or are insufficient to control exposure, respiratory protection is necessary.[7] The use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[7]

Operational Blueprint: From Benchtop to Disposal

A meticulous and well-documented workflow is paramount for both safety and reproducibility. The following procedural steps provide a framework for the safe handling of this compound.

Pre-Experiment Checklist
  • Safety Documentation Review: Before beginning any work, consult relevant safety literature and your institution's chemical hygiene plan.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE Inspection: Inspect all PPE for defects.

  • Emergency Equipment Location: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Waste Container Preparation: Prepare a clearly labeled, leak-proof container for halogenated organic waste.[1]

Step-by-Step Handling Protocol
  • Weighing: Tare a suitable container within the chemical fume hood. Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust or aerosols.

  • Dissolution: Add the solvent to the solid within the fume hood. If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Reaction Setup: Assemble your reaction apparatus within the fume hood, ensuring all joints are properly sealed.

  • Post-Reaction Work-up: Quench the reaction and perform extractions and washes within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the compound.

Spill Management

In the event of a small spill within the fume hood:

  • Alert Colleagues: Inform others in the immediate vicinity.

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before addressing the spill.

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[1]

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into the designated halogenated organic waste container.[1]

  • Clean the Area: Clean the spill area with a suitable solvent, followed by soap and water.[1]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Pathway

All waste containing this compound, including residual solids, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be disposed of as hazardous waste.

  • Segregation: Collect all waste in a designated container for halogenated organic waste.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within secondary containment, until it is collected by your institution's EHS personnel.[1]

Visualizing the Workflow

To ensure clarity and adherence to the safety protocols, the following diagrams illustrate the key decision-making and procedural workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Handling 2-Bromo-4-fluoro-1- ((2-fluorobenzyl)oxy)benzene AssessRisk Assess Risk of Splash or Aerosol Generation Start->AssessRisk BasePPE Standard PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat AssessRisk->BasePPE Low Risk EnhancedPPE Enhanced PPE: - Face Shield over Goggles - Chemically Resistant Gloves (e.g., Viton™) - Chemical Apron AssessRisk->EnhancedPPE High Risk Proceed Proceed with Experiment in Fume Hood BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow based on risk assessment.

Disposal_Workflow Start Waste Generation (Solid, Liquid, Consumables) Collect Collect in Designated Halogenated Organic Waste Container Start->Collect Label Label Container: - 'Hazardous Waste' - Full Chemical Name - Concentration Collect->Label Store Store in Satellite Accumulation Area (Secondary Containment) Label->Store Pickup Arrange for EHS Waste Pickup Store->Pickup End Proper Disposal Pickup->End

Caption: Step-by-step waste disposal protocol.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, fostering an environment of scientific excellence and unwavering commitment to safety.

References

  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13604909, 4-Bromo-1-fluoro-2-methoxybenzene. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). 1-BROMO-4-FLUOROBENZENE. Retrieved from [Link]

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×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-fluoro-1-((2-fluorobenzyl)oxy)benzene

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